molecular formula C10H15N B088947 4-Phenylbutylamine CAS No. 13214-66-9

4-Phenylbutylamine

Cat. No.: B088947
CAS No.: 13214-66-9
M. Wt: 149.23 g/mol
InChI Key: AGNFWIZBEATIAK-UHFFFAOYSA-N
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Description

4-phenylbutylamine is a phenylalkylamine that is benzene in which one of the hydrogens is substituted by a 4-aminobutyl group. It is a phenylalkylamine, a primary amino compound and a member of benzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbutan-1-amine
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InChI

InChI=1S/C10H15N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2
Source PubChem
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InChI Key

AGNFWIZBEATIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H15N
Source PubChem
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DSSTOX Substance ID

DTXSID50157371
Record name 4-Phenylbutylamine
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Molecular Weight

149.23 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Phenylbutylamine
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Vapor Pressure

0.03 [mmHg]
Record name 4-Phenylbutylamine
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CAS No.

13214-66-9
Record name Benzenebutanamine
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Record name 4-Phenylbutylamine
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Record name 4-PHENYLBUTYLAMINE
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Foundational & Exploratory

4-Phenylbutylamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13214-66-9

This technical guide provides an in-depth overview of 4-Phenylbutylamine, a versatile primary amine that serves as a valuable tool in biochemical research and as a building block in organic synthesis. For researchers, scientists, and drug development professionals, this document outlines its chemical and physical properties, key biological activities, and detailed experimental protocols for its application in affinity chromatography and enzymatic inhibition assays.

Core Properties and Specifications

This compound, also known as benzenebutanamine, is a phenylalkylamine characterized by a phenyl group attached to a four-carbon alkyl chain terminating in an amine group.[1]

PropertyValueSource
CAS Number 13214-66-9[2]
Molecular Formula C₁₀H₁₅N[2]
Molecular Weight 149.23 g/mol [2]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 123-124 °C at 17 mmHg[4]
Density 0.944 g/mL at 25 °C[4]
Refractive Index n20/D 1.519[4]
Solubility Slightly soluble in Chloroform and Methanol[4]
pKa 10.66 ± 0.10 (Predicted)[4]

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound is its role as a competitive inhibitor of monoamine oxidase A (MAO-A), a key enzyme in the catabolism of neurotransmitters.[5]

Inhibition of Monoamine Oxidase A (MAO-A)

MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][6] By competitively inhibiting MAO-A, this compound can increase the synaptic concentration of these neurotransmitters.[6][7] This mechanism is a cornerstone in the development of therapeutics for depressive disorders and other neurological conditions.[6]

Target EnzymeInhibition TypeKi Value (μM)Source
Human Monoamine Oxidase A (hMAO-A)Competitive31 ± 5[5]

The inhibition of MAO-A by this compound prevents the breakdown of key neurotransmitters. This leads to their accumulation in the presynaptic neuron and subsequent increased availability in the synaptic cleft, thereby enhancing neurotransmission.[8]

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO_A Monoamine Oxidase A (MAO-A) MA->MAO_A Catabolism Vesicles Synaptic Vesicles MA->Vesicles Packaging Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_MA Neurotransmitters Vesicles->Synaptic_MA Release Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding & Signal Transduction inhibitor This compound inhibitor->MAO_A Inhibition

Inhibition of MAO-A by this compound.

Applications in Affinity Chromatography

This compound is a widely used ligand in affinity chromatography for the purification of chymotrypsin (B1334515) and other chymotrypsin-like serine proteases.[9][10][11] The phenylbutyl group provides a hydrophobic and structural mimic of chymotrypsin's natural substrates, allowing for selective binding and purification.[10]

Experimental Protocols

Synthesis of this compound-Sepharose 4B Affinity Matrix

This protocol describes the coupling of this compound to CNBr-activated Sepharose 4B, a common matrix for affinity chromatography.[12][13]

Materials:

  • CNBr-activated Sepharose 4B

  • 1 mM HCl, ice-cold

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • This compound

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Wash Buffer A: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Sintered glass funnel (porosity G3)

  • End-over-end mixer

Procedure:

  • Swelling the Matrix: Weigh the required amount of dry CNBr-activated Sepharose 4B powder (1 g yields approximately 3.5 mL of gel).[14] Suspend the powder in ice-cold 1 mM HCl and stir gently for 15-20 minutes on a sintered glass funnel to allow for swelling.[13]

  • Washing the Matrix: Wash the swollen gel with several volumes of ice-cold 1 mM HCl on the sintered glass funnel.[13] Follow with a wash of the Coupling Buffer.[13]

  • Ligand Preparation: Dissolve this compound in the Coupling Buffer. The concentration will depend on the desired ligand density.

  • Coupling Reaction: Immediately transfer the washed and drained Sepharose 4B to the this compound solution. Mix gently using an end-over-end mixer for 2 hours at room temperature or overnight at 4 °C.

  • Blocking Unreacted Groups: After the coupling reaction, collect the gel on the sintered glass funnel and transfer it to the Blocking Buffer. Incubate for 2 hours at room temperature or overnight at 4 °C to block any remaining active groups on the Sepharose.[13]

  • Final Washing: Wash the affinity matrix extensively to remove excess ligand and blocking agent. Perform alternating washes with Wash Buffer A and Wash Buffer B. Repeat this cycle 4-5 times.[13]

  • Storage: Store the prepared this compound-Sepharose 4B in a suitable buffer (e.g., Wash Buffer B with 0.02% sodium azide) at 4 °C.[13]

Affinity_Matrix_Synthesis start Start: Dry CNBr-activated Sepharose 4B swell Swell in 1 mM HCl start->swell wash1 Wash with 1 mM HCl and Coupling Buffer swell->wash1 couple Couple Ligand to Matrix (2h RT or O/N 4°C) wash1->couple ligand Prepare this compound in Coupling Buffer ligand->couple block Block Unreacted Groups (Tris or Ethanolamine) couple->block wash2 Alternate Washes with High and Low pH Buffers block->wash2 end End: this compound- Sepharose 4B wash2->end

Workflow for synthesizing this compound-Sepharose 4B.
Purification of Chymotrypsin using this compound-Sepharose 4B

This protocol provides a general procedure for the affinity purification of chymotrypsin from a crude protein mixture.[9][15]

Materials:

  • This compound-Sepharose 4B affinity matrix

  • Chromatography column

  • Binding/Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.8

  • Elution Buffer: e.g., 50 mM Tris-HCl, 1 M NaCl, pH 7.8 or a buffer with a competitive inhibitor.

  • Crude protein sample containing chymotrypsin (e.g., pancreatic extract)

  • Spectrophotometer and reagents for chymotrypsin activity assay (e.g., BTEE assay).

Procedure:

  • Column Packing: Pack a chromatography column with the this compound-Sepharose 4B matrix.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Apply the crude protein sample to the column at a flow rate that allows for efficient binding.

  • Washing: Wash the column with several column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound chymotrypsin from the column using the Elution Buffer. Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.

  • Analysis: Analyze the collected fractions for chymotrypsin activity using a standard assay, such as the BTEE assay, to identify the fractions containing the purified enzyme. Pool the active fractions.

  • Regeneration: Regenerate the column by washing with several volumes of high and low pH buffers, followed by re-equilibration with the Binding/Wash Buffer for future use.

Affinity_Chromatography_Workflow start Start: Packed and Equilibrated This compound Column load Load Crude Protein Sample start->load wash Wash with Binding Buffer (Remove Unbound Proteins) load->wash elute Elute with High Salt or Competitive Inhibitor wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions for Chymotrypsin Activity (A280/BTEE Assay) collect->analyze pool Pool Active Fractions analyze->pool end End: Purified Chymotrypsin pool->end

Workflow for chymotrypsin purification.

Conclusion

This compound is a chemical compound with significant utility in both fundamental biochemical research and the early stages of drug development. Its well-defined role as a competitive inhibitor of MAO-A makes it a valuable tool for neuroscience research, while its application in affinity chromatography provides a robust method for enzyme purification. The detailed protocols and data presented in this guide are intended to facilitate its effective use by the scientific community.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-phenylbutylamine. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed summary of its characteristics. Quantitative data is presented in structured tables for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for key analytical methods and visualizes the compound's primary biological interaction through a signaling pathway diagram.

Chemical Identity and Structure

This compound is a primary alkylamine with a phenyl substituent. Its structure consists of a butyl chain attached to a benzene (B151609) ring, with an amino group at the terminal position of the alkyl chain.

  • IUPAC Name: 4-phenylbutan-1-amine

  • CAS Number: 13214-66-9[1][2]

  • Molecular Formula: C₁₀H₁₅N[1][2]

  • Canonical SMILES: C1=CC=C(C=C1)CCCCN[3]

  • InChI Key: AGNFWIZBEATIAK-UHFFFAOYSA-N[4][5]

Physical Properties

This compound is a colorless to light yellow or light orange clear liquid at room temperature.[6][7] It is characterized by its air sensitivity, necessitating storage under an inert atmosphere.[6]

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Weight 149.23 g/mol [1][3]
Boiling Point 123-124 °C at 17 mmHg144 °C at 42 mmHg115-116 °C[6][7][8]
Density 0.944 g/mL at 25 °C[4][6]
Refractive Index (n²⁰/D) 1.519[4][6]
Flash Point 215 °F (101.7 °C)[6][9]
Appearance Colorless to light yellow/orange clear liquid[6][7]
Solubility Slightly soluble in Chloroform and Methanol (B129727)[6]

Chemical and Spectroscopic Properties

As a primary amine, this compound exhibits basic properties. The predicted pKa of its conjugate acid is approximately 10.66.[6]

Table 2: Chemical and Spectroscopic Data of this compound

PropertyValueReference
pKa (Predicted) 10.66 ± 0.10[6]
¹H NMR Spectra available[10][11]
¹³C NMR Spectra available for TMS derivative[11][12]
Infrared (IR) Spectroscopy Spectra available[10][13]
Mass Spectrometry (MS) Spectra available[10]

Biological Activity: Inhibition of Monoamine Oxidase A (MAO-A)

This compound is recognized as a competitive inhibitor of recombinant human liver monoamine oxidase A (MAO-A).[6] MAO-A is a crucial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain and other tissues.[14] By inhibiting MAO-A, this compound can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism of action relevant to the study of mood and behavior.[14]

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO_A Monoamine Oxidase A (MAO-A) Neurotransmitter->MAO_A Oxidative Deamination Metabolites Inactive Aldehyde Metabolites MAO_A->Metabolites H2O2 Hydrogen Peroxide (Oxidative Stress) MAO_A->H2O2 Inhibitor This compound Inhibitor->Inhibition Inhibition->MAO_A Competitive Inhibition

MAO-A metabolic pathway and its inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis via Reductive Amination of 4-Phenylbutanal (B95494)

A common synthetic route to this compound is the reductive amination of 4-phenylbutanal. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction.

Materials:

Procedure:

  • Imine Formation: Dissolve 4-phenylbutanal (1 equivalent) in methanol. Add ammonium acetate (1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography.

Synthesis_Workflow Start 4-Phenylbutanal + Ammonium Acetate Imine Imine Formation (Methanol, RT) Start->Imine Reduction Reduction (Sodium Borohydride, 0°C to RT) Imine->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.
Analytical Protocols

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (400 MHz):

  • Pulse Program: Standard single-pulse experiment

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 2-5 seconds

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (100 MHz):

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2-5 seconds

Data Processing:

  • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

  • Phase the spectrum and apply a baseline correction.

  • Calibrate the chemical shifts to the residual solvent peak.

Sample Preparation (Neat Liquid):

  • Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

Acquisition Parameters (FT-IR):

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: Collect a background spectrum of the empty salt plates prior to the sample scan.

Sample Preparation (for LC-MS):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS Parameters:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-500

Analytical_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plates Sample->IR_Prep MS_Prep Dilute in Mobile Phase Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Proc Process Data NMR_Acq->NMR_Proc IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq MS_Acq LC-MS Analysis MS_Prep->MS_Acq

General workflow for analytical characterization.
In Vitro MAO-A Inhibition Assay (IC₅₀ Determination)

This protocol outlines a representative fluorometric method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound for MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine (B1673886) (substrate)

  • This compound (test inhibitor)

  • Clorgyline (positive control inhibitor)

  • Potassium phosphate (B84403) buffer (assay buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to achieve a range of final assay concentrations.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A enzyme solution to each well. Add the this compound dilutions to the respective wells. For control wells (uninhibited), add the assay buffer. Incubate the plate for 15 minutes at 37 °C.

  • Reaction Initiation: Add the kynuramine substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 20 minutes) at an excitation of ~320 nm and an emission of ~380 nm. The product, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each inhibitor concentration.

    • Normalize the reaction rates to the control (100% activity).

    • Plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit.

Conclusion

This technical guide has provided a detailed compilation of the physical and chemical properties of this compound, including its biological activity as a MAO-A inhibitor. The experimental protocols and diagrams are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development, facilitating further investigation and application of this compound.

References

An In-depth Technical Guide to 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Phenylbutylamine, also known as benzenebutanamine, is a phenylalkylamine characterized by a phenyl group attached to a four-carbon alkyl chain with a terminal amine group. Its structure lends itself to a variety of chemical modifications and interactions with biological systems. Phenylalkylamines as a class are of significant interest in pharmacology and neuroscience due to their diverse physiological effects, often mediated through interactions with monoamine transporters and receptors. This guide aims to consolidate the available technical information on this compound to facilitate its use in a research and drug development context.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in experimental settings. The key physicochemical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]
CAS Number 13214-66-9[1]
Appearance Colorless to light yellow clear liquid
Boiling Point 123-124 °C at 17 mmHg[1]
Density 0.944 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.519[1]
pKa 10.66 ± 0.10 (Predicted)[1]

Synthesis of this compound

Experimental Protocol: Reduction of a Phenylalkylnitrile

Materials:

  • 4-Phenylbutyronitrile (B1582471)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Anhydrous dioxane

  • Potassium carbonate

  • Water

  • Reaction vessel with a dropping funnel and reflux condenser

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Slowly add a solution of 4-phenylbutyronitrile in anhydrous dioxane to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure the complete reduction of the nitrile group.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by a solution of potassium carbonate to precipitate the aluminum salts.

  • Filter the resulting mixture to remove the inorganic salts.

  • The filtrate, containing the this compound in the organic solvent, is then subjected to standard extraction and purification procedures, such as distillation under reduced pressure, to yield the pure amine.

G cluster_synthesis Synthesis of this compound 4-Phenylbutyronitrile 4-Phenylbutyronitrile Reduction Reduction 4-Phenylbutyronitrile->Reduction Dioxane LiAlH4_in_Ether LiAlH4 in Anhydrous Diethyl Ether LiAlH4_in_Ether->Reduction Quenching Quenching Reduction->Quenching Reaction Mixture Workup_Purification Aqueous Workup & Purification Quenching->Workup_Purification Addition of H2O and K2CO3 4-Phenylbutylamine_Product This compound Workup_Purification->4-Phenylbutylamine_Product Filtration & Distillation

Synthetic workflow for this compound. (Max Width: 760px)

Biological Activity and Applications

Inhibition of Monoamine Oxidase A (MAO-A)

This compound is a known competitive inhibitor of recombinant human liver monoamine oxidase A.[1] MAO-A is a crucial enzyme in the metabolism of monoamine neurotransmitters such as serotonin (B10506) and norepinephrine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the synaptic cleft, a mechanism of action for many antidepressant drugs. While the specific IC50 value for this compound's inhibition of MAO-A is not reported in the reviewed literature, a general protocol for determining the IC50 of a MAO-A inhibitor is provided below.

Materials:

  • Human recombinant MAO-A enzyme

  • p-Tyramine (substrate)

  • This compound (test inhibitor)

  • Clorgyline (positive control inhibitor)

  • DMSO (for dissolving compounds)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Fluorescent detection reagent (e.g., Amplex® Red, horseradish peroxidase)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to cover a range of final assay concentrations (e.g., from 1 nM to 100 µM).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A enzyme solution to each well. Add the different concentrations of this compound or the positive control to the respective wells. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding the substrate, p-tyramine, and the fluorescent detection reagent to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Normalize the rates relative to the control (no inhibitor) to determine the percentage of inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][4]

Interaction with Trace Amine-Associated Receptors (TAARs)

As a phenylalkylamine, this compound is structurally related to trace amines, which are endogenous ligands for a class of G protein-coupled receptors known as Trace Amine-Associated Receptors (TAARs). TAAR1 is the most studied of these receptors and is implicated in the modulation of monoaminergic systems. While specific binding affinity or functional potency data for this compound at TAAR1 are not available in the reviewed literature, it is plausible that it may interact with this receptor. The activation of TAAR1 typically leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).

G cluster_taar1 Putative TAAR1 Signaling Pathway 4PBA This compound TAAR1 TAAR1 Receptor 4PBA->TAAR1 Binds to G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Hypothesized TAAR1 signaling cascade for this compound. (Max Width: 760px)

Applications in Analytical and Preparative Chemistry

Internal Standard in GC-MS Analysis

This compound has been employed as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine and methamphetamine in biological samples such as blood and urine.[5] The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.

Materials:

  • Biological matrix (e.g., urine, blood)

  • This compound (internal standard)

  • Amphetamine and methamphetamine standards

  • Extraction solvent (e.g., cyclohexane)

  • Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA)

  • GC-MS system with a suitable capillary column (e.g., HP-1MS)

Procedure:

  • Sample Preparation: To a known volume of the biological sample, add a precise amount of the this compound internal standard solution.

  • Extraction: Perform a liquid-liquid extraction of the analytes and the internal standard from the aqueous matrix into an organic solvent like cyclohexane.

  • Derivatization (Optional but Recommended): Evaporate the organic extract to dryness and add a derivatizing agent such as TFAA to convert the primary amines into less polar and more volatile derivatives, which improves chromatographic performance.[6][7]

  • GC-MS Analysis: Inject an aliquot of the derivatized extract into the GC-MS system. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase. The mass spectrometer detects and quantifies the characteristic fragments of the derivatized analytes and the internal standard.

  • Quantification: Create a calibration curve by analyzing standards with known concentrations of amphetamines and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration of the analyte in the unknown sample is then determined from this calibration curve.[8]

G cluster_gcms GC-MS Workflow with Internal Standard Sample Biological Sample (e.g., Urine) Spiking Spiking Sample->Spiking Add this compound (Internal Standard) Extraction Extraction Spiking->Extraction Liquid-Liquid Extraction Derivatization Derivatization Extraction->Derivatization with TFAA GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis & Quantification GC_MS_Analysis->Data_Analysis Peak Area Ratios

Workflow for amphetamine analysis using this compound as an internal standard. (Max Width: 760px)
Ligand in Affinity Chromatography

This compound can be covalently coupled to a solid support, such as Sepharose, to create an affinity chromatography matrix. This Sepharose-4-phenylbutylamine resin has been utilized for the purification of chymotrypsin-like enzymes and liver serine proteinases.[9] The phenylbutyl group acts as a hydrophobic and weak cation-exchange ligand that can specifically interact with the active site or other binding pockets of these enzymes.

Materials:

  • CNBr-activated Sepharose 4B or EAH Sepharose 4B

  • This compound

  • Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking solution (e.g., 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffers (alternating high and low pH, e.g., acetate (B1210297) buffer pH 4 and Tris buffer pH 8)

  • Binding buffer (specific to the target protein)

  • Elution buffer (e.g., containing a competitive inhibitor, or with altered pH or ionic strength)

  • Chromatography column

Procedure:

  • Preparation of the Affinity Matrix:

    • Swell and wash the Sepharose resin according to the manufacturer's instructions.

    • Dissolve this compound in the coupling buffer.

    • Mix the ligand solution with the prepared resin and allow the coupling reaction to proceed (e.g., overnight at 4°C).

    • Wash the resin to remove excess, unreacted ligand.

    • Block any remaining active groups on the resin using the blocking solution.

    • Wash the resin extensively with alternating high and low pH buffers to remove non-covalently bound substances.

    • Equilibrate the Sepharose-4-phenylbutylamine resin with the binding buffer.

  • Protein Purification:

    • Pack the equilibrated resin into a chromatography column.

    • Load the crude protein sample onto the column under conditions that favor the binding of the target protein to the immobilized this compound.

    • Wash the column with several volumes of binding buffer to remove unbound proteins.

    • Elute the target protein by changing the buffer conditions to disrupt the interaction with the ligand (e.g., by increasing the salt concentration, changing the pH, or adding a competitive inhibitor).

    • Collect fractions and assay for the presence and activity of the target protein.[10][11]

Conclusion

This compound is a versatile chemical with established and potential applications in pharmacology and analytical chemistry. Its role as a competitive inhibitor of MAO-A suggests its potential as a scaffold for the development of novel therapeutics for neurological disorders. Furthermore, its utility as an internal standard and as a ligand in affinity chromatography highlights its importance as a research tool. While there is a need for further studies to quantify its interactions with key biological targets like TAAR1 and to establish a more comprehensive biological activity profile, the information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound.

References

An In-depth Technical Guide to 4-Phenylbutylamine: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbutylamine, a primary amine with the chemical formula C₁₀H₁₅N, is a molecule of significant interest in medicinal chemistry and pharmacology.[1][2] It serves as a valuable research chemical and a versatile building block in the synthesis of more complex organic molecules.[1][3] This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and biological activity of this compound, with a particular focus on its role as a competitive inhibitor of monoamine oxidase A (MAO-A).[1][4] Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, along with a thorough analysis of its spectroscopic data.

Chemical Structure and Properties

This compound consists of a phenyl group attached to a four-carbon alkyl chain terminating in an amine group.[1][2]

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₅N[2][5]
Molecular Weight 149.23 g/mol [1][2]
CAS Number 13214-66-9[4][5]
Appearance Colorless to light yellow clear liquid[6]
Boiling Point 123-124 °C at 17 mm Hg[4]
Density 0.944 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.519[4]
pKa 10.66 ± 0.10 (Predicted)[4]
¹H NMR (500 MHz, CDCl₃) δ (ppm) 7.26 (m, 5H, Ar-H), 2.69 (t, 2H, -CH₂-Ar), 2.60 (t, 2H, -CH₂-NH₂), 1.63 (m, 4H, -CH₂-CH₂-)[3]
¹³C NMR (Predicted) δ (ppm) ~142 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~42 (-CH₂-NH₂), ~36 (-CH₂-Ar), ~34 (-CH₂-), ~29 (-CH₂-)
IR (Vapor Phase) ν (cm⁻¹) ~3360 (N-H stretch), ~3020 (Ar C-H stretch), ~2930, 2860 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Ar C=C stretch)[7]
Major Mass Spec Fragments (m/z) 149 (M+), 132, 117, 105, 91, 77

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons appear as a multiplet around 7.26 ppm. The two methylene (B1212753) groups adjacent to the phenyl group and the amine group appear as triplets at approximately 2.69 ppm and 2.60 ppm, respectively. The remaining two methylene groups in the butyl chain appear as a multiplet around 1.63 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum exhibits signals for the aromatic carbons between 126-142 ppm. The carbon attached to the nitrogen atom is expected around 42 ppm, while the other aliphatic carbons are predicted to appear in the 29-36 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A broad peak around 3360 cm⁻¹ corresponds to the N-H stretching vibration of the primary amine. Aromatic C-H stretching vibrations are observed around 3020 cm⁻¹, while aliphatic C-H stretches appear at approximately 2930 cm⁻¹ and 2860 cm⁻¹. The aromatic ring C=C stretching vibrations are visible at around 1600, 1495, and 1450 cm⁻¹.[8][9]

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 149. Common fragmentation patterns for phenylalkylamines involve cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) and cleavage of the benzylic bond.[10] This would lead to characteristic fragment ions.

Synthesis of this compound

This compound can be synthesized via the reduction of 4-phenylbutyronitrile (B1582471). A general protocol using lithium aluminum hydride (LiAlH₄) is described below.

Experimental Protocol: Reduction of 4-Phenylbutyronitrile

Materials:

  • 4-Phenylbutyronitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Anhydrous dioxane

  • Potassium carbonate

  • Water

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of LiAlH₄ in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

  • A solution of 4-phenylbutyronitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, followed by gentle reflux.

  • The reaction is then cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by an aqueous solution of potassium carbonate.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product can be purified by distillation under reduced pressure.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Start Start: 4-Phenylbutyronitrile & LiAlH₄ in Diethyl Ether Reduction Reduction Reaction (Stirring & Reflux) Start->Reduction 1. Add Nitrile Quenching Quenching (H₂O, K₂CO₃ solution) Reduction->Quenching 2. Cool & Quench Filtration Filtration Quenching->Filtration 3. Separate Solid Extraction Extraction with Diethyl Ether Filtration->Extraction 4. Extract Filtrate Drying Drying of Organic Phase Extraction->Drying 5. Remove Water Evaporation Solvent Evaporation Drying->Evaporation 6. Remove Solvent Purification Purification (Vacuum Distillation) Evaporation->Purification 7. Purify Product End End: this compound Purification->End MAOA_Inhibition_Workflow Start Start: Prepare Reagents Dispense_Enzyme Dispense MAO-A Enzyme into 96-well plate Start->Dispense_Enzyme Add_Inhibitor Add this compound dilutions & Controls Dispense_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Add_Substrate Add MAO-A Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure_Signal Measure Product Formation (Plate Reader) Incubation->Measure_Signal Data_Analysis Calculate % Inhibition & Determine IC₅₀ Measure_Signal->Data_Analysis End End: IC₅₀ Value Data_Analysis->End MAOA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAOA Monoamine Oxidase A (MAO-A) Monoamines->MAOA Metabolism Synaptic_Cleft Synaptic Cleft Increased Neurotransmitter Concentration Monoamines->Synaptic_Cleft Release Metabolites Inactive Metabolites MAOA->Metabolites Phenylbutylamine This compound Phenylbutylamine->MAOA Inhibition

References

An In-depth Technical Guide to the Synthesis of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-phenylbutylamine, a significant building block in the development of various pharmaceutical agents. The document details several core methodologies, including reductive amination, nitrile reduction, the Gabriel synthesis, and the Hofmann rearrangement. Each method is presented with detailed experimental protocols, quantitative data where available, and visualizations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathways

This compound can be synthesized through various routes, each with its own advantages and disadvantages concerning starting material availability, reaction conditions, yield, and scalability. The most prominent pathways are summarized below.

Reductive Amination of 4-Phenylbutanal (B95494)

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. In this pathway, 4-phenylbutanal is condensed with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to yield this compound.

A common approach involves a one-pot reaction using a suitable reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often the reagents of choice due to their mild nature and selectivity.[1]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
4-PhenylbutanalC₁₀H₁₂O148.20
Ammonia (e.g., in Methanol)NH₃17.03
Sodium Borohydride (B1222165)NaBH₄37.83
Methanol (B129727)CH₄O32.04
Hydrochloric AcidHCl36.46
Diethyl EtherC₄H₁₀O74.12
Sodium Hydroxide (B78521)NaOH40.00

Procedure:

  • A solution of 4-phenylbutanal in methanol is prepared in a reaction vessel.

  • An excess of ammonia in methanol is added to the solution.

  • The mixture is stirred at room temperature to allow for the formation of the imine intermediate.

  • Sodium borohydride is added portion-wise to the reaction mixture, maintaining the temperature below 25°C.[2]

  • The reaction is stirred until the reduction of the imine is complete, which can be monitored by techniques such as TLC or GC-MS.

  • The reaction is quenched by the careful addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is acidified with hydrochloric acid and washed with diethyl ether to remove any unreacted aldehyde.

  • The aqueous layer is then basified with sodium hydroxide and the product, this compound, is extracted with diethyl ether.

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

  • The product can be further purified by distillation under reduced pressure.

G 4-Phenylbutanal 4-Phenylbutanal Imine Intermediate Imine Intermediate 4-Phenylbutanal->Imine Intermediate + Ammonia Ammonia Ammonia This compound This compound Imine Intermediate->this compound + Sodium Borohydride Sodium Borohydride Sodium Borohydride

Caption: Reductive amination of 4-phenylbutanal.

Reduction of 4-Phenylbutyronitrile (B1582471)

The reduction of a nitrile group is a direct and efficient method for the preparation of primary amines. 4-Phenylbutyronitrile can be reduced to this compound using various reducing agents, including lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[3]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
4-PhenylbutyronitrileC₁₀H₁₁N145.20
Lithium Aluminum HydrideLiAlH₄37.95
Anhydrous Diethyl EtherC₄H₁₀O74.12
WaterH₂O18.02
Sodium Hydroxide Solution (15%)NaOH40.00

Procedure:

  • A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in a dry, inert atmosphere (e.g., under nitrogen or argon) in a suitable reaction vessel.[4]

  • A solution of 4-phenylbutyronitrile in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.[5]

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion.

  • The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).[5]

  • The resulting granular precipitate of aluminum salts is removed by filtration.

  • The ethereal solution is dried over anhydrous potassium carbonate, filtered, and the solvent is removed by rotary evaporation to give this compound.

  • The product can be purified by vacuum distillation.

Catalytic hydrogenation offers a milder alternative to metal hydride reductions and is often preferred in industrial settings. Raney Nickel is a commonly used catalyst for the reduction of nitriles to amines.[6][7]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
4-PhenylbutyronitrileC₁₀H₁₁N145.20
Raney NickelNi58.69
Ethanol (B145695) or MethanolC₂H₆O or CH₄O46.07 or 32.04
Hydrogen GasH₂2.02
Ammonia (optional)NH₃17.03

Procedure:

  • 4-Phenylbutyronitrile is dissolved in a suitable solvent such as ethanol or methanol, often in the presence of ammonia to suppress the formation of secondary amines.[7]

  • The solution is placed in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).

  • A catalytic amount of Raney Nickel is added to the solution.[8]

  • The apparatus is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is agitated (shaken or stirred) and may be heated to facilitate the reaction.

  • The progress of the reaction is monitored by the uptake of hydrogen.

  • Once the reaction is complete, the apparatus is cooled, and the excess hydrogen pressure is carefully released.

  • The catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be purified by vacuum distillation.

G cluster_0 Reducing Agents 4-Phenylbutyronitrile 4-Phenylbutyronitrile This compound This compound 4-Phenylbutyronitrile->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound LiAlH4 LiAlH4 H2 / Raney Ni H2 / Raney Ni

Caption: Reduction of 4-phenylbutyronitrile.

Gabriel Synthesis from 4-Phenylbutyl Bromide

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination.[9] This pathway involves the N-alkylation of potassium phthalimide (B116566) with 4-phenylbutyl bromide, followed by the liberation of the primary amine.

Step 1: Synthesis of N-(4-Phenylbutyl)phthalimide

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
4-Phenylbutyl BromideC₁₀H₁₃Br213.11
Potassium PhthalimideC₈H₄KNO₂185.22
N,N-Dimethylformamide (DMF)C₃H₇NO73.09

Procedure:

  • Potassium phthalimide is suspended in anhydrous N,N-dimethylformamide (DMF).

  • 4-Phenylbutyl bromide is added to the suspension.

  • The reaction mixture is heated with stirring for several hours. The progress of the reaction can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude N-(4-phenylbutyl)phthalimide.

  • The solid is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.

Step 2: Hydrazinolysis of N-(4-Phenylbutyl)phthalimide (Ing-Manske Procedure)

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
N-(4-Phenylbutyl)phthalimideC₁₈H₁₇NO₂279.33
Hydrazine Hydrate (B1144303)N₂H₄·H₂O50.06
EthanolC₂H₆O46.07

Procedure:

  • N-(4-Phenylbutyl)phthalimide is dissolved in ethanol.

  • Hydrazine hydrate is added to the solution, and the mixture is heated at reflux.

  • A precipitate of phthalhydrazide (B32825) will form.

  • After the reaction is complete, the mixture is cooled, and the phthalhydrazide is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in dilute hydrochloric acid and washed with ether.

  • The aqueous layer is then made basic with sodium hydroxide, and the liberated this compound is extracted with ether.

  • The combined ether extracts are dried, and the solvent is evaporated to give the product, which can be purified by distillation.

G 4-Phenylbutyl Bromide 4-Phenylbutyl Bromide N-(4-Phenylbutyl)phthalimide N-(4-Phenylbutyl)phthalimide 4-Phenylbutyl Bromide->N-(4-Phenylbutyl)phthalimide + Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide This compound This compound N-(4-Phenylbutyl)phthalimide->this compound + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate G 4-Phenylpentanamide 4-Phenylpentanamide Isocyanate Intermediate Isocyanate Intermediate 4-Phenylpentanamide->Isocyanate Intermediate + NaOBr Sodium Hypobromite Sodium Hypobromite Hydrolysis Hydrolysis Isocyanate Intermediate->Hydrolysis H2O This compound This compound Hydrolysis->this compound - CO2

References

An In-depth Technical Guide to 4-Phenylbutylamine Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, pharmacological properties, and structure-activity relationships of 4-phenylbutylamine derivatives, providing a crucial resource for the development of novel therapeutics.

This technical guide delves into the intricate world of this compound and its analogs, a class of compounds with significant potential in medicinal chemistry. This document provides a comprehensive analysis of their synthesis, structure-activity relationships (SAR), and pharmacological effects, with a particular focus on their interactions with key central nervous system targets. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and drug discovery efforts in this promising area.

Core Concepts: Structure-Activity Relationships

The biological activity of this compound derivatives is profoundly influenced by their structural modifications. The core scaffold, consisting of a phenyl ring connected to a butylamine (B146782) chain, serves as a versatile template for chemical alterations that can modulate affinity and selectivity for various biological targets. Key areas of modification include the phenyl ring, the butyl chain, and the terminal amine group.

Phenyl Ring Substitutions

Substitutions on the phenyl ring play a critical role in determining the pharmacological profile of these compounds. The position, size, and electronic properties of the substituents can significantly impact receptor binding and functional activity. For instance, the introduction of halogen atoms or small alkyl groups at the para-position of the phenyl ring has been shown to influence affinity for serotonin (B10506) and dopamine (B1211576) receptors.[1]

N-Alkylation and N-Arylation of the Amine Group

Modification of the terminal amine group through the introduction of alkyl or aryl substituents is a common strategy to alter the potency and selectivity of this compound analogs. N-alkylation can enhance affinity for certain receptors, while N-arylation can introduce new interactions with the binding pocket, leading to diverse pharmacological effects.

Quantitative Analysis of Biological Activity

To provide a clear and comparative overview of the pharmacological properties of various this compound derivatives, the following tables summarize key quantitative data from preclinical studies. These tables include binding affinities (Ki) and inhibitory concentrations (IC50) for relevant biological targets such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET), as well as serotonin receptors (e.g., 5-HT2A).

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives for Monoamine Transporters

Compound IDR1 (N-substituent)R2 (Phenyl-substituent)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1 HH>10,0001,330 ± 1511,730 ± 232
2 CH₃H24.6 ± 2.01,330 ± 1511,730 ± 232
3 H4-F230 ± 40.5>10,000>10,000
4 CH₃4-F37.8 ± 8.72>10,000>10,000
5a (CH₂)₂OHH23 ± 0.5>10,000>10,000

Data compiled from multiple sources.[2][3]

Table 2: Receptor Binding Affinities (Ki, nM) of Phenethylamine (B48288) Analogs for Serotonin Receptors

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
DOB 0.5 ± 0.111 ± 22.5 ± 0.5
DOI 1.2 ± 0.225 ± 55.0 ± 1.0
2C-B 4.8 ± 0.980 ± 1520 ± 4
2C-I 3.5 ± 0.765 ± 1215 ± 3

Data represents a selection of well-characterized phenethylamine analogs to illustrate general trends.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives, enabling researchers to replicate and build upon existing findings.

Synthesis of N-Substituted this compound Derivatives

General Procedure for Reductive Amination:

A common and versatile method for the synthesis of N-substituted 4-phenylbutylamines is through reductive amination.[6][7][8][9][10]

  • Imine Formation: 4-Phenylbutanal (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) are dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH). A drying agent like magnesium sulfate (B86663) (MgSO₄) and a catalytic amount of acetic acid are added to facilitate the formation of the corresponding imine or enamine. The reaction is typically stirred at room temperature for 1-2 hours.

  • Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The reaction is continued at room temperature until the imine is fully reduced, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of water or a mild acid. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired N-substituted this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a filtration-based competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter (DAT). Similar principles can be applied to study interactions with SERT and NET.[11][12][13]

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine transporter (hDAT) or from rat striatal tissue. The cells or tissue are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Inositol (B14025) Phosphate (IP) Accumulation Assay for 5-HT2A Receptor Function

This functional assay measures the agonist activity of compounds at the 5-HT2A receptor by quantifying the accumulation of inositol phosphates, a downstream signaling event following Gq protein activation.[15][16]

  • Cell Culture and Labeling: Cells stably expressing the human 5-HT2A receptor are cultured in 96-well plates. The cells are then labeled overnight with [³H]-myo-inositol in an inositol-free medium.

  • Compound Stimulation: The labeled cells are washed and then incubated with various concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate.

  • Extraction of Inositol Phosphates: The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid). The cell lysates are neutralized, and the total inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography columns.

  • Scintillation Counting: The radioactivity of the eluted inositol phosphates is measured using a liquid scintillation counter.

  • Data Analysis: The concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) values are determined by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

G cluster_0 Reductive Amination Workflow Start 4-Phenylbutanal + Amine Imine Imine Formation (MgSO4, AcOH) Start->Imine Reduction Reduction (NaBH4 or NaBH(OAc)3) Imine->Reduction Workup Work-up & Purification Reduction->Workup Product N-Substituted This compound Workup->Product

A simplified workflow for the synthesis of N-substituted this compound derivatives.

G cluster_1 Competitive Radioligand Binding Assay Receptor Receptor (e.g., DAT) Incubation Incubation Receptor->Incubation Radioligand Radioligand ([3H]-WIN 35,428) Radioligand->Incubation Test_Compound Test Compound (this compound analog) Test_Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

The experimental workflow for a competitive radioligand binding assay.

G cluster_2 5-HT2A Receptor Gq Signaling Pathway Agonist 5-HT2A Agonist (Phenethylamine derivative) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

The canonical Gq-coupled signaling pathway activated by 5-HT2A receptor agonists.

References

Biological Activity of 4-Phenylbutylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbutylamine (4-PBA), a primary aralkylamine, exhibits distinct biological activities primarily centered on its interaction with monoamine oxidase A (MAO-A). This document provides a comprehensive technical overview of the known biological functions of this compound, including its enzyme inhibition profile, its utility in biochemical purification techniques, and what is known about its broader pharmacological context. While specific data on its full receptor binding profile and pharmacokinetic properties are limited in publicly accessible literature, this guide consolidates the available quantitative data, experimental methodologies, and relevant signaling pathways to serve as a foundational resource for researchers in pharmacology and drug development.

Introduction

This compound, with the chemical formula C₁₀H₁₅N, is a phenylalkylamine characterized by a phenyl group attached to a four-carbon alkyl chain terminating in a primary amine.[1] Its structure lends it to interactions with biological targets that recognize aromatic and amine moieties. The primary reported biological activity of this compound is its role as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of key neurotransmitters.[1] This activity positions this compound and its derivatives as subjects of interest in neuropharmacology. Additionally, its properties have been leveraged in biochemical applications, notably as a ligand in affinity chromatography for the purification of specific enzymes.[2][3] This guide will provide an in-depth exploration of these activities, presenting available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Enzyme Inhibition: Monoamine Oxidase A

The most well-characterized biological activity of this compound is its competitive inhibition of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] By inhibiting MAO-A, this compound can increase the synaptic levels of these neurotransmitters, a mechanism of action shared by a class of antidepressant medications.[4]

Quantitative Data

The inhibitory potency of this compound against human MAO-A has been quantified, demonstrating its competitive mode of action. In contrast, it acts as a substrate for the isoenzyme MAO-B.

Compound Target Assay Type Ki (μM) Substrate Activity
This compound Human MAO-A Competitive Inhibition 31 ± 5 Not a substrate
This compound Human MAO-B Substrate Activity - Substrate (kcat/Km = 5.8 x 106 M-1min-1)

Table 1: Quantitative analysis of this compound interaction with Monoamine Oxidases. [5]

Experimental Protocol: MAO-A Inhibition Assay

While the specific protocol used to derive the Ki value for this compound is not detailed in the cited abstract, a general fluorometric assay for determining the IC₅₀ and Ki of MAO-A inhibitors is provided below. This protocol is representative of the methods used in the field.

Objective: To determine the inhibitory constant (Ki) of this compound against recombinant human MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • This compound (test inhibitor)

  • Kynuramine (B1673886) (substrate)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • DMSO (for dissolving inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the this compound stock solution in DMSO to achieve a range of final assay concentrations.

    • Prepare a working solution of MAO-A enzyme in potassium phosphate buffer.

    • Prepare a substrate solution containing kynuramine in potassium phosphate buffer.

    • Prepare a detection solution containing Amplex® Red and HRP in potassium phosphate buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the following in order:

      • Potassium phosphate buffer

      • This compound dilution (or DMSO for control)

      • MAO-A enzyme solution

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

    • Immediately add the Amplex® Red/HRP detection solution to all wells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the reaction rates against the substrate concentration for each inhibitor concentration.

    • Determine the Km and Vmax values from the uninhibited reaction using a Michaelis-Menten plot.

    • For competitive inhibition, analyze the data using a Lineweaver-Burk plot or by non-linear regression to a competitive inhibition model to determine the Ki value.

MAO_A_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare 4-PBA Dilutions add_reagents Add Reagents to Plate prep_inhibitor->add_reagents prep_enzyme Prepare MAO-A Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure Measure Fluorescence add_substrate->measure calc_rates Calculate Reaction Rates measure->calc_rates plot_data Plot Data calc_rates->plot_data det_ki Determine Ki plot_data->det_ki

Workflow for MAO-A Inhibition Assay.
Signaling Pathways

Inhibition of MAO-A by this compound leads to an increase in the levels of monoamine neurotransmitters in the presynaptic neuron. This has downstream consequences on synaptic signaling. The elevated neurotransmitter levels lead to increased activation of postsynaptic receptors.

MAO_A_Inhibition_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine) MAOA MAO-A Monoamines->MAOA Metabolism Vesicle Synaptic Vesicle Monoamines->Vesicle Uptake Metabolites Inactive Metabolites MAOA->Metabolites PBA This compound PBA->MAOA Inhibition Monoamines_cleft Monoamines Vesicle->Monoamines_cleft Release Receptors Postsynaptic Receptors Monoamines_cleft->Receptors Binding Signaling Downstream Signaling Receptors->Signaling Activation

Signaling pathway of MAO-A inhibition.

Affinity Chromatography

This compound has been successfully employed as a ligand in affinity chromatography for the purification of chymotrypsin-like enzymes. The hydrophobic phenylbutyl group of this compound interacts with the active site of chymotrypsin (B1334515), allowing for its selective retention on a column matrix to which this compound has been covalently attached.

Experimental Protocol: Purification of Chymotrypsin

The following protocol is based on the methodology described by Stevenson and Landman (1971) for the purification of chymotrypsin using a Sepharose-4-phenylbutylamine column.

Objective: To purify chymotrypsin from a crude protein mixture using affinity chromatography.

Materials:

  • Sepharose 4B

  • This compound

  • Cyanogen (B1215507) bromide (CNBr)

  • Crude protein mixture containing chymotrypsin (e.g., pancreatic extract)

  • Binding Buffer: e.g., 0.05 M Tris-HCl, pH 8.0

  • Elution Buffer: e.g., 0.1 M Acetic Acid, pH 3.0

  • Chromatography column

Procedure:

  • Preparation of Sepharose-4-phenylbutylamine resin:

    • Activate Sepharose 4B with cyanogen bromide (CNBr) under alkaline conditions. (Caution: CNBr is highly toxic and should be handled in a fume hood with appropriate personal protective equipment).

    • Couple this compound to the activated Sepharose by incubation in a suitable buffer (e.g., sodium bicarbonate buffer, pH 9.0).

    • Wash the resin extensively to remove uncoupled ligand.

  • Column Packing and Equilibration:

    • Pack a chromatography column with the prepared Sepharose-4-phenylbutylamine resin.

    • Equilibrate the column by washing with several column volumes of Binding Buffer.

  • Sample Application:

    • Dissolve the crude protein mixture in the Binding Buffer.

    • Apply the sample to the equilibrated column and allow it to flow through by gravity.

  • Washing:

    • Wash the column with several column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound chymotrypsin from the column by applying the Elution Buffer. The acidic pH of the elution buffer disrupts the interaction between chymotrypsin and the this compound ligand.

    • Collect fractions of the eluate.

  • Analysis:

    • Assay the collected fractions for chymotrypsin activity using a suitable substrate (e.g., N-Benzoyl-L-tyrosine ethyl ester, BTEE).

    • Analyze the purity of the eluted fractions by SDS-PAGE.

Affinity_Chromatography_Workflow cluster_prep Column Preparation cluster_purification Purification cluster_analysis Analysis prep_resin Prepare Sepharose-4-PBA Resin pack_column Pack Column prep_resin->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Sample equilibrate->load_sample wash Wash Unbound Proteins load_sample->wash elute Elute Chymotrypsin wash->elute activity_assay Activity Assay elute->activity_assay sds_page SDS-PAGE elute->sds_page

Workflow for Chymotrypsin Purification.

Broader Pharmacological Profile

Currently, there is a notable lack of publicly available data on the broader pharmacological profile of this compound. To fully characterize its potential as a therapeutic agent and to understand its off-target effects, further studies are warranted.

Receptor Binding Profile

A comprehensive receptor binding screen (receptorome screening) would be necessary to elucidate the full spectrum of molecular targets for this compound. Such a screen would assess its affinity for a wide range of receptors, ion channels, and transporters. This information is critical for predicting potential on- and off-target effects and for understanding its overall pharmacological profile. At present, no such comprehensive data for this compound is available in the public domain.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been extensively reported. Understanding the pharmacokinetic profile is essential for the development of any potential therapeutic agent. Key parameters that require investigation include:

  • Absorption: Bioavailability via different routes of administration.

  • Distribution: Plasma protein binding and tissue distribution.

  • Metabolism: Identification of metabolic pathways and the cytochrome P450 (CYP) enzymes involved.

  • Excretion: Routes and rate of elimination from the body.

Given its structure as a simple phenylalkylamine, it is plausible that it undergoes metabolism by various CYP enzymes. However, specific studies on this compound are needed to confirm this.

Safety Pharmacology

Key safety pharmacology assessments, such as hERG channel binding and cytochrome P450 inhibition, are crucial for any compound intended for therapeutic use.

  • hERG Inhibition: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. The potential for this compound to inhibit this channel is unknown.

  • Cytochrome P450 Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions. The inhibitory profile of this compound against major CYP isoforms has not been reported.

Conclusion and Future Directions

This compound is a molecule with defined biological activity as a competitive inhibitor of MAO-A and as a useful tool in affinity chromatography. The available quantitative data for its interaction with MAO-A provides a starting point for further investigation into its potential as a neuropharmacological agent. However, the current understanding of its biological activity is significantly limited by the lack of a comprehensive pharmacological profile.

Future research should focus on:

  • Comprehensive Receptor Screening: To identify all potential molecular targets and elucidate its selectivity profile.

  • Detailed Pharmacokinetic Studies: To understand its ADME properties and assess its drug-like potential.

  • In-depth Safety Pharmacology: To evaluate its potential for cardiotoxicity and drug-drug interactions.

  • Structure-Activity Relationship (SAR) Studies: To explore how modifications to the this compound scaffold affect its biological activity, potentially leading to the development of more potent and selective compounds.

Addressing these knowledge gaps will be crucial in determining the therapeutic potential and safety profile of this compound and its derivatives.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Phenylbutyrate (4-PBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Phenylbutyrate (B1260699) (4-PBA), a short-chain fatty acid, is an FDA-approved drug with a multi-modal mechanism of action that has garnered significant interest in various therapeutic areas beyond its primary indication for urea (B33335) cycle disorders.[1][2] Its therapeutic potential is largely attributed to two primary, interconnected mechanisms: its function as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and its activity as a histone deacetylase (HDAC) inhibitor .[1][2][3] This guide provides a detailed technical overview of these core mechanisms, presenting quantitative data, experimental protocols, and visual pathway diagrams to support advanced research and drug development.

Mechanism I: Chemical Chaperone and ER Stress Attenuation

One of the principal mechanisms of 4-PBA is its ability to act as a low molecular weight chemical chaperone.[2] It helps to stabilize protein conformation, facilitate proper folding, and prevent the aggregation of misfolded or unfolded proteins.[3] This action directly mitigates the accumulation of aberrant proteins within the endoplasmic reticulum, a condition known as ER stress, thereby inhibiting the activation of the Unfolded Protein Response (UPR).

Signaling Pathway

ER stress triggers the UPR through three canonical sensor proteins embedded in the ER membrane: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Under homeostatic conditions, these sensors are kept inactive by the abundant ER chaperone GRP78 (78 kDa glucose-regulated protein), also known as BiP.

Upon accumulation of unfolded proteins, GRP78 preferentially binds to them, releasing the UPR sensors and initiating downstream signaling cascades. 4-PBA intervenes by aiding in protein folding, which reduces the load of unfolded proteins, decreases the dissociation of GRP78 from the sensors, and ultimately dampens the UPR. This leads to reduced expression of pro-apoptotic factors like CHOP (C/EBP homologous protein) and promotes cell survival.

GRP78_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol / Nucleus UnfoldedProteins Unfolded Proteins Accumulation GRP78 GRP78 / BiP UnfoldedProteins->GRP78 Binds IRE1_inactive IRE1α (Inactive) GRP78->IRE1_inactive Releases PERK_inactive PERK (Inactive) GRP78->PERK_inactive Releases ATF6_inactive ATF6 (Inactive) GRP78->ATF6_inactive Releases IRE1_active IRE1α (Active) IRE1_inactive->IRE1_active PERK_active PERK (Active) PERK_inactive->PERK_active ATF6_active ATF6 (Cleaved/Active) ATF6_inactive->ATF6_active Golgi Cleavage UPR_Activation Unfolded Protein Response (UPR) IRE1_active->UPR_Activation PERK_active->UPR_Activation ATF6_active->UPR_Activation CHOP CHOP Expression UPR_Activation->CHOP Apoptosis Apoptosis CHOP->Apoptosis PBA 4-Phenylbutyrate (4-PBA) PBA->UnfoldedProteins Reduces Load (Chemical Chaperone) HDAC_Pathway cluster_Nucleus Cell Nucleus cluster_Chromatin Chromatin State HAT Histone Acetyltransferase (HAT) Euchromatin Euchromatin (Relaxed) 'Active Genes' HAT->Euchromatin Adds Acetyl Groups (CH₃CO) HDAC Histone Deacetylase (HDAC) Heterochromatin Heterochromatin (Condensed) 'Silent Genes' PBA 4-Phenylbutyrate (4-PBA) Euchromatin->Heterochromatin Removes Acetyl Groups Gene_Expression Gene Expression (e.g., p21, differentiation factors) Euchromatin->Gene_Expression Allows Transcription PBA->HDAC Inhibits

References

A Technical Guide to the Solubility of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutylamine, a primary alkylamine, serves as a valuable building block in organic synthesis and is investigated for its potential biological activities. A thorough understanding of its solubility in various solvents is paramount for its application in reaction chemistry, purification processes, formulation development, and analytical method development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and illustrates key concepts related to its solubility.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1][3]
Appearance Colorless oil/liquid[3][4]
Boiling Point 123-124 °C at 17 mmHg[3]
Density 0.944 g/mL at 25 °C[3]
pKa 10.66 ± 0.10 (Predicted)[3]

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure—comprising a nonpolar phenylbutyl group and a polar primary amine group—and information from various chemical suppliers and safety data sheets, a qualitative solubility profile can be summarized.

Solvent ClassSolventQualitative SolubilityRationale
Polar Protic Solvents MethanolSlightly SolubleThe amine group can hydrogen bond with methanol, but the large nonpolar tail limits high solubility.[3][5]
WaterSparingly Soluble / InsolubleAmines with more than four to six carbon atoms generally have low water solubility.[6] The hydrophobic phenylbutyl chain is the dominant feature.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Likely SolubleDMSO is a powerful solvent for a wide range of organic compounds.[7]
N,N-Dimethylformamide (DMF)Likely SolubleSimilar to DMSO, DMF is expected to effectively solvate this compound.[7]
Chlorinated Solvents ChloroformSlightly SolubleThe compound shows some solubility in chloroform.[3][5]
DichloromethaneLikely SolubleDichloromethane is a versatile solvent for many organic compounds.[6]
Nonpolar Solvents TolueneLikely SolubleThe nonpolar phenyl group suggests solubility in aromatic solvents.
Diethyl EtherSolubleAll amines are generally soluble in diethyl ether.[6]

Factors Influencing Solubility

The solubility of this compound is governed by the interplay between its hydrophobic phenylbutyl tail and its hydrophilic amine head.

G cluster_solute This compound Structure cluster_solvent Solvent Type cluster_interaction Dominant Interactions cluster_result Resulting Solubility Solute Phenylbutyl (Nonpolar) + Amine (Polar) HBond Hydrogen Bonding (Amine group + Protic Solvent) Solute->HBond favors VDW Van der Waals Forces (Phenylbutyl group + Nonpolar Solvent) Solute->VDW favors Polar Polar Solvents (e.g., Water, Methanol) Polar->HBond Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Nonpolar->VDW LowSol Low Solubility HBond->LowSol Limited by nonpolar tail HighSol High Solubility VDW->HighSol Dominant interaction

Caption: Factors influencing this compound solubility.

Experimental Protocol for Solubility Determination

The following is a generalized procedure for determining the solubility of a liquid amine like this compound, adapted from standard laboratory practices such as the isothermal shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent of high purity

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS).

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be continuously agitated.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any undissolved micro-droplets.

  • Gravimetric Analysis (for a rough estimate):

    • Weigh the filtered aliquot.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature.

    • Weigh the remaining residue (this compound).

    • Calculate the solubility in g/100g of solvent.

  • Chromatographic Analysis (for precise quantification):

    • Accurately dilute the filtered aliquot with a known volume of the solvent.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample by a validated HPLC or GC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

G start Start prep Prepare Supersaturated Solution (Excess 4-PBA in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with shaking) prep->equilibrate settle Settle Undissolved Solute (e.g., 24h) equilibrate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter through Syringe Filter withdraw->filter quantify Quantify Concentration (e.g., HPLC, GC) filter->quantify end End quantify->end

Caption: Experimental workflow for solubility determination.

Acid-Base Chemistry and Solubility

As an amine, this compound is a weak base.[8] It will react with acids to form the corresponding ammonium (B1175870) salt. This salt is ionic and, consequently, significantly more soluble in polar protic solvents like water than the free base.[6][9] This principle is often exploited in drug formulation and purification.

Reaction with Acid: C₆H₅(CH₂)₄NH₂ + HCl → [C₆H₅(CH₂)₄NH₃]⁺Cl⁻ (this compound) + (Hydrochloric Acid) → (4-Phenylbutylammonium Chloride)

This pH-dependent solubility is a critical consideration for researchers. To dissolve this compound in an aqueous medium, acidification of the solution is a highly effective strategy.[7]

Conclusion

While specific quantitative solubility data for this compound remains sparse, a strong qualitative understanding can be derived from its molecular structure and the general principles of amine chemistry. It exhibits solubility in many organic solvents, particularly those that are nonpolar or of intermediate polarity, and its solubility in aqueous media is markedly increased under acidic conditions. For precise quantitative needs, the experimental protocol detailed in this guide provides a robust framework for determination. This technical guide serves as a foundational resource for scientists and researchers, enabling informed decisions in experimental design and application of this compound.

References

A Technical Guide to the Spectral Data of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-phenylbutylamine. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and logical workflows to facilitate analysis and interpretation.

Compound Information

PropertyValue
Chemical Name This compound
Synonyms 4-Phenylbutan-1-amine, Benzenebutanamine
CAS Number 13214-66-9
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Structure NCCCCc1ccccc1 (SMILES)

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound

AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
Phenyl-H7.27 - 7.11m5H-
Ar-CH₂- (H4)2.64t2H7.6
-CH₂-NH₂ (H1)2.68t2H7.9
Ar-CH₂-CH₂- (H3)1.67 - 1.45m2H-
-CH₂-CH₂-NH₂ (H2)1.29m2H-
-NH₂1.29 (broad)s2H-

m = multiplet, t = triplet, s = singlet Data is referenced from spectra obtained in CDCl₃.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

AssignmentChemical Shift (δ) ppm
Phenyl C (ipso)142.9
Phenyl CH129.1
Phenyl CH128.2
-CH₂-NH₂42.4
Ar-CH₂-35.8
Ar-CH₂-CH₂-33.6
-CH₂-CH₂-NH₂29.1

Data is representative and may vary slightly based on solvent and experimental conditions.[2]

NMR Experimental Protocol

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.[2]

Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: If quantitative analysis is required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).[2]

Data Acquisition (400 MHz Spectrometer): [2]

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

    • Temperature: 298 K.

Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation.[2]

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.[2]

  • Referencing: Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00 ppm).

  • Integration and Peak Picking: Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.[2]

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_report Final Output Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Reference Reference Spectrum Process->Reference Analyze Peak Picking & Integration Reference->Analyze Report Spectral Data (Tables) Analyze->Report

Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of different bonds.

IR Spectral Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3380 - 3250N-H Stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3085, 3062, 3027C-H StretchAromatic Ring
2930, 2855C-H Stretch (asymmetric & symmetric)Alkyl Chain (-CH₂-)
1604, 1496, 1454C=C StretchAromatic Ring
1585 - 1650N-H Bend (scissoring)Primary Amine (-NH₂)
747, 698C-H Out-of-plane BendMonosubstituted Benzene

Data obtained from FT-IR analysis in the liquid phase.[3]

IR Experimental Protocol

Sample Preparation (Liquid Film): [4]

  • Ensure the potassium bromide (KBr) plates are clean and dry by wiping them with a tissue and washing with a volatile solvent like methylene (B1212753) chloride or ethanol.

  • Place a small drop of liquid this compound onto the surface of one KBr plate.

  • Place the second KBr plate on top and gently rotate it a quarter turn to spread the sample into a thin, even film.

  • If the resulting spectrum is too intense (peaks are flat-topped), separate the plates and wipe one clean before reassembling to create a thinner film.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the sample holder with the KBr plates into the instrument.

  • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

MS Spectral Data

The mass spectrum is typically acquired using Electron Impact (EI) ionization.

Table 4: Major Fragments in the EI-Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
14915.8[M]⁺ (Molecular Ion)
1323.9[M - NH₃]⁺
10412.2[C₈H₈]⁺ (Styrene ion)
9114.5[C₇H₇]⁺ (Tropylium ion)
4529.5[CH₃CH=NH₂]⁺
30100.0[CH₂=NH₂]⁺ (Base Peak)

Ionization was performed at 75 eV.[1] The base peak at m/z 30 is characteristic of primary amines, resulting from alpha-cleavage.

MS Experimental Protocol (GC-MS with EI)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Transfer the solution to an autosampler vial for injection.

Gas Chromatography (GC) Method:

  • Injector: Split/splitless, typically operated at 250 °C.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Impact (EI).[1]

  • Ionization Energy: 70 eV.[1]

  • Source Temperature: 230-250 °C.[1]

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 25-300.

This compound and MAO-A Inhibition

This compound acts as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine.[5] This interaction can be visualized as a simple signaling pathway.

MAO_Inhibition cluster_pathway MAO-A Metabolic Pathway MA Monoamine Neurotransmitters (e.g., Serotonin) MAO_A MAO-A Enzyme MA->MAO_A binds to Metabolites Inactive Metabolites MAO_A->Metabolites metabolizes PBA This compound PBA->MAO_A competitively inhibits

Inhibition of MAO-A by this compound.

References

An In-depth Technical Guide to the Commercial Availability of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Phenylbutylamine (CAS No. 13214-66-9), a key chemical intermediate for research and development. The document outlines major suppliers, available product specifications, and essential protocols for quality verification upon procurement.

Commercial Suppliers and Product Offerings

This compound is readily available from a range of primary chemical manufacturers and distributors. The majority of offerings are intended for research and development purposes only and not for medical or consumer use.[1] Tokyo Chemical Industry (TCI) is a prominent manufacturer, with their products being listed by numerous distributors such as Fisher Scientific and Spectrum Chemical.[2][3][4] Other suppliers like Apollo Scientific and Sigma-Aldrich also stock the compound, sometimes at different purity grades.[5]

The following table summarizes the offerings from key commercial suppliers. Pricing and availability are subject to change and should be verified directly with the supplier.

Table 1: Commercial Supplier Summary for this compound

SupplierDistributor/ManufacturerCatalog Number (Example)Purity SpecificationAvailable Quantities (Examples)CAS Number
Tokyo Chemical Industry (TCI) ManufacturerA1123[2]>98.0% (GC)[2]5 mL, 25 mL[2]13214-66-9[2]
Fisher Scientific Distributor (for TCI)A11235ML[3]≥98.0% (GC,T)[3]5 mL, 25 mL[3]13214-66-9[3]
Sigma-Aldrich SupplierNot specified95%Not specified13214-66-9
Apollo Scientific SupplierNot specified95%[5]250 mg, 500 mg, 1 g[5]13214-66-9[5]
Spectrum Chemical Distributor (for TCI)TCI-A1123[4]Not specifiedNot specified13214-66-9[4]
Pharmaffiliates SupplierNot specifiedNot specifiedNot specified13214-66-9[6]
Veeprho SupplierNot specifiedReference StandardNot specified13214-66-9[7]
Santa Cruz Biotechnology SupplierNot specifiedFor Research Use OnlyNot specified13214-66-9[8]

Physicochemical and Purity Data

This compound, also known as 1-Amino-4-phenylbutane, is a colorless to light yellow liquid at room temperature.[2] The data presented below is compiled from various supplier specifications. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Table 2: Physicochemical Properties and Specifications

ParameterValueSource Citation
CAS Number 13214-66-9[3][6]
Molecular Formula C₁₀H₁₅N[3][4][6]
Molecular Weight 149.24 g/mol [3]
IUPAC Name 4-phenylbutan-1-amine[3]
Synonyms 1-Amino-4-phenylbutane, 4-Phenyl-1-butylamine[2][3][7]
Physical Form Liquid[3]
Appearance Colorless to Light yellow to Light orange[2]
Boiling Point 144 °C[3]
Purity (Typical) ≥98.0% (by Gas Chromatography)[2][3]

Recommended Protocol for Procurement and Quality Control

To ensure the integrity of research and development activities, a systematic approach to sourcing and verifying the quality of this compound is critical. The following protocol outlines the recommended workflow.

3.1 Step 1: Supplier Vetting and Documentation Review

  • Identify Suppliers: Use the information in Table 1 to identify potential suppliers.

  • Compare Offerings: Evaluate suppliers based on purity, available quantity, lead time, and cost. For most applications, a purity of ≥98% is recommended.

  • Request Documentation: Before placing an order, obtain the Safety Data Sheet (SDS) and a typical Certificate of Analysis (CoA) from the supplier.

  • Analyze Documentation: Review the CoA for the analytical methods used to determine purity (e.g., GC) and the specified impurity profile.[2] Review the SDS for critical safety, handling, and storage information.

cluster_0 Documentation Analysis CoA Certificate of Analysis (CoA) Purity Purity (e.g., >98%) CoA->Purity Identity Identity Confirmation (e.g., GC, NMR) CoA->Identity LotInfo Lot Number & Date CoA->LotInfo SDS Safety Data Sheet (SDS) Handling Handling & PPE SDS->Handling Storage Storage Conditions SDS->Storage Hazards Hazard Information SDS->Hazards

Caption: Key data points to verify in supplier documentation.

3.2 Step 2: In-House Quality Control Verification Upon receipt of the chemical, it is best practice to perform in-house analytical testing to verify its identity and purity, ensuring it matches the specifications outlined in the CoA.

  • Visual Inspection: Confirm the physical appearance (color, state) matches the supplier's description.[2]

  • Identity Verification:

    • Method: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

    • Procedure: Prepare a sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

    • Acceptance Criteria: The obtained spectra must be consistent with the known chemical structure of this compound and match reference spectra if available.

  • Purity Assessment:

    • Method: Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS). This aligns with the method cited by major suppliers.[2]

    • Procedure: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or ethyl acetate). Inject the sample onto a suitable GC column (e.g., a non-polar or mid-polar capillary column).

    • Acceptance Criteria: The purity, calculated by peak area percentage, should meet or exceed the minimum requirement (e.g., ≥98.0%). The impurity profile should be minimal and consistent with the CoA.

start Start: Identify Need identify_suppliers 1. Identify Suppliers (TCI, Sigma, etc.) start->identify_suppliers compare 2. Compare Offerings (Purity, Price, Size) identify_suppliers->compare request_docs 3. Request & Review Docs (CoA, SDS) compare->request_docs place_order 4. Place Order request_docs->place_order receipt 5. Material Receipt & Visual Inspection place_order->receipt qc 6. In-House QC (NMR, GC-MS) receipt->qc release 7. Release for Research Use qc->release end End: Material in Use release->end

Caption: Recommended workflow for sourcing and verifying this compound.

References

An In-depth Technical Guide on the Safety and Handling of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, synthesis, purification, and analysis of 4-Phenylbutylamine. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a primary amine with a phenyl group attached to a butyl chain. It is a valuable building block in organic synthesis and is also studied for its biological activities.

PropertyValueReference
CAS Number 13214-66-9[1]
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]
Appearance Colorless to light yellow or light orange clear liquid
Boiling Point 123-124 °C at 17 mmHg[1]
Density 0.944 g/mL at 25 °C[1]
Refractive Index n20/D 1.519[1]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling. The following table summarizes its hazard classifications.

Hazard ClassGHS Classification
Skin Corrosion/Irritation Category 2: Causes skin irritation
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation): May cause respiratory irritation

Hazard Statements (H-phrases):

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Personal Protective Equipment (PPE)
Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Experimental Protocols

Synthesis of this compound from 4-Phenylbutyronitrile (B1582471)

A common method for the synthesis of this compound is the reduction of 4-phenylbutyronitrile using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[2]

Materials:

  • 4-Phenylbutyronitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Anhydrous dioxane[3]

  • Potassium carbonate solution (aqueous)[3]

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Slowly add a solution of 4-phenylbutyronitrile in anhydrous dioxane to the LiAlH₄ suspension at a rate that maintains a gentle reflux.[3]

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour.[3]

  • Carefully quench the reaction by the dropwise addition of a solution of potassium carbonate in water with vigorous stirring.[3]

  • Filter the resulting mixture, and wash the filter cake with a 1:1 mixture of dioxane and diethyl ether.[3]

  • Separate the organic layer from the filtrate and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

3.2.1. Fractional Distillation

Crude this compound can be purified by fractional distillation under reduced pressure.[4][5][6][7]

Procedure:

  • Set up a fractional distillation apparatus with a vacuum source.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Slowly heat the flask while applying a vacuum.

  • Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 123-124 °C at 17 mmHg).[1]

  • Monitor the purity of the collected fractions using an appropriate analytical technique such as GC-MS or HPLC.

3.2.2. Preparative Column Chromatography

For higher purity, column chromatography can be employed.[8][9][10][11]

Procedure:

  • Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane). To mitigate peak tailing, a small amount of a basic modifier like triethylamine (B128534) (e.g., 1%) can be added to the eluent.

  • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity and concentration of this compound.[12][13][14][15]

Chromatographic Conditions (starting point):

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size[12]

  • Mobile Phase: Acetonitrile and 0.05 M Phosphate Buffer (pH 4.5) in a 60:40 v/v ratio[12]

  • Flow Rate: 1.0 mL/min[12]

  • Detection: UV at 220 nm[13]

  • Injection Volume: 10 µL

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[3][16][17][18]

GC-MS Parameters (general method for primary amines):

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp to 180 °C at 5 °C/min.

    • Ramp to 240 °C at 10 °C/min.

    • Ramp to 290 °C at 25 °C/min, hold for 10 min.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Biological Activity and Mechanism of Action

This compound is known to be a competitive inhibitor of monoamine oxidase A (MAO-A).[1] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[19] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, which can lead to various physiological and psychological effects.[19]

Mandatory Visualizations

G Workflow for the Synthesis of this compound start 4-Phenylbutyronitrile reduction Reduction with LiAlH4 in anhydrous ether/dioxane start->reduction quench Quench with aq. K2CO3 reduction->quench extraction Workup and Extraction quench->extraction crude Crude this compound extraction->crude purification Purification crude->purification pure Pure this compound purification->pure

Synthesis Workflow

G Handling and Emergency Procedures for this compound handling Safe Handling - Well-ventilated area - Wear appropriate PPE spill Spill handling->spill exposure Personnel Exposure handling->exposure evacuate Evacuate Area spill->evacuate inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact absorb Absorb with inert material evacuate->absorb dispose Dispose as hazardous waste absorb->dispose fresh_air Move to fresh air inhalation->fresh_air wash_skin Wash with soap and water skin_contact->wash_skin rinse_eyes Rinse with water for 15 min eye_contact->rinse_eyes medical_attention Seek medical attention fresh_air->medical_attention wash_skin->medical_attention rinse_eyes->medical_attention

Handling and Emergency Procedures

G MAO-A Inhibition by this compound phenylbutylamine This compound maoa Monoamine Oxidase A (MAO-A) phenylbutylamine->maoa inhibits degradation Degradation of Neurotransmitters maoa->degradation catalyzes increased_levels Increased Neurotransmitter Levels in Synaptic Cleft maoa->increased_levels inhibition leads to neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) neurotransmitters->degradation

Mechanism of MAO-A Inhibition

Quantitative Toxicity Data

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. All laboratory work should be conducted in accordance with institutional safety policies and procedures, and a thorough risk assessment should be performed before handling this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Discovery and History of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbutylamine, a primary phenylalkylamine, has carved a niche in biochemical research and synthetic chemistry. While its discovery is not marked by a singular, celebrated event, its significance has been established through its utility as a competitive inhibitor of monoamine oxidase A (MAO-A) and as a crucial ligand in affinity chromatography for the purification of proteases. This guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Discovery and Historical Context

The precise first synthesis of this compound is not well-documented in a landmark publication. However, its use as a research chemical became evident in the early 1970s. A notable early appearance in the scientific literature is a 1971 paper by K.J. Stevenson and A. Landman in the Canadian Journal of Biochemistry, which describes the use of Sepharose-4-phenylbutylamine for the affinity chromatography of chymotrypsin-like enzymes.[1][2] This application suggests that the compound was already accessible to the research community, likely synthesized through established methods of amine production.

This compound belongs to the broader class of phenylalkylamines, a group of compounds that has been a cornerstone of medicinal chemistry and pharmacology.[3] This structural motif is present in a wide array of physiologically active substances, and minor structural modifications can lead to significant changes in biological activity.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
CAS Number 13214-66-9
Boiling Point 123-124 °C at 17 mmHg
Density 0.944 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.519

Sources:[4][5]

Synthesis of this compound

Two primary synthetic routes to this compound have been established: the reduction of 4-phenylbutyronitrile (B1582471) and the reductive amination of 4-phenylbutyric acid via its amide.

Reduction of 4-Phenylbutyronitrile

A common and efficient method for the synthesis of this compound is the reduction of 4-phenylbutyronitrile.[6] Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically employed for this transformation.

Experimental Protocol: Lithium Aluminum Hydride Reduction of 4-Phenylbutyronitrile

  • Materials:

    • 4-Phenylbutyronitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether

    • Anhydrous dioxane

    • Potassium carbonate

    • Water

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).[7][8][9]

    • A solution of 4-phenylbutyronitrile (1 equivalent) in anhydrous dioxane is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.[6]

    • After the addition is complete, the reaction mixture is refluxed for an additional hour.[6]

    • The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of potassium carbonate with vigorous stirring.[6]

    • The resulting mixture is filtered, and the filter cake is washed with a 1:1 mixture of dioxane and diethyl ether.[6]

    • The filtrate is concentrated under reduced pressure, and the crude this compound is purified by vacuum distillation.[6]

Workflow for the Reduction of 4-Phenylbutyronitrile

G cluster_0 Synthesis of this compound 4-Phenylbutyronitrile 4-Phenylbutyronitrile Reaction_Mixture Reaction Mixture (Reflux) 4-Phenylbutyronitrile->Reaction_Mixture LiAlH4_in_Ether LiAlH4 in Anhydrous Diethyl Ether LiAlH4_in_Ether->Reaction_Mixture Quenching Quenching (Potassium Carbonate Solution) Reaction_Mixture->Quenching Filtration Filtration Quenching->Filtration Purification Purification (Vacuum Distillation) Filtration->Purification This compound This compound Purification->this compound

A generalized workflow for the synthesis of this compound via nitrile reduction.
Synthesis from 4-Phenylbutyric Acid via Amide Formation and Reduction

An alternative route involves the conversion of 4-phenylbutyric acid to its corresponding amide, followed by reduction to this compound.

Step 1: Amide Formation

Experimental Protocol: Boric Acid-Catalyzed Amidation of 4-Phenylbutyric Acid

  • Materials:

  • Procedure:

    • A mixture of 4-phenylbutyric acid (1 equivalent) and a catalytic amount of boric acid in toluene is heated to reflux in a flask equipped with a Dean-Stark trap.

    • The ammonia source (excess) is added to the reaction mixture.

    • The reaction is refluxed until the theoretical amount of water is collected in the Dean-Stark trap.[11]

    • The reaction mixture is cooled, and the resulting 4-phenylbutyramide is isolated, for example, by precipitation and filtration.

Step 2: Amide Reduction

The resulting 4-phenylbutyramide can then be reduced to this compound using a strong reducing agent like LiAlH₄, following a protocol similar to the one described for nitrile reduction.[10]

Biochemical Activity: Inhibition of Monoamine Oxidase A (MAO-A)

This compound is a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5]

Mechanism of Action

MAO-A is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines.[12][13] By competitively binding to the active site of MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This, in turn, can enhance neurotransmission.

Quantitative Data: While the search results confirm the competitive inhibition of MAO-A by this compound, specific Ki or IC50 values for this particular compound were not found in the provided literature. However, for the structurally related compound 4-(O-Benzylphenoxy)-N-methylbutylamine, the Ki value for MAO-A inhibition was determined to be 4.20 µM.[2]

Experimental Protocol: In Vitro Fluorometric MAO-A Inhibition Assay

  • Principle: This assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-A catalyzed oxidation of a substrate (e.g., p-tyramine) using a fluorescent probe (e.g., Amplex Red).[1]

  • Materials:

    • Recombinant human MAO-A enzyme

    • MAO-A assay buffer

    • p-Tyramine (substrate)

    • Amplex Red (fluorescent probe)

    • Horseradish peroxidase (HRP)

    • This compound (test inhibitor)

    • Clorgyline (positive control inhibitor)

    • 96-well black microplate

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • To the wells of the microplate, add the test compound dilutions, a no-inhibitor (vehicle) control, and a positive control (clorgyline).

    • Add the MAO-A enzyme to all wells except for a no-enzyme control.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding a mixture of the substrate (p-tyramine), Amplex Red, and HRP to all wells.[1]

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).[1]

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]

Downstream Signaling of MAO-A Inhibition

G cluster_0 Neuronal Signaling Pathway 4PBA This compound MAOA MAO-A 4PBA->MAOA Inhibits Monoamines Monoamines (Serotonin, Norepinephrine) MAOA->Monoamines Degrades Synaptic_Cleft Increased Synaptic Concentration Monoamines->Synaptic_Cleft Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptors Downstream_Signaling Downstream Signaling (e.g., cAMP, CREB) Postsynaptic_Receptors->Downstream_Signaling Cellular_Response Altered Neuronal Excitability & Gene Expression Downstream_Signaling->Cellular_Response G cluster_0 Affinity Chromatography Workflow Crude_Extract Crude Protein Extract Column Sepharose-4-Phenylbutylamine Column Crude_Extract->Column Binding Binding of Chymotrypsin Column->Binding Wash Wash (Remove Unbound Proteins) Binding->Wash Elution Elution (e.g., low pH) Wash->Elution Purified_Chymotrypsin Purified Chymotrypsin Elution->Purified_Chymotrypsin

References

4-Phenylbutylamine: A Technical Review of Its Synthesis, Pharmacology, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutylamine (4-PBAm), a primary phenylalkylamine, is a molecule of interest in biochemical and pharmacological research. Structurally characterized by a phenyl group attached to a four-carbon alkyl chain with a terminal amine, it serves as a valuable research chemical and a synthetic intermediate.[1][2] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its synthesis, known pharmacological activities, and applications. The information is presented to be a valuable resource for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₅N[1][3]
Molecular Weight149.23 g/mol [1][3]
AppearanceColorless to light yellow liquid[4]
Boiling Point123-124 °C at 17 mmHg[4]
Density0.944 g/mL at 25 °C[4]
Refractive Index (n20/D)1.519[4]
CAS Number13214-66-9[5]

Synthesis of this compound

The primary synthetic route to this compound is through the reduction of 4-phenylbutyronitrile (B1582471). This transformation can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7]

Experimental Protocol: Synthesis via Reduction of 4-Phenylbutyronitrile

This protocol is adapted from established procedures for the reduction of similar nitriles.[6][7]

Materials:

  • 4-Phenylbutyronitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Anhydrous dioxane

  • Potassium carbonate (K₂CO₃)

  • Water

  • Hydrochloric acid (HCl) (optional, for salt formation)

  • Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared.

  • Addition of Nitrile: A solution of 4-phenylbutyronitrile in anhydrous dioxane is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of potassium carbonate with vigorous stirring.

  • Filtration and Extraction: The resulting mixture is filtered, and the filter cake is washed with a 1:1 mixture of dioxane and diethyl ether. The filtrate is collected, and the organic layer is separated.

  • Purification: The organic layer is concentrated under reduced pressure, and the crude this compound is purified by vacuum distillation.[7]

  • Salt Formation (Optional): For the hydrochloride salt, the purified amine is dissolved in anhydrous diethyl ether, and dry hydrogen chloride gas is bubbled through the solution until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.[6]

G cluster_synthesis Synthesis of this compound 4-Phenylbutyronitrile 4-Phenylbutyronitrile LiAlH4_Ether 1. LiAlH4, Diethyl Ether/Dioxane 4-Phenylbutyronitrile->LiAlH4_Ether Reduction Quench 2. H2O/K2CO3 Quench LiAlH4_Ether->Quench Purification Distillation Quench->Purification This compound This compound Purification->this compound HCl_Ether HCl, Diethyl Ether (optional) This compound->HCl_Ether 4-Phenylbutylamine_HCl This compound HCl HCl_Ether->4-Phenylbutylamine_HCl Salt Formation

A simplified workflow for the synthesis of this compound.

Pharmacological Profile

The primary characterized pharmacological activity of this compound is its role as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of monoamine neurotransmitters like serotonin (B10506) and dopamine.[4]

Quantitative Pharmacological Data
CompoundTargetAssay TypeKᵢ (µM)SpeciesReference
4-(O-Benzylphenoxy)-N-methylbutylamineMAO-ACompetitive Inhibition4.20Human[8]
4-(O-Benzylphenoxy)-N-methylbutylamineMAO-BNoncompetitive Inhibition46.0Human[8]
This compoundMAO-ACompetitive Inhibition31Zebrafish[2]

It is important to note that the Ki value for this compound in zebrafish may not directly translate to human MAO-A.

Mechanism of Action: MAO-A Inhibition

Monoamine oxidase A is a mitochondrial enzyme that catalyzes the oxidative deamination of monoamines. By competitively inhibiting MAO-A, this compound is expected to increase the synaptic concentrations of neurotransmitters such as serotonin and dopamine. This mechanism is a target for the treatment of depression and other mood disorders.

G cluster_pathway MAO-A Inhibition by this compound Monoamines Serotonin, Dopamine MAO-A MAO-A Monoamines->MAO-A Metabolism Metabolites Metabolites MAO-A->Metabolites 4-PBAm This compound 4-PBAm->MAO-A Competitive Inhibition

Mechanism of MAO-A inhibition by this compound.
Experimental Protocol: In Vitro MAO-A Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against human MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine)

  • This compound

  • Positive control (e.g., clorgyline)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplates

  • Spectrophotometer or fluorometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Enzyme Addition: In a 96-well plate, add the MAO-A enzyme to each well.

  • Inhibitor Incubation: Add the diluted this compound or positive control to the respective wells. Include a vehicle control (buffer only). Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction (e.g., by adding a stop solution).

  • Data Acquisition: Measure the formation of the product using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_workflow MAO-A Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Dispense_Enzyme Dispense MAO-A Enzyme into 96-well plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Serial Dilutions of This compound Dispense_Enzyme->Add_Inhibitor Pre-incubation Pre-incubate at 37°C Add_Inhibitor->Pre-incubation Add_Substrate Add MAO-A Substrate Pre-incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Read_Plate Read Plate (Spectrophotometer/Fluorometer) Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data

A typical workflow for an in vitro MAO-A inhibition assay.

Applications in Biochemical Research

Affinity Chromatography

This compound has been utilized as a ligand in affinity chromatography for the purification of chymotrypsin-like enzymes.[9][10] The hydrophobic phenylbutyl group interacts with the active site of these proteases, allowing for their selective retention on a column while other proteins are washed away.

Experimental Protocol: Purification of Chymotrypsin (B1334515) using this compound-Sepharose

This protocol outlines a general procedure for the purification of chymotrypsin from a crude extract using a this compound-Sepharose affinity column.

Materials:

  • This compound-Sepharose resin

  • Chromatography column

  • Crude protein extract containing chymotrypsin

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing a competitive inhibitor or a chaotropic agent)

  • Wash buffer (Binding buffer with increased salt concentration, e.g., 0.5 M NaCl)

  • Peristaltic pump

  • Fraction collector

  • UV spectrophotometer

Procedure:

  • Column Packing: Pack a chromatography column with the this compound-Sepharose resin and equilibrate it with 5-10 column volumes of binding buffer.

  • Sample Loading: Apply the crude protein extract to the column at a low flow rate to allow for efficient binding of chymotrypsin to the ligand.

  • Washing: Wash the column with several column volumes of wash buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound chymotrypsin from the column by applying the elution buffer. This can be achieved by either a step or gradient elution.

  • Fraction Collection: Collect the eluted fractions using a fraction collector.

  • Analysis: Analyze the collected fractions for chymotrypsin activity and purity using appropriate assays (e.g., enzymatic activity assays and SDS-PAGE).

G cluster_chromatography Affinity Chromatography Workflow Equilibrate Equilibrate Column with Binding Buffer Load_Sample Load Crude Protein Extract Equilibrate->Load_Sample Wash Wash with Wash Buffer to Remove Unbound Proteins Load_Sample->Wash Elute Elute Bound Chymotrypsin with Elution Buffer Wash->Elute Collect_Fractions Collect Eluted Fractions Elute->Collect_Fractions Analyze Analyze Fractions for Activity and Purity Collect_Fractions->Analyze

A general workflow for affinity purification of chymotrypsin.

Future Directions

The current body of literature on this compound indicates its potential as a pharmacological tool and a synthetic building block. However, a significant lack of comprehensive data limits its immediate translation into drug development programs. Future research should focus on:

  • Quantitative Pharmacological Profiling: A thorough in vitro screening against a broad panel of receptors and enzymes is necessary to determine the selectivity of this compound and to identify potential off-target effects. Obtaining a definitive Kᵢ or IC₅₀ value for its interaction with human MAO-A is a critical first step.

  • In Vivo Studies: Preclinical in vivo studies are required to understand the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound.[11] Furthermore, in vivo microdialysis studies could elucidate its effects on the extracellular levels of key neurotransmitters in relevant brain regions.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound analogs could provide valuable insights into the structural requirements for potent and selective MAO-A inhibition and could lead to the discovery of novel therapeutic candidates.[12]

Conclusion

This compound is a primary phenylalkylamine with established utility as a synthetic intermediate and a research tool in affinity chromatography. Its primary known pharmacological action is the competitive inhibition of MAO-A, suggesting its potential as a modulator of monoaminergic neurotransmission. While the available data provides a foundational understanding of this compound, further in-depth research, particularly in generating quantitative pharmacological and pharmacokinetic data, is essential to fully realize its therapeutic potential. This technical guide serves as a consolidated resource to aid researchers in this endeavor.

References

Unlocking the Therapeutic Potential of 4-Phenylbutylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Research Areas for 4-Phenylbutylamine

Introduction

This compound (4-PBA) is a primary phenylalkylamine that presents a compelling scaffold for neurological and pharmacological research. Characterized by a phenyl group linked to a four-carbon alkyl chain with a terminal amine, its structure offers a versatile platform for investigating interactions with key biological targets. While research into this specific molecule is still emerging, existing data and its structural similarity to known neuroactive compounds suggest significant potential for drug discovery and development. This technical guide provides a comprehensive overview of promising research avenues for this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further investigation.

Core Research Areas and Current Data

Two primary areas of investigation are highlighted for this compound: its role as a competitive inhibitor of Monoamine Oxidase A (MAO-A) and its potential as a Trace Amine-Associated Receptor 1 (TAAR1) agonist.

Monoamine Oxidase A (MAO-A) Inhibition

Monoamine Oxidase A is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576). Inhibition of MAO-A can increase the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications. Preliminary studies have identified this compound as a competitive inhibitor of recombinant human liver MAO-A.

Quantitative Data: MAO-A Inhibition

CompoundTargetInhibition TypeK_i (μM)Reference
This compoundHuman MAO-ACompetitive31 ± 5[1]

This inhibitory activity positions 4-PBA as a foundational structure for the development of novel MAO-A inhibitors. Further research could focus on synthesizing derivatives to enhance potency and selectivity, potentially leading to new therapeutic agents for depressive and anxiety disorders.

Potential Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine. TAAR1 is expressed in brain regions associated with the regulation of monoaminergic systems, and its activation can modulate dopamine and serotonin neurotransmission.[2] Given the structural similarity of this compound to endogenous TAAR1 ligands, it represents a strong candidate for investigation as a TAAR1 agonist. Agonism at this receptor has shown therapeutic promise in preclinical models of psychosis, addiction, and mood disorders.[2]

While direct quantitative data for 4-PBA at TAAR1 is not yet available, the established role of structurally similar compounds provides a strong rationale for its investigation. The following table includes data for related compounds to provide context for potential screening efforts.

Quantitative Data: TAAR1 Agonist Activity of Related Amines

CompoundReceptorEC_50 (nM)E_max (%)Reference
β-PhenylethylamineHuman TAAR1~100-500100
TyramineHuman TAAR141.6100
RO5166017 (Synthetic Agonist)Human TAAR155 ± 2795 ± 8

Screening this compound and its derivatives for TAAR1 agonist activity is a high-priority research direction.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 4-phenylbutyronitrile (B1582471).

Protocol: Reduction of 4-Phenylbutyronitrile using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 4-phenylbutyronitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 4-phenylbutyronitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate at room temperature for 15-30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation.

In Vitro MAO-A Inhibition Assay

This protocol outlines a fluorometric method for determining the IC₅₀ of this compound for MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine (B1673886) or p-tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • This compound and a known MAO-A inhibitor (e.g., clorgyline)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final concentration range should typically span from 10 nM to 100 µM.

  • In a 96-well plate, add the test compound dilutions. Include wells for a no-inhibitor (vehicle) control and a positive control with a known inhibitor.

  • Add the MAO-A enzyme solution to all wells except for a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a reaction mixture containing the MAO-A substrate, Amplex Red, and HRP in assay buffer.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~585-595 nm.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro TAAR1 Activation Assay

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET)-based assay to measure cAMP production upon TAAR1 activation.

Materials:

  • HEK-293 cells transiently co-transfected with human TAAR1 and a cAMP BRET biosensor (e.g., CAMYEL)

  • Cell culture medium and transfection reagents

  • This compound and a known TAAR1 agonist (e.g., β-phenylethylamine or tyramine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Coelenterazine (B1669285) h (BRET substrate)

  • 96-well white microplates

  • Luminescence plate reader with dual-channel emission detection

Procedure:

  • Seed the transfected HEK-293 cells in 96-well white plates and allow them to attach overnight.

  • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Wash the cells with assay buffer and then add the compound dilutions to the respective wells.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Add the BRET substrate, coelenterazine h, to all wells.

  • Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for the donor and ~535 nm for the acceptor).

  • Calculate the BRET ratio (acceptor emission / donor emission) for each well.

  • Normalize the data to the vehicle control and the response of the reference agonist.

  • Determine the EC₅₀ and E_max values by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4PBA This compound (Agonist) TAAR1 TAAR1 Receptor 4PBA->TAAR1 Binds G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization Start 4-Phenylbutyronitrile Synthesis Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Start->Synthesis Purification Purification (Distillation/Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization MAO_Assay MAO-A Inhibition Assay (Determine IC50/Ki) Characterization->MAO_Assay TAAR1_Assay TAAR1 Activation Assay (Determine EC50/Emax) Characterization->TAAR1_Assay SAR Structure-Activity Relationship (SAR) Studies MAO_Assay->SAR TAAR1_Assay->SAR Derivatives Synthesize Derivatives SAR->Derivatives ADME In Vitro ADME/Tox (Solubility, Permeability, etc.) SAR->ADME Derivatives->Synthesis Lead Lead Candidate ADME->Lead

References

Methodological & Application

Application Notes: The Versatility of 4-Phenylbutylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Phenylbutylamine is a primary amine that features a phenyl group connected to a four-carbon alkyl chain, terminating in a reactive amine group.[1][2] This structure makes it a valuable and versatile building block in organic synthesis, particularly in the development of complex molecules and pharmacologically active compounds.[1][3] Its primary amine functionality allows for a wide range of chemical transformations, including amidation, alkylation, imine formation, and reductive amination, enabling its incorporation into diverse molecular architectures.[1] The phenylbutyl moiety is also a key scaffold in medicinal chemistry, recognized for its role in compounds designed to interact with biological targets such as monoamine transporters.[1]

Property Value
CAS Number 13214-66-9[4]
Molecular Formula C₁₀H₁₅N[4]
Molecular Weight 149.23 g/mol [2]
Boiling Point 123-124 °C at 17 mm Hg[4]
Density 0.944 g/mL at 25 °C[4]
Refractive Index n20/D 1.519[4]
pKa 10.66 ± 0.10 (Predicted)[5]
Synonyms Benzenebutanamine, 4-Phenylbutan-1-amine[2]

Core Applications in Organic Synthesis

The unique combination of a nucleophilic primary amine and a hydrophobic phenylalkyl chain makes this compound a strategic starting material for several key synthetic transformations.

1. Amide Bond Formation

The synthesis of amides is a fundamental transformation in organic chemistry, and this compound serves as an excellent amine source. It readily reacts with carboxylic acids or their derivatives (such as acyl chlorides and anhydrides) to form stable N-(4-phenylbutyl) amides. Direct amidation from carboxylic acids can be facilitated by coupling agents or through catalytic methods, such as using boric acid, which offers a greener and more atom-economical approach.

2. Imine Synthesis and Reductive Amination

As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases).[6] This reaction is typically reversible and can be driven to completion by removing the water formed as a byproduct. The resulting imines are valuable intermediates themselves or can be subsequently reduced in a one-pot process (reductive amination) to yield secondary amines.

3. Synthesis of N-Heterocycles

This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core components of many biologically active molecules.[1][7] A notable example is its use in the synthesis of adenosine (B11128) derivatives. Specifically, it is used to synthesize N6-(4-Phenylbutyl)adenosine via nucleophilic displacement of the chlorine atom in 6-chloropurine (B14466) ribonucleoside.[1]

4. Building Block in Medicinal Chemistry and Drug Discovery

The this compound scaffold is of significant interest to drug development professionals. It is a key component in molecules that inhibit the neuronal reuptake of monoamines like serotonin, dopamine, and norepinephrine.[1] By incorporating this scaffold, researchers can design and synthesize libraries of compounds to explore structure-activity relationships (SAR) for developing new therapeutics for psychiatric and neurological disorders.[1]

Experimental Protocols

The following protocols are provided as representative examples of synthetic methods utilizing this compound.

Protocol 1: Boric Acid-Catalyzed Synthesis of N-(4-Phenylbutyl)benzamide

This protocol describes the direct amidation of benzoic acid with this compound using boric acid as a catalyst, a method noted for its operational simplicity and environmental benefits.

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles (mmol)
This compound 149.23 1.49 g 10.0
Benzoic Acid 122.12 1.22 g 10.0
Boric Acid 61.83 0.31 g 5.0 (5 mol%)

| Toluene (B28343) | - | 50 mL | - |

Procedure

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10.0 mmol), benzoic acid (10.0 mmol), boric acid (0.5 mmol, 5 mol%), and toluene (50 mL).

  • Heat the reaction mixture to reflux (approx. 110-111 °C) and maintain for 12-18 hours, or until thin-layer chromatography (TLC) indicates the consumption of starting materials. Water will collect in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the pure amide.

Representative Quantitative Data

Parameter Value
Yield 85-95%
Purity (by HPLC) >98%

| Physical State | White Solid |

Protocol 2: Synthesis of N-Benzylidene-4-phenylbutylamine (Imine Formation)

This protocol details the formation of an imine from this compound and benzaldehyde (B42025).

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles (mmol)
This compound 149.23 1.49 g 10.0
Benzaldehyde 106.12 1.06 g 10.0
Methanol (B129727) - 30 mL -

| Magnesium Sulfate (anhydrous) | 120.37 | 2.0 g | - |

Procedure

  • Dissolve this compound (10.0 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.

  • Add benzaldehyde (10.0 mmol) to the solution at room temperature with stirring.

  • Add anhydrous magnesium sulfate to the reaction mixture to act as a dehydrating agent.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the magnesium sulfate and wash the solid with a small amount of methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude imine product, which can be used in the next step without further purification or purified by vacuum distillation.

Representative Quantitative Data

Parameter Value
Yield >95% (crude)
Purity (by NMR) >90%

| Physical State | Pale Yellow Oil |

Protocol 3: Synthesis of N6-(4-Phenylbutyl)adenosine

This protocol is based on the nucleophilic aromatic substitution reaction between 6-chloropurine ribonucleoside and this compound.[1]

Materials and Reagents

Reagent M.W. ( g/mol ) Amount Moles (mmol)
6-Chloropurine Ribonucleoside 286.68 287 mg 1.0
This compound 149.23 224 mg 1.5
Triethylamine (B128534) (TEA) 101.19 0.21 mL 1.5

| n-Butanol | - | 10 mL | - |

Procedure

  • Combine 6-chloropurine ribonucleoside (1.0 mmol), this compound (1.5 mmol), and triethylamine (1.5 mmol) in n-butanol (10 mL) in a sealed reaction vessel.

  • Heat the mixture at 100-110 °C for 8-12 hours, monitoring by HPLC or TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a minimal amount of a suitable solvent mixture (e.g., dichloromethane/methanol).

  • Purify the product using column chromatography on silica gel to isolate N6-(4-Phenylbutyl)adenosine.

Representative Quantitative Data

Parameter Value
Yield 60-75%
Purity (by HPLC) >97%

| Physical State | Off-white Solid |

Visualizations

G General Workflow for Synthesis using this compound cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation & Purification cluster_analysis Analysis start Starting Materials (this compound, Reagents, Solvents) setup Reaction Setup (Glassware, Inert Atm.) start->setup 1. Combine reaction Reaction (Heating/Cooling, Stirring, Monitoring) setup->reaction 2. Initiate workup Workup (Quenching, Extraction, Drying) reaction->workup 3. Isolate purification Purification (Chromatography, Recrystallization) workup->purification 3. Purify characterization Characterization (NMR, MS, IR, HPLC) purification->characterization 4. Analyze final_product Final Product characterization->final_product 5. Confirm

Caption: General experimental workflow for organic synthesis.

G This compound as a Versatile Synthetic Building Block cluster_products Resulting Compound Classes PBA This compound Amides Amides PBA->Amides + Carboxylic Acid (or derivative) Imines Imines PBA->Imines + Aldehyde / Ketone Heterocycles N-Heterocycles (e.g., Adenosine Derivatives) PBA->Heterocycles + Bifunctional Electrophile (e.g., 6-chloropurine riboside) SecAmines Secondary Amines Imines->SecAmines Reduction

Caption: this compound as a central building block.

G Conceptual Role in Monoamine Reuptake Inhibitor Design cluster_design Drug Design & Synthesis cluster_target Biological Target & Action Scaffold This compound Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Modify Library Compound Library Derivatization->Library Synthesize Target Monoamine Transporters (SERT, DAT, NET) Library->Target Screen for Activity Action Inhibit Neurotransmitter Reuptake Target->Action Block Effect Therapeutic Effect (e.g., Antidepressant) Action->Effect

Caption: Role of the this compound scaffold in drug design.

References

Application Notes and Protocols: 4-Phenylbutylamine as a Reagent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-phenylbutylamine as a versatile reagent in various chemical reactions. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound is a primary amine featuring a phenyl group connected to a four-carbon alkyl chain. This structural motif makes it a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the reactivity of the terminal amine group, which readily participates in a variety of chemical transformations, allowing for the introduction of the phenylbutyl moiety into diverse molecular scaffolds. This lipophilic group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Applications of this compound as a reagent include the synthesis of adenosine (B11128) receptor modulators, potential inhibitors of enzymes such as monoamine oxidase (MAO), and the formation of sulfonamides, which are prevalent in many therapeutic agents.

Chemical Reactions and Applications

This compound is a versatile reagent employed in several key chemical transformations, leading to the synthesis of biologically active compounds.

Synthesis of N⁶-Substituted Adenosine Derivatives

In medicinal chemistry, this compound is utilized in the synthesis of N⁶-substituted adenosine derivatives. These compounds are often designed to target adenosine receptors, which are G protein-coupled receptors involved in a multitude of physiological processes. The synthesis typically involves the nucleophilic substitution of a leaving group, such as a halogen, at the 6-position of a purine (B94841) ring with this compound.

One notable example is the synthesis of N⁶-(4-Phenylbutyl)adenosine, which has been investigated for its affinity towards adenosine A₁ and A₂ₐ receptors. The phenylbutyl group in this context can modulate the compound's binding affinity and selectivity for different adenosine receptor subtypes.

Synthesis of Benzenesulfonamide Derivatives

This compound readily reacts with various benzenesulfonyl chlorides to form N-(4-phenylbutyl)benzenesulfonamide derivatives. The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibacterial, and anti-inflammatory agents. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. The nature of the substituent on the benzenesulfonyl chloride can be varied to create a library of compounds for structure-activity relationship (SAR) studies.

Inhibition of Monoamine Oxidase (MAO)

Derivatives of this compound have been studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. The inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases. While this compound itself is a competitive inhibitor of MAO-A, its derivatives can exhibit varied potency and selectivity.

Quantitative Data Summary

The following tables summarize key quantitative data for compounds synthesized using this compound.

CompoundTargetBinding Affinity (Kᵢ, nM)
N⁶-(4-Phenylbutyl)adenosineAdenosine A₁ Receptor7.5 ± 1.5
Adenosine A₂ₐ Receptor4750 ± 283
N-(4-Phenylbutyl)benzenesulfonamide--
EnzymeInhibitorInhibition Constant (Kᵢ, µM)Type of Inhibition
MAO-A4-(O-Benzylphenoxy)-N-methylbutylamine4.20Competitive
MAO-B4-(O-Benzylphenoxy)-N-methylbutylamine46.0Noncompetitive

Experimental Protocols

Protocol 1: Synthesis of N⁶-(4-Phenylbutyl)adenosine

This protocol describes a general method for the synthesis of N⁶-substituted adenosine derivatives, adapted for the specific synthesis of N⁶-(4-Phenylbutyl)adenosine from 6-chloropurine (B14466) riboside.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 6-chloropurine riboside (1.0 eq) in n-butanol.

  • Add this compound (1.2 eq) and triethylamine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield N⁶-(4-Phenylbutyl)adenosine as a solid.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Expected Yield: 60-75%

Protocol 2: Synthesis of N-(4-Phenylbutyl)benzenesulfonamide

This protocol provides a representative procedure for the synthesis of N-(4-phenylbutyl)benzenesulfonamide from this compound and benzenesulfonyl chloride.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the pure fractions and evaporate the solvent to obtain N-(4-phenylbutyl)benzenesulfonamide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 70-85%

Visualizations

Reaction_Scheme_Adenosine 6-Chloropurine riboside 6-Chloropurine riboside reagents Et3N, n-Butanol Reflux 6-Chloropurine riboside->reagents This compound This compound This compound->reagents N6-(4-Phenylbutyl)adenosine N6-(4-Phenylbutyl)adenosine reagents->N6-(4-Phenylbutyl)adenosine

Synthesis of N⁶-(4-Phenylbutyl)adenosine.

Reaction_Scheme_Sulfonamide This compound This compound reagents Pyridine, DCM 0 °C to RT This compound->reagents Benzenesulfonyl chloride Benzenesulfonyl chloride Benzenesulfonyl chloride->reagents N-(4-Phenylbutyl)benzenesulfonamide N-(4-Phenylbutyl)benzenesulfonamide reagents->N-(4-Phenylbutyl)benzenesulfonamide

Synthesis of N-(4-Phenylbutyl)benzenesulfonamide.

Adenosine_A1_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist N6-(4-Phenylbutyl)adenosine Agonist->A1R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Synaptic Transmission) PKA->Cellular_Response Phosphorylates Targets

Adenosine A₁ Receptor Signaling Pathway.

References

Application Notes and Protocols for the Analytical Detection of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutylamine (4-PBA) is a primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its detection and quantification are crucial for quality control during manufacturing, for studying pharmacokinetics, and for ensuring the purity of final drug products. These application notes provide detailed protocols for the analytical detection of 4-PBA using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Principles of Detection Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For 4-PBA, a reverse-phase HPLC method is typically employed. In this method, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. 4-PBA, being a basic compound, is often analyzed using a buffered mobile phase at an acidic pH to ensure it is in its protonated form, which improves peak shape and retention time consistency. Detection is commonly achieved using a UV detector, as the phenyl group in 4-PBA absorbs ultraviolet light.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As 4-PBA is a primary amine, derivatization is often necessary to increase its volatility and improve its chromatographic behavior. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification and quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general guideline and should be validated for specific applications.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[1]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffer solution (e.g., water with 0.1% phosphoric acid).[1] The exact ratio should be optimized for the specific column and system but a starting point could be 50:50 (v/v).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution to desired concentrations to create a calibration curve.

  • Sample Preparation:

    • Dissolve the sample containing 4-PBA in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the 4-PBA peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of 4-PBA in the sample using the calibration curve.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of 4-PBA by GC-MS, which may require optimization.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

  • A capillary column suitable for amine analysis (e.g., a low-bleed column with a stationary phase designed for basic compounds).

Reagents:

  • A suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)).[2]

  • This compound reference standard.

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent.

    • Add the derivatizing agent to the sample solution. For example, add an excess of TFAA and heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the amine group.

    • After the reaction, the excess reagent and solvent may be evaporated under a stream of nitrogen, and the residue reconstituted in a suitable solvent for injection.

  • GC-MS Conditions:

    • Carrier Gas: Helium at an appropriate flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes. This program should be optimized for the specific column and instrument.[2]

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The mass spectrum of 4-PBA will show a molecular ion peak and characteristic fragment ions. The fragmentation pattern can be used for identification.

Expected Fragmentation Pattern (Underivatized): The mass spectrum of underivatized this compound is characterized by a base peak at m/z 30, which corresponds to the [CH2NH2]+ fragment from alpha-cleavage. The molecular ion peak [M]+ is observed at m/z 149. Other significant fragments include those resulting from the loss of parts of the butyl chain and rearrangements.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC analysis of a primary amine similar to 4-PBA. Note: These values are for illustrative purposes and must be experimentally determined for the specific 4-PBA method.

ParameterTypical Value/RangeAcceptance Criteria (ICH)
Linearity (r²) > 0.999≥ 0.995
Range 1 - 100 µg/mLDependent on application
Accuracy (% Recovery) 98.0 - 102.0 %80 - 120 %
Precision (% RSD) < 2.0 %≤ 2.0 %
LOD ~0.1 µg/mLSignal-to-Noise ratio of 3:1
LOQ ~0.3 µg/mLSignal-to-Noise ratio of 10:1

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D G Generate Calibration Curve E Separation on C18 Column D->E F UV Detection (254 nm) E->F H Identify & Integrate Peak F->H I Quantify 4-PBA G->I H->I

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample B Add Derivatizing Agent A->B C Heat to Complete Reaction B->C D Inject into GC-MS C->D E GC Separation D->E F MS Detection (EI) E->F G Acquire Mass Spectrum F->G H Identify Fragmentation Pattern G->H I Confirm Structure H->I

Caption: Workflow for GC-MS analysis of this compound.

Fragmentation_Pathway A This compound [M]+ m/z 149 B [CH2NH2]+ m/z 30 (Base Peak) A->B Alpha-Cleavage C [C7H7]+ m/z 91 A->C Benzylic Cleavage D [M-NH3]+ m/z 132 A->D Loss of Ammonia

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

Purification of 4-Phenylbutylamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of 4-phenylbutylamine, a primary amine of interest to researchers, scientists, and professionals in the field of drug development. The following sections outline various purification techniques, including distillation, acid-base extraction, recrystallization of its hydrochloride salt, and column chromatography. Additionally, a high-performance liquid chromatography (HPLC) method for purity analysis is described.

Introduction

This compound is a phenylalkylamine that serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1] Ensuring the high purity of this intermediate is critical for the successful synthesis of target molecules and for obtaining reliable biological data. This guide presents several effective methods for the purification of this compound, catering to different scales and purity requirements.

Physicochemical Data

A summary of the relevant physical and chemical properties of this compound and its hydrochloride salt is provided below.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₁₀H₁₅NC₁₀H₁₅N·HCl
Molecular Weight 149.23 g/mol [1]185.70 g/mol [2]
Appearance Colorless to light yellow liquidWhite to almost white powder or crystals
Boiling Point 123-124 °C at 17 mmHg[3], 144 °C at 42 mmHg[4]240.8 °C at 760 mmHg[5]
Melting Point Not applicable165 °C[5]
Solubility Slightly soluble in chloroform (B151607) and methanol[3]Soluble in polar protic solvents like methanol (B129727) and ethanol[6]
pKa (of conjugate acid) 10.5[1]Not applicable

Purification Techniques

Vacuum Distillation

Distillation is a suitable method for purifying this compound on a larger scale, effectively removing non-volatile impurities. Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is recommended to prevent potential decomposition.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks and imperfections. Use a Claisen adapter to minimize bumping. A stir bar is essential for smooth boiling.

  • Sample Preparation: Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Distillation:

    • Begin stirring the sample.

    • Gradually apply vacuum to the system. A water aspirator or a vacuum pump can be used.

    • Once a stable vacuum is achieved (e.g., 17-20 mmHg), begin heating the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point (approximately 123-124 °C at 17 mmHg).[3]

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Completion setup_glassware Assemble Vacuum Distillation Glassware add_sample Add Crude This compound setup_glassware->add_sample add_stirbar Add Stir Bar add_sample->add_stirbar start_stirring Start Stirring add_stirbar->start_stirring apply_vacuum Apply Vacuum start_stirring->apply_vacuum heat_flask Heat Flask apply_vacuum->heat_flask collect_fraction Collect Pure Fraction heat_flask->collect_fraction cool_down Cool to Room Temperature collect_fraction->cool_down release_vacuum Release Vacuum cool_down->release_vacuum

Workflow for Vacuum Distillation.
Acid-Base Extraction

This technique leverages the basicity of the amine group to separate this compound from neutral and acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer.

  • Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10), which will precipitate the free amine.

  • Back-Extraction: Extract the liberated this compound back into an organic solvent (e.g., diethyl ether) by repeating the extraction process with the basified aqueous solution.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

AcidBase_Extraction_Workflow cluster_extraction Extraction cluster_recovery Recovery dissolve Dissolve Crude Amine in Organic Solvent add_acid Add Aqueous Acid and Shake dissolve->add_acid separate_layers Separate Aqueous and Organic Layers add_acid->separate_layers basify Basify Aqueous Layer separate_layers->basify Aqueous Layer back_extract Back-extract with Organic Solvent basify->back_extract dry_evaporate Dry and Evaporate Organic Layer back_extract->dry_evaporate purified_amine purified_amine dry_evaporate->purified_amine Purified Amine

Workflow for Acid-Base Extraction.
Recrystallization of this compound Hydrochloride

Formation of the hydrochloride salt followed by recrystallization is a highly effective method for obtaining high-purity this compound. This process removes impurities that are more soluble in the chosen solvent system.

  • Salt Formation: Dissolve the purified this compound (from distillation or extraction) in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) with stirring until precipitation is complete.

  • Dissolution: Collect the crude this compound hydrochloride by filtration. In a new flask, dissolve the salt in a minimal amount of a hot solvent. Suitable solvents include ethanol (B145695), methanol, or a mixture of ethanol and water.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Recrystallization Solvent System (Example)Expected YieldExpected Purity (by HPLC)
Ethanol/Water80-90%>99%
Isopropanol/Hexane (anti-solvent)75-85%>99%

Note: The above data are representative and may vary depending on the initial purity of the crude material.

Recrystallization_Workflow start Start with Purified This compound salt_formation Form Hydrochloride Salt start->salt_formation dissolution Dissolve in Minimal Hot Solvent salt_formation->dissolution crystallization Slow Cooling and Crystallization dissolution->crystallization isolation Isolate Crystals by Filtration crystallization->isolation drying Dry Crystals Under Vacuum isolation->drying end High-Purity This compound HCl drying->end

Workflow for Recrystallization.
Column Chromatography

For small-scale purification and the removal of closely related impurities, column chromatography is a powerful technique. Due to the basic nature of amines, which can lead to tailing on standard silica (B1680970) gel, a modified mobile phase is often employed.

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). To prevent tailing, a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) should be added to the mobile phase.[7]

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase and pour it into the column. Allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate method to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Stationary PhaseMobile Phase System (Example Gradient)Expected Outcome
Silica GelHexanes:Ethyl Acetate (9:1 to 7:3) + 0.5% TriethylamineSeparation of non-polar impurities.
Silica GelDichloromethane:Methanol (99:1 to 95:5) + 0.5% TriethylamineEffective for more polar impurities.[7]

Purity Analysis by HPLC

High-performance liquid chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reverse-phase method is typically employed.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., water with 0.1% phosphoric acid).[8] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a known concentration of the purified this compound in the mobile phase.

Conclusion

The choice of purification method for this compound depends on the scale of the purification, the nature of the impurities, and the desired final purity. For large quantities, vacuum distillation is a practical first step. Acid-base extraction is effective for removing neutral and acidic impurities. For achieving high purity, especially for analytical standards or sensitive applications, conversion to the hydrochloride salt and subsequent recrystallization is highly recommended. Column chromatography offers the highest resolution for removing closely related impurities on a smaller scale. The purity of the final product should be confirmed by a suitable analytical technique such as HPLC.

References

Application Notes and Protocols for 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutylamine is a primary amine belonging to the phenylalkylamine class of compounds. It is characterized by a phenyl group attached to a four-carbon alkyl chain with a terminal amine group. In experimental research, this compound serves as a valuable tool in enzymology and protein purification. Its primary applications stem from its ability to act as a competitive inhibitor of monoamine oxidase A (MAO-A) and as a ligand in affinity chromatography for the purification of specific enzymes.

Important Note: this compound should not be confused with 4-Phenylbutyric acid (4-PBA). While structurally related, these are distinct compounds with different chemical properties and biological activities. 4-PBA is widely studied as a chemical chaperone and histone deacetylase inhibitor, particularly in the context of endoplasmic reticulum (ER) stress. The information presented here pertains specifically to this compound.

Mechanism of Action

Inhibition of Monoamine Oxidase A (MAO-A)

This compound is a known competitive inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By competitively binding to the active site of MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft. This mechanism makes it a useful compound for studying the physiological and pathological roles of MAO-A and the effects of elevated monoamine levels. The byproducts of MAO-A activity include hydrogen peroxide, ammonia, and aldehydes, which can contribute to oxidative stress. Inhibition of MAO-A can therefore also modulate cellular redox status.

Ligand for Affinity Chromatography

The phenylbutylamine moiety can be immobilized on a solid support, such as Sepharose beads, to create an affinity chromatography matrix. This matrix is effective for the purification of enzymes that have a binding affinity for this ligand, such as chymotrypsin-like serine proteases. The hydrophobic phenyl group and the alkyl chain interact with the enzyme's binding pocket, allowing for the selective capture of the target protein from a complex mixture.

Quantitative Data

While this compound is established as a competitive inhibitor of MAO-A, specific IC50 values are not consistently reported in publicly available literature. The inhibitory potential is typically determined experimentally.

Biological Target Compound Activity Reference
Monoamine Oxidase A (MAO-A)This compoundCompetitive Inhibitor[Biochem/physiol Actions. This compound is a competitive inhibitor of recombinant human liver monoamine oxidase A.][1]
Chymotrypsin-like enzymesThis compound (as a ligand)Binds for purification[The isolation of chymotrypsin-like enzymes by affinity chromatography using sepharose-4-phenylbutylamine.]

Experimental Protocols

Protocol for Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity and IC50 value of this compound against MAO-A using a spectrophotometric or fluorometric assay.

Materials:

  • Purified MAO-A enzyme

  • This compound

  • MAO-A substrate (e.g., kynuramine (B1673886) or p-tyramine)

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.

    • Prepare the MAO-A enzyme solution to the desired concentration in assay buffer.

    • Prepare the substrate solution in assay buffer. The final concentration should be at or near the Km value for the enzyme.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • A small volume of the diluted this compound solution (or DMSO for the vehicle control).

      • MAO-A enzyme solution.

    • Include a "no enzyme" control for background subtraction.

    • Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

  • Initiation and Measurement of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a microplate reader pre-set to 37°C.

    • Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the substrate being used.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol for Affinity Chromatography Purification of Chymotrypsin-like Enzymes

This protocol provides a general workflow for the purification of a chymotrypsin-like enzyme using a this compound-coupled agarose (B213101) matrix.

Materials:

  • This compound-Sepharose 4B (or similar activated agarose resin)

  • Crude protein extract containing the target enzyme

  • Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, pH 7.5)

  • Elution Buffer (e.g., a low pH buffer like 0.1 M glycine-HCl, pH 2.5, or a buffer containing a competitive inhibitor)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Chromatography column

Procedure:

  • Matrix Preparation and Equilibration:

    • If starting with an uncoupled resin, follow the manufacturer's instructions to covalently couple this compound to the matrix.

    • Pack the this compound-coupled resin into a chromatography column.

    • Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading:

    • Clarify the crude protein extract by centrifugation or filtration to remove any particulate matter.

    • Load the clarified extract onto the equilibrated column at a slow flow rate to allow for efficient binding of the target enzyme to the ligand.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and non-specifically bound proteins.

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound target enzyme from the column using the Elution Buffer.

    • Collect the eluate in fractions.

    • If using a low pH elution buffer, immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to preserve the enzyme's activity.

  • Analysis of Fractions:

    • Analyze the collected fractions for protein content (e.g., Bradford assay) and enzyme activity to identify the fractions containing the purified enzyme.

    • Pool the active fractions and perform buffer exchange or dialysis into a suitable storage buffer if necessary.

Visualizations

MAO_A_Inhibition cluster_legend Legend Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAOA Monoamine Oxidase A (MAO-A) Monoamines->MAOA Substrate IncreasedMonoamines Increased Synaptic Monoamine Levels Monoamines->IncreasedMonoamines Increased Availability Aldehydes Inactive Aldehydes + H₂O₂ + NH₃ MAOA->Aldehydes Catalyzes Breakdown PBA This compound PBA->MAOA Competitive Inhibition key1 Molecule/Protein legend_molecule key2 Process legend_process_arrow ---> key3 Inhibition legend_inhibition_arrow --| key4 Outcome legend_outcome

Caption: Inhibition of the MAO-A pathway by this compound.

MAO_A_Assay_Workflow start Start prep_reagents Prepare Reagents (4-PBA dilutions, MAO-A, Substrate) start->prep_reagents setup_plate Set up 96-well Plate (Buffer, 4-PBA, MAO-A) prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C (15 minutes) setup_plate->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure Measure Kinetic Readout (Absorbance/Fluorescence) add_substrate->measure analyze Data Analysis (Calculate % Inhibition) measure->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50 end End ic50->end

Caption: Experimental workflow for MAO-A inhibition assay.

References

Application Notes and Protocols for the Use of 4-Phenylbutylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutylamine is a primary amine that serves as a versatile building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its chemical structure, featuring a phenyl group separated from an amino group by a flexible four-carbon chain, allows for its incorporation into a diverse range of molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potential therapeutic agent, focusing on its role in the formation of amide linkages, a common functional group in many pharmaceuticals.

The following sections detail the synthesis of N-(4-phenylbutyl)cinnamamide, a compound with potential antimicrobial and anticancer activities.[1][2] The protocols provided are based on established amide coupling methodologies and offer a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Application: Synthesis of N-(4-Phenylbutyl)cinnamamide as a Potential Therapeutic Agent

The synthesis of N-(4-phenylbutyl)cinnamamide demonstrates a common and crucial reaction in pharmaceutical development: amide bond formation. Cinnamic acid and its derivatives are known to possess a variety of biological activities, and their combination with amines like this compound can lead to novel compounds with enhanced or new therapeutic properties.[1][2]

Chemical Reaction

G cluster_0 Reaction Scheme Cinnamic Acid Cinnamic Acid N-(4-phenylbutyl)cinnamamide N-(4-phenylbutyl)cinnamamide Cinnamic Acid->N-(4-phenylbutyl)cinnamamide + this compound (Coupling Agent) This compound This compound

Caption: General reaction for the synthesis of N-(4-phenylbutyl)cinnamamide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-(4-phenylbutyl)cinnamamide.

ParameterValueReference
Starting Materials
This compound
- Molecular FormulaC₁₀H₁₅N[3]
- Molecular Weight149.23 g/mol [3]
Cinnamic Acid
- Molecular FormulaC₉H₈O₂
- Molecular Weight148.16 g/mol
Product
N-(4-phenylbutyl)cinnamamide
- Molecular FormulaC₁₉H₂₁NO
- Molecular Weight279.38 g/mol
- Theoretical YieldBased on a 1:1 molar ratio of reactants
- AppearanceWhite to off-white solid
Reaction Conditions
- SolventDichloromethane (B109758) (DCM) / Dimethylformamide (DMF)[3]
- Coupling AgentEDC/HOBt[3]
- Reaction TemperatureRoom Temperature[3]
- Reaction TimeOvernight[3]

Experimental Protocols

This section provides a detailed protocol for the synthesis of N-(4-phenylbutyl)cinnamamide using a common amide coupling method.

Protocol 1: Synthesis of N-(4-phenylbutyl)cinnamamide via EDC/HOBt Coupling[3]

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents to facilitate the formation of the amide bond between cinnamic acid and this compound.

Materials:

  • Cinnamic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve cinnamic acid (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and a minimal amount of N,N-dimethylformamide (DMF) to ensure solubility.

  • Activation of Carboxylic Acid: To the stirred solution, add 1-hydroxybenzotriazole (HOBt, 1.05 equivalents) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.05 equivalents).

  • Stirring: Stir the resulting mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add this compound (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of triethylamine (Et₃N, 1.0 equivalent) to act as a base.

  • Reaction: Allow the reaction to stir overnight at room temperature under an inert atmosphere.

  • Workup:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-(4-phenylbutyl)cinnamamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Caption: Workflow for the synthesis of N-(4-phenylbutyl)cinnamamide.

Signaling Pathway and Logical Relationships

While a specific signaling pathway for N-(4-phenylbutyl)cinnamamide is not yet fully elucidated, many cinnamamide (B152044) derivatives have been investigated for their potential to induce apoptosis in cancer cells. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated for this class of compounds.

G cluster_pathway Hypothesized Apoptotic Signaling Pathway Compound N-(4-phenylbutyl)cinnamamide Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential apoptotic pathway for cinnamamide derivatives.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of novel compounds with potential pharmaceutical applications. The straightforward formation of amides, as demonstrated by the synthesis of N-(4-phenylbutyl)cinnamamide, highlights its utility in medicinal chemistry. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this compound, contributing to the ongoing efforts in drug discovery and development.

References

Application of 4-Phenylbutylamine in Material Science: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Use of 4-Phenylbutylamine as an Organic Spacer Cation in Perovskite-Based Optoelectronic Devices

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (PBA) is a primary phenylalkylamine that has garnered significant interest in material science, particularly in the burgeoning field of perovskite optoelectronics.[1][2] Its primary application lies in its use as a large organic spacer cation in the formation of two-dimensional (2D) and quasi-2D Ruddlesden-Popper perovskites. These layered perovskite structures offer enhanced environmental stability compared to their three-dimensional (3D) counterparts, a critical factor for the commercial viability of perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs).[3][4] The incorporation of bulky organic cations like 4-phenylbutylammonium can effectively mitigate degradation from moisture and other environmental factors.[3]

The length of the alkyl chain in phenylalkylamine spacer cations, such as the butyl group in PBA, influences the interlayer spacing and the quantum and dielectric confinement within the perovskite structure. This, in turn, affects the material's optoelectronic properties and the performance of the resulting devices. While phenylethylamine (PEA) is a more commonly studied spacer cation and has often demonstrated superior device performance in terms of efficiency, the study of PBA and other longer-chain amines is crucial for a comprehensive understanding of the structure-property relationships in 2D perovskites.[5][6]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of perovskite materials for optoelectronic applications.

Quantitative Data Summary

The selection of the organic spacer cation significantly impacts the performance of perovskite devices. The following table summarizes key performance parameters of perovskite solar cells and light-emitting diodes fabricated with different phenylalkylamine spacer cations, including this compound (PBA), to facilitate comparison.

Spacer CationDevice TypeOpen-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)Maximum External Quantum Efficiency (EQE) (%)Ref.
Phenylmethylamine (PMA)PeLED----4.91[5]
Phenylethylamine (PEA)PeLED----9.35[5][6]
This compound (PBA) PeLED----4.37[5]
n-Propylammonium IodidePSC---11.3-[7]
n-Butylammonium IodidePSC---10.2-[7]

Note: The performance of perovskite devices is highly dependent on the specific device architecture, fabrication conditions, and measurement protocols. The data presented here is for comparative purposes and is extracted from various studies.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylbutylammonium Iodide (PBAI)

This protocol describes the synthesis of the precursor salt, 4-phenylbutylammonium iodide, from this compound.

Materials:

  • This compound (C₁₀H₁₅N)

  • Hydroiodic acid (HI, 57 wt% in water)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve a specific molar amount of this compound in ethanol.

  • While stirring, slowly add a stoichiometric equivalent of hydroiodic acid (57 wt%) to the solution. The reaction is an acid-base neutralization and is typically exothermic.

  • Continue stirring the reaction mixture at room temperature for a designated period, for instance, 2-4 hours, to ensure complete reaction.

  • Remove the solvent using a rotary evaporator until a solid or viscous oil is obtained.

  • To purify the product, wash the resulting solid with diethyl ether multiple times to remove any unreacted starting materials.

  • The solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

  • Dry the purified white crystalline product, 4-phenylbutylammonium iodide, under vacuum overnight before use in perovskite precursor solutions.

Synthesis_of_PBAI cluster_reactants Reactants cluster_process Process cluster_product Product 4_PBA This compound Mixing Mix in Ethanol 4_PBA->Mixing HI Hydroiodic Acid HI->Mixing Reaction Stir at RT Mixing->Reaction Acid-Base Neutralization Evaporation Rotary Evaporation Reaction->Evaporation Washing Wash with Diethyl Ether Evaporation->Washing Drying Dry under Vacuum Washing->Drying PBAI 4-Phenylbutylammonium Iodide (PBAI) Drying->PBAI

Caption: Synthesis workflow for 4-Phenylbutylammonium Iodide (PBAI).

Protocol 2: Fabrication of 2D/quasi-2D Perovskite Thin Films using a One-Step Spin-Coating Method

This protocol outlines a general procedure for the deposition of 2D/quasi-2D perovskite films incorporating PBAI as the spacer cation. The ratio of the precursors can be adjusted to control the number of inorganic layers (n-value) in the (PBA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ structure.

Materials:

  • 4-Phenylbutylammonium iodide (PBAI) (synthesized as per Protocol 1)

  • Methylammonium iodide (MAI) or Formamidinium iodide (FAI)

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) solvent mixture (e.g., 4:1 v/v)

  • Chlorobenzene (B131634) (antisolvent)

  • Indium tin oxide (ITO) coated glass substrates

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to improve the wettability of the surface.

  • Perovskite Precursor Solution Preparation:

    • Inside a nitrogen-filled glovebox, prepare the perovskite precursor solution by dissolving PBAI, MAI (or FAI), and PbI₂ in the DMF:DMSO solvent mixture. The molar ratios will determine the 'n' value of the quasi-2D perovskite. For example, for a target n=4, a molar ratio of (PBAI)₂:(MAI)₃:(PbI₂)₄ would be used.

    • Stir the solution at room temperature for several hours or overnight to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE filter before use.

  • Spin-Coating Deposition:

    • Transfer the cleaned substrates into the nitrogen-filled glovebox.

    • Dispense a specific volume of the perovskite precursor solution (e.g., 40 µL) onto the ITO substrate.

    • Spin-coat the substrate in a two-step program. For example:

      • Step 1: 1000 rpm for 10 seconds (with a ramp of 200 rpm/s).

      • Step 2: 4000 rpm for 30 seconds (with a ramp of 1000 rpm/s).

    • During the second step, at a specific time before the end of the program (e.g., 15 seconds), dispense a volume of chlorobenzene (e.g., 100 µL) onto the spinning substrate as an antisolvent. This induces rapid crystallization and helps form a uniform film.

  • Annealing:

    • Immediately transfer the substrate onto a preheated hotplate inside the glovebox.

    • Anneal the film at a specific temperature (e.g., 100 °C) for a set duration (e.g., 10 minutes) to remove residual solvent and promote crystal growth.

    • Allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers for device fabrication (e.g., charge transport layers and electrodes).

Perovskite_Fabrication_Workflow cluster_preparation Preparation cluster_deposition Film Deposition (in Glovebox) cluster_result Result Substrate_Cleaning ITO Substrate Cleaning (Ultrasonication, UV-Ozone) Spin_Coating Spin-Coating Substrate_Cleaning->Spin_Coating Precursor_Solution Prepare Perovskite Solution (PBAI, MAI, PbI2 in DMF:DMSO) Precursor_Solution->Spin_Coating Antisolvent Antisolvent Quenching (Chlorobenzene) Spin_Coating->Antisolvent During 2nd step Annealing Thermal Annealing (e.g., 100°C for 10 min) Antisolvent->Annealing Perovskite_Film 2D/Quasi-2D Perovskite Thin Film Annealing->Perovskite_Film

Caption: Workflow for 2D/quasi-2D perovskite film fabrication.

Logical Relationships and Signaling Pathways

The use of this compound as a spacer cation directly influences several key aspects of the resulting perovskite material and the performance of the final optoelectronic device. The logical flow from the molecular structure of the spacer cation to the device performance is illustrated below.

Logical_Relationships Spacer_Cation This compound (Spacer Cation) Interlayer_Spacing Interlayer Spacing Spacer_Cation->Interlayer_Spacing Alkyl chain length Crystal_Growth Crystal Growth & Orientation Spacer_Cation->Crystal_Growth Stability Material Stability (Moisture, Thermal) Spacer_Cation->Stability Hydrophobicity Quantum_Confinement Quantum & Dielectric Confinement Interlayer_Spacing->Quantum_Confinement Band_Structure Electronic Band Structure (Bandgap, Energy Levels) Quantum_Confinement->Band_Structure Charge_Transport Charge Carrier Dynamics (Transport, Recombination) Crystal_Growth->Charge_Transport Band_Structure->Charge_Transport Device_Performance Device Performance (PCE, EQE, Stability) Charge_Transport->Device_Performance Stability->Device_Performance

Caption: Influence of this compound on perovskite properties.

Conclusion

This compound serves as a valuable tool for researchers in material science, enabling the formation of stable and tunable 2D and quasi-2D perovskite structures. The protocols and data presented in this document provide a starting point for the investigation and application of PBA in perovskite-based solar cells and light-emitting diodes. Further optimization of precursor ratios, solvent systems, and processing parameters is encouraged to fully explore the potential of this compound in advancing perovskite optoelectronics.

References

Application Notes and Protocols for the Functionalization of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of 4-phenylbutylamine, a versatile primary amine with significant applications in medicinal chemistry and drug discovery. As a phenylalkylamine, it serves as a valuable scaffold for the synthesis of diverse derivatives. Notably, this compound and its analogues have been identified as competitive inhibitors of monoamine oxidase A (MAO-A), an enzyme implicated in the pathophysiology of various neurological disorders.

This document details protocols for common and effective functionalization reactions: N-acylation, reductive amination, and N-alkylation. Each section includes detailed experimental procedures, tabulated data for key reaction parameters, and visual workflows to facilitate understanding and implementation in a laboratory setting.

N-Acylation of this compound

N-acylation is a fundamental transformation for modifying the amine functionality of this compound. This reaction introduces an acyl group, which can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. A green and efficient method for amide bond formation is the use of boric acid as a catalyst, which offers an alternative to traditional coupling reagents.[1][2]

Boric Acid-Catalyzed Amidation

Experimental Protocol: Synthesis of N-(4-Phenylbutyl)acetamide

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and boric acid (0.05 eq) in toluene (0.5 M).

    • Add acetic anhydride (1.1 eq) to the stirred solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-phenylbutyl)acetamide.

Data Presentation: N-Acylation
Product NameStarting MaterialReagentsCatalystSolventReaction Time (h)Yield (%)Reference
N-Benzyl-4-phenylbutyramide4-Phenylbutyric acid, Benzylamine-Boric acidToluene1691[3]
N-(4-Phenylbutyl)acetamideThis compoundAcetic anhydrideBoric acidToluene4-6>90 (Estimated)Adapted from[2][3]

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines.[4][5] The reaction proceeds via the in-situ formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, which is then reduced by a suitable reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[4]

Reductive Amination with Benzaldehyde (B42025)

Experimental Protocol: Synthesis of N-Benzyl-4-phenylbutylamine

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (B109758) (DCM)

    • Acetic acid (glacial)

    • Sodium bicarbonate (saturated aqueous solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous phase with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-4-phenylbutylamine.

Data Presentation: Reductive Amination
Product NameStarting AmineCarbonyl CompoundReducing AgentSolventReaction Time (h)Yield (%)Reference
N-Benzyl-4-phenylbutylamineThis compoundBenzaldehydeNaBH(OAc)₃DCM12-16High (Typical)General Protocol
N-Benzyl aminesVarious aminesArylaldehydesNaBH₄/Acetic acidMethanol10-1250-75[5]

N-Alkylation

N-alkylation introduces alkyl groups to the nitrogen atom of this compound, which can significantly impact the compound's biological activity. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts.[6] However, with careful control of stoichiometry and reaction conditions, mono- and di-alkylation can be achieved.

N,N-Dimethylation of this compound

Experimental Protocol: Synthesis of N,N-Dimethyl-4-phenylbutylamine

  • Materials:

  • Procedure (Eschweiler-Clarke Reaction):

    • To a round-bottom flask, add this compound (1.0 eq), formaldehyde (2.2 eq), and formic acid (2.0 eq).

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the mixture to room temperature and basify with 1 M aqueous sodium hydroxide solution until pH > 10.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to obtain N,N-dimethyl-4-phenylbutylamine. Further purification can be achieved by distillation under reduced pressure.

A related procedure for the synthesis of N,N-dimethyl-4-phenylbutylamine starting from (4-bromobutyl)benzene has been reported with a yield of approximately 80%.[7]

Data Presentation: N-Alkylation
Product NameStarting MaterialAlkylating AgentReaction TypeYield (%)Reference
N,N-Dimethyl-4-phenylbutylamine(4-Bromobutyl)benzeneDimethylamineNucleophilic Substitution~80[7]
N,N-Dimethyl-1-ethyl-4-phenylbutylamine1-Ethyl-4-phenylbutylamineFormaldehyde/Formic acidEschweiler-ClarkeNot specified[8]

Visualization of Experimental Workflow and Signaling Pathway

General Workflow for this compound Functionalization

G General Workflow for this compound Functionalization cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products start This compound acylation N-Acylation (e.g., Acetic Anhydride, Boric Acid) start->acylation Amide Bond Formation red_am Reductive Amination (e.g., Benzaldehyde, NaBH(OAc)₃) start->red_am C-N Bond Formation alkylation N-Alkylation (e.g., Formaldehyde, Formic Acid) start->alkylation C-N Bond Formation amide N-Acyl-4-phenylbutylamine acylation->amide sec_amine N-Alkyl-4-phenylbutylamine (Secondary Amine) red_am->sec_amine tert_amine N,N-Dialkyl-4-phenylbutylamine (Tertiary Amine) alkylation->tert_amine

Caption: General workflow for the functionalization of this compound.

Signaling Pathway of Monoamine Oxidase A (MAO-A) Catalyzed Oxidative Deamination

This compound and its derivatives can act as inhibitors of MAO-A. This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters. The following diagram illustrates the catalytic cycle of MAO-A.[1][9][10][11][12]

MAO_Pathway MAO-A Catalyzed Oxidative Deamination of Monoamines cluster_inhibition Inhibition MAO_A_FAD MAO-A (FAD) MAO_A_FADH2 MAO-A (FADH₂) MAO_A_FAD->MAO_A_FADH2 Oxidative Deamination (Hydride Transfer) Imine Imine (R-CH=NH) MAO_A_FAD->Imine Product Release MAO_A_FADH2->MAO_A_FAD Reoxidation H2O2 H₂O₂ (Reactive Oxygen Species) MAO_A_FADH2->H2O2 Product Release Monoamine Monoamine (R-CH₂-NH₂) (e.g., Serotonin, Dopamine) Monoamine->MAO_A_FAD Substrate Binding Aldehyde Aldehyde (R-CHO) Imine->Aldehyde Hydrolysis Ammonia Ammonia (NH₃) Imine->Ammonia Hydrolysis O2 O₂ O2->MAO_A_FADH2 H2O H₂O H2O->Imine inhibitor This compound Derivatives inhibitor->MAO_A_FAD Competitive Inhibition

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-phenylbutylamine, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary synthetic routes, offering a comparative analysis of their methodologies, yields, and scalability.

Introduction

This compound is a primary amine that serves as a versatile building block in medicinal chemistry. Its synthesis on an industrial scale requires robust, efficient, and cost-effective methods. This document details two principal strategies for its large-scale production: the catalytic hydrogenation of 4-phenylbutyronitrile (B1582471) and the reduction of 4-phenylbutyramide. Each route is presented with a comprehensive protocol, a summary of quantitative data, and workflow diagrams to aid in process selection and implementation.

Synthetic Routes Overview

Two main routes are discussed for the large-scale synthesis of this compound:

  • Route 1: Catalytic Hydrogenation of 4-Phenylbutyronitrile. This method involves the direct reduction of the nitrile group to a primary amine using a heterogeneous catalyst. It is an atom-economical approach, but control of selectivity to the primary amine is crucial.

  • Route 2: Reduction of 4-Phenylbutyramide. This two-step approach first involves the conversion of 4-phenylbutyric acid to its corresponding amide, followed by reduction to the target amine. This route can offer higher selectivity for the primary amine.

The selection of the optimal route will depend on factors such as raw material availability, cost, required purity of the final product, and the available manufacturing infrastructure.

Route 1: Catalytic Hydrogenation of 4-Phenylbutyronitrile

This route is a direct and efficient method for the synthesis of this compound. The primary challenge in the catalytic hydrogenation of nitriles is preventing the formation of secondary and tertiary amine by-products. This can be mitigated through the careful selection of catalysts, solvents, and the use of additives such as ammonia (B1221849) or a strong base.

Data Presentation
ParameterRaney NickelRhodium on Carbon
Starting Material 4-Phenylbutyronitrile4-Phenylbutyronitrile
Catalyst Raney Nickel (modified)Rhodium on Carbon (5%)
Solvent Ethanol (B145695), AmmoniaMethanol, Sodium Hydroxide
Temperature 100-150 °C80-100 °C
Pressure 30-50 bar H₂20-40 bar H₂
Reaction Time 4-8 hours3-6 hours
Typical Yield 85-95%90-97%
Selectivity Good to ExcellentExcellent
Key Additive AmmoniaSodium Hydroxide
Experimental Protocol: Hydrogenation using Modified Raney Nickel

This protocol is a representative procedure for the large-scale catalytic hydrogenation of a nitrile to a primary amine.

Materials:

  • 4-Phenylbutyronitrile

  • Raney Nickel (slurry in water)

  • Anhydrous Ethanol

  • Liquid Ammonia

  • Diatomaceous earth (for filtration)

  • Hydrogen gas

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a gas inlet.

  • Catalyst filtration system.

  • Distillation apparatus for solvent and product purification.

Procedure:

  • Catalyst Preparation: The Raney Nickel catalyst is washed with anhydrous ethanol to remove water. For enhanced selectivity, the catalyst can be modified by pretreatment with a basic solution such as aqueous potassium carbonate, followed by washing with the reaction solvent.

  • Reaction Setup: The high-pressure autoclave is charged with 4-phenylbutyronitrile and anhydrous ethanol. The modified Raney Nickel catalyst is then added as a slurry.

  • Ammonia Addition: The reactor is sealed, and a specific amount of liquid ammonia is charged into the vessel. Ammonia acts as a suppressant for the formation of secondary amines.

  • Hydrogenation: The reactor is purged with nitrogen and then with hydrogen. The system is then pressurized with hydrogen to the desired pressure (e.g., 40 bar) and heated to the reaction temperature (e.g., 120 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up and Purification:

    • After cooling the reactor to room temperature, the excess hydrogen pressure is carefully released.

    • The reaction mixture is filtered through a bed of diatomaceous earth to remove the catalyst.

    • The solvent and excess ammonia are removed by distillation.

    • The crude this compound is then purified by vacuum distillation.

Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification 4-Phenylbutyronitrile 4-Phenylbutyronitrile High-Pressure Reactor High-Pressure Reactor 4-Phenylbutyronitrile->High-Pressure Reactor Catalyst (e.g., Raney Ni) Catalyst (e.g., Raney Ni) Catalyst (e.g., Raney Ni)->High-Pressure Reactor Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->High-Pressure Reactor Additive (e.g., Ammonia) Additive (e.g., Ammonia) Additive (e.g., Ammonia)->High-Pressure Reactor Hydrogenation (H2, Heat, Pressure) Hydrogenation (H2, Heat, Pressure) High-Pressure Reactor->Hydrogenation (H2, Heat, Pressure) Filtration Filtration Hydrogenation (H2, Heat, Pressure)->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound (Product) This compound (Product) Vacuum Distillation->this compound (Product) G cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction 4-Phenylbutyric Acid 4-Phenylbutyric Acid Amidation (SOCl2, NH3) Amidation (SOCl2, NH3) 4-Phenylbutyric Acid->Amidation (SOCl2, NH3) 4-Phenylbutyramide 4-Phenylbutyramide Amidation (SOCl2, NH3)->4-Phenylbutyramide Reduction (e.g., LiAlH4) Reduction (e.g., LiAlH4) 4-Phenylbutyramide->Reduction (e.g., LiAlH4) Purification Purification Reduction (e.g., LiAlH4)->Purification This compound (Product) This compound (Product) Purification->this compound (Product) G cluster_route1 Route 1: Nitrile Hydrogenation cluster_route2 Route 2: Amide Reduction Start Start 4-Phenylbutyronitrile 4-Phenylbutyronitrile 4-Phenylbutyric Acid 4-Phenylbutyric Acid Catalytic Hydrogenation Catalytic Hydrogenation 4-Phenylbutyronitrile->Catalytic Hydrogenation This compound This compound Catalytic Hydrogenation->this compound Pros1 Fewer Steps Atom Economical Catalytic Hydrogenation->Pros1 Cons1 Selectivity can be an issue By-product formation Catalytic Hydrogenation->Cons1 Amidation Amidation 4-Phenylbutyric Acid->Amidation This compound 4-Phenylbutyramide 4-Phenylbutyramide Amidation->4-Phenylbutyramide This compound Reduction Reduction 4-Phenylbutyramide->Reduction This compound 4-Phenylbutylamine_R2 4-Phenylbutylamine_R2 Reduction->4-Phenylbutylamine_R2 This compound Pros2 High Selectivity Readily available starting material Reduction->Pros2 Cons2 More Steps Use of hazardous reagents (LiAlH4) Reduction->Cons2

Analytical Standards for 4-Phenylbutylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Phenylbutylamine. The methodologies outlined are essential for quality control, purity assessment, and regulatory compliance in research and drug development settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
IUPAC Name 4-phenylbutan-1-amine[1]
CAS Number 13214-66-9[2]
Molecular Formula C₁₀H₁₅N[2][3]
Molecular Weight 149.23 g/mol [1]
Boiling Point 123-124 °C at 17 mm Hg[4]
Density 0.944 g/mL at 25 °C[4]
Refractive Index n20/D 1.519[4]
pKa (Basic) 10.5[1]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Application Note: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying any impurities. A reverse-phase method is commonly employed, providing robust and reproducible results. For sensitive detection, especially in complex matrices, pre-column derivatization can be utilized to enhance UV absorbance or fluorescence.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of a this compound sample and quantify impurities.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Newcrom R1 HPLC column or a similar C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Chemicals: this compound reference standard, Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid (for MS compatibility).[5]

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid. For Mass-Spec (MS) compatibility, replace phosphoric acid with formic acid.[5]
Flow Rate Typically 1.0 mL/min.
Column Temperature Maintained at a constant temperature, for example, 30 °C.[6]
Detection Wavelength 210 nm.[6]
Injection Volume 10-20 µL.[6][7]

Solution Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.[6]

  • Sample Solution: Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Column, Detector) prep->hplc Inject Filtered Solutions separation Chromatographic Separation on C18 Column hplc->separation Mobile Phase Flow detection UV Detection (210 nm) separation->detection Elution analysis Data Acquisition and Analysis detection->analysis Signal Output result Purity Calculation (Area %) analysis->result

HPLC Analysis Workflow for this compound Purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Application Note: GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the confirmation of molecular weight and structural elucidation based on fragmentation patterns. For the hydrochloride salt, derivatization may be necessary to improve volatility.[8]

Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity and assess the purity of a this compound sample.

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., a low-bleed column with a stationary phase for basic compounds).[8]

  • Chemicals: this compound sample, suitable solvent (e.g., methanol (B129727) or dichloromethane), derivatizing agent if needed (e.g., TFAA or BSTFA).[8]

GC-MS Conditions:

ParameterCondition
Oven Program Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. This should be optimized.[8]
Injector Temperature 250 °C.
Carrier Gas Helium.
Ionization Mode Electron Ionization (EI) or Electrospray Ionization (ESI).[8]

Sample Preparation:

  • Dissolve the sample in a suitable solvent like methanol or dichloromethane.[8]

  • If analyzing the hydrochloride salt or if improved peak shape is needed, derivatization may be required. Common agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

Data Acquisition and Analysis:

  • Inject the prepared sample into the GC.

  • Acquire the mass spectrum.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of this compound.[8]

GCMS_Workflow sample_prep Sample Preparation (Dissolution/Derivatization) gc_injection GC Injection sample_prep->gc_injection gc_separation Separation in Capillary Column gc_injection->gc_separation ms_ionization Mass Spectrometry (Ionization) gc_separation->ms_ionization ms_detection Mass Analysis and Detection ms_ionization->ms_detection data_analysis Spectral Analysis (Molecular Ion & Fragmentation) ms_detection->data_analysis confirmation Structural Confirmation data_analysis->confirmation

General Workflow for GC-MS Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the compound's identity and structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR Spectrometer: A 400 MHz or higher NMR spectrometer.[6]

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Chemicals: this compound sample, deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[6][9]

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6][9]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition Parameters (400 MHz):

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Pulse Program Standard single-pulseProton-decoupled pulse sequence
Spectral Width 12-16 ppm220-250 ppm
Acquisition Time 3-4 seconds1-2 seconds
Relaxation Delay 2-5 seconds2-5 seconds
Number of Scans 16-641024-4096
Temperature 298 K298 K

Data Processing and Analysis:

  • Apply an appropriate window function and perform a Fourier transform.

  • Phase and baseline correct the resulting spectrum.

  • Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

  • Compare the obtained chemical shifts, multiplicities, and integrations with known spectra for this compound to confirm the structure.[9]

Reference Spectral Data: ¹H NMR spectral data for this compound is publicly available and can be used for comparison.[9] The spectrum typically shows characteristic signals for the phenyl protons and the protons of the butyl chain.

NMR_Workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_tube Transfer to NMR Tube sample_prep->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquisition Data Acquisition (¹H and ¹³C Spectra) spectrometer->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration) processing->analysis elucidation Structural Elucidation analysis->elucidation

Workflow for NMR Structural Elucidation.

References

Application Notes and Protocols for Enzymatic Reactions Involving 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and experimental protocols for researchers, scientists, and drug development professionals working with 4-Phenylbutylamine and its involvement in key enzymatic reactions. The document covers its role as an inhibitor of Monoamine Oxidase A (MAO-A), its use in the biocatalytic synthesis of chiral amines via transaminases, and its potential metabolism by Cytochrome P450 enzymes.

Part 1: Inhibition of Monoamine Oxidase A (MAO-A) by this compound Derivatives

This compound and its derivatives are known to interact with monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters.[1] Specifically, derivatives of this compound have been identified as competitive inhibitors of MAO-A.[2]

Quantitative Data: Inhibition of MAO-A and MAO-B by a this compound Derivative

The following table summarizes the kinetic parameters for the inhibition of human brain synaptosomal MAO-A and MAO-B by 4-(O-Benzylphenoxy)-N-methylbutylamine, a derivative of this compound.

CompoundEnzymeInhibition TypeKi (µM)SubstrateKm (µM)
4-(O-Benzylphenoxy)-N-methylbutylamineMAO-ACompetitive4.20Kynuramine (B1673886)44.1
4-(O-Benzylphenoxy)-N-methylbutylamineMAO-BNoncompetitive46.0Kynuramine90.0

Data sourced from a study on human brain synaptosomes.[2]

Experimental Protocol: In Vitro MAO-A Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as a this compound derivative, against human MAO-A.[3][4]

Objective: To quantify the inhibitory potency of a test compound on MAO-A activity.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine or a fluorometric substrate)

  • Test compound (e.g., this compound derivative)

  • Positive control (e.g., Moclobemide)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplates (black plates for fluorescent assays)

  • Plate reader (spectrophotometer or fluorometer)

  • DMSO (for dissolving the test compound)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Perform serial dilutions to obtain a range of desired concentrations.

  • Enzyme Preparation: Dilute the recombinant human MAO-A enzyme in the assay buffer to the desired working concentration.

  • Assay Reaction: a. In a 96-well plate, add the diluted MAO-A enzyme to each well. b. Add the diluted test compound or positive control to the respective wells. Include a vehicle control with DMSO only. c. Pre-incubate the plate at 37°C for approximately 15 minutes to allow the inhibitor to interact with the enzyme.[3] d. Initiate the enzymatic reaction by adding the MAO-A substrate to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[3]

  • Detection: a. Stop the reaction, if necessary, by adding a stop solution. b. Measure the formation of the product using a plate reader at the appropriate wavelength for the substrate used (e.g., 316 nm for the product of kynuramine, 4-hydroxyquinoline).[5]

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value.

Visualization of MAO-A Inhibition

MAO_A_Inhibition cluster_0 MAO-A Catalytic Cycle cluster_1 Competitive Inhibition MAO-A_free Free MAO-A ES_Complex MAO-A-Substrate Complex MAO-A_free->ES_Complex Binds MAO-A_free->ES_Complex EI_Complex MAO-A-Inhibitor Complex (Inactive) MAO-A_free->EI_Complex Binds MAO-A_free->EI_Complex Substrate Monoamine Substrate Substrate->ES_Complex Binds ES_Complex->MAO-A_free Releases Product Aldehyde Product + Ammonia + H2O2 ES_Complex->Product Catalyzes ES_Complex->Product Inhibitor This compound Derivative Inhibitor->EI_Complex Binds EI_Complex->MAO-A_free Reversible Transaminase_Workflow cluster_0 Reaction Components cluster_1 Reaction Process cluster_2 Products Substrate Prochiral Ketone or Racemic this compound Reaction Biocatalytic Amination/ Resolution Substrate->Reaction Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Reaction Enzyme Transaminase (ATA) + PLP Cofactor Enzyme->Reaction Monitoring Monitor Conversion & Enantiomeric Excess (Chiral HPLC/GC) Reaction->Monitoring Chiral_Amine Enantiopure (S)- or (R)-4-Phenylbutylamine Monitoring->Chiral_Amine Byproduct Ketone Byproduct Monitoring->Byproduct CYP450_Cycle CYP_Fe3 CYP (Fe³⁺) CYP_Fe3_S CYP (Fe³⁺)-Substrate CYP_Fe3->CYP_Fe3_S Substrate binding CYP_Fe2_S CYP (Fe²⁺)-Substrate CYP_Fe3_S->CYP_Fe2_S 1st e⁻ transfer CYP_Fe2_S_O2 CYP (Fe²⁺)-Substrate-O₂ CYP_Fe2_S->CYP_Fe2_S_O2 O₂ binding CYP_Fe3_S_OOH CYP (Fe³⁺)-Substrate-(OOH)⁻ CYP_Fe2_S_O2->CYP_Fe3_S_OOH 2nd e⁻ transfer CYP_FeO_S [CYP (FeO)³⁺]-Substrate CYP_Fe3_S_OOH->CYP_FeO_S O-O bond cleavage CYP_Fe3_SOH CYP (Fe³⁺)-Product CYP_FeO_S->CYP_Fe3_SOH Substrate oxidation CYP_Fe3_SOH->CYP_Fe3 Product release Substrate This compound Product Metabolite e1 e⁻ (from NADPH) e2 e⁻ (from NADPH), 2H⁺ O2 O₂ H2O H₂O

References

Application Notes and Protocols for the GC-MS Analysis of 4-Phenylbutylamine Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] However, primary amines like 4-Phenylbutylamine often exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing, low sensitivity, and irreversible adsorption onto the GC column.[1] Chemical derivatization is a crucial sample preparation step to mitigate these issues.[1][3][4] This process involves converting the polar primary amine group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic resolution, peak symmetry, and detection sensitivity.[1][3][5]

This document provides detailed application notes and experimental protocols for two common and effective derivatization strategies for this compound: Acylation and Silylation .

Derivatization Strategies for this compound

The primary goal of derivatization is to replace the active hydrogen on the amine group with a more stable functional group.[1] The most common approaches for primary amines are acylation and silylation.[1]

  • Acylation: This method involves the reaction of the amine with an acylating agent, typically a perfluorinated acid anhydride (B1165640) like Trifluoroacetic Anhydride (TFAA).[1][6] The resulting N-acyl derivative is significantly more volatile and stable.[6] These reagents are ideal for creating derivatives for analysis by Flame Ionization Detection (FID) or Electron Capture Detection (ECD), and they also produce characteristic mass spectra.[3]

  • Silylation: This is one of the most versatile and common derivatization procedures for GC analysis.[7] It involves replacing the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group.[3][8] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[1][9][10] The resulting TMS derivatives are more volatile, less polar, and more thermally stable.[3]

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired volatility, the presence of other functional groups, and the detector being used.[3]

Application Note I: Acylation with Trifluoroacetic Anhydride (TFAA)

Principle

Trifluoroacetic Anhydride (TFAA) is a highly reactive and volatile acylating agent that reacts with the primary amine of this compound to form a stable N-trifluoroacetyl derivative.[1][3][6] The reaction is rapid and effectively masks the polar amine group, leading to excellent chromatographic properties.

cluster_main Acylation Reaction Logic Analyte This compound (Primary Amine) Product N-(4-Phenylbutyl)trifluoroacetamide (Volatile Derivative) Analyte->Product + Reaction Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Product +

Caption: Logical flow of the TFAA acylation reaction.

Experimental Protocol

This protocol outlines a general procedure for the acylation of this compound. Optimization may be required for specific sample matrices.

Materials:

  • This compound sample or standard

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl acetate (B1210297) (or other suitable solvent, e.g., acetonitrile)

  • Internal Standard (e.g., deuterated this compound or a structural analog)

  • Heating block or water bath

  • GC vials (2 mL) with screw caps

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction under basic conditions (e.g., pH > 10) into an organic solvent like ethyl acetate.

  • Drying: Evaporate the organic extract containing the analyte to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.

  • Derivatization:

    • Reconstitute the dried residue in 100 µL of ethyl acetate.

    • Add the internal standard solution.

    • Add 50 µL of TFAA.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Heat the vial at 70°C for 20 minutes in a heating block.[11]

  • Evaporation and Reconstitution: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.[11] Reconstitute the residue in 100-1000 µL of ethyl acetate suitable for GC-MS injection.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

cluster_workflow Acylation Experimental Workflow A 1. Sample Extraction (if required) B 2. Evaporate to Dryness A->B C 3. Reconstitute in Solvent + Add Internal Standard B->C D 4. Add TFAA Reagent C->D E 5. Heat at 70°C for 20 min D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute for Injection F->G H 8. GC-MS Analysis G->H

Caption: Step-by-step workflow for TFAA derivatization.

GC-MS Parameters

The following table provides typical GC-MS parameters for the analysis of acylated amines. These should be optimized for the specific instrument and column used.

ParameterRecommended Value
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250°C
Oven Program Initial 80°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (or Split 10:1, depending on concentration)
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quad Temp. 150°C
MS Source Temp. 230°C
Scan Range 40-550 amu

Application Note II: Silylation with BSTFA

Principle

Silylation with BSTFA (often with 1% TMCS as a catalyst) replaces the active amine hydrogen with a non-polar trimethylsilyl (TMS) group.[1] This reaction effectively reduces the polarity of the molecule, decreases hydrogen bonding, and increases its volatility, making it ideal for GC analysis.[3] The resulting TMS derivatives are generally stable, though they can be sensitive to moisture.[12][13]

cluster_main Silylation Reaction Logic Analyte This compound (Primary Amine) Product TMS-4-Phenylbutylamine (Volatile Derivative) Analyte->Product + Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Product + cluster_workflow Silylation Experimental Workflow A 1. Sample Extraction & Evaporate to Dryness B 2. Add Solvent + Internal Standard A->B C 3. Add BSTFA + 1% TMCS B->C D 4. Heat at 70°C for 30 min C->D E 5. Cool to Room Temp D->E F 6. GC-MS Analysis E->F

References

Application Notes and Protocols for 4-Phenylbutyrate (4-PBA) in Neurochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query "4-Phenylbutylamine" may be easily confused with the extensively researched compound 4-Phenylbutyrate (B1260699) (4-PBA), also known as sodium phenylbutyrate (NaPB). Due to the limited specific neurochemical research data available for this compound and the substantial body of literature on 4-PBA's applications in neurological disorders, this document will focus on 4-Phenylbutyrate (4-PBA). 4-PBA is an FDA-approved drug recognized for its roles as a chemical chaperone and histone deacetylase (HDAC) inhibitor, making it a significant tool in neurochemical research.[1][2][3]

Introduction

4-Phenylbutyrate (4-PBA) is a small molecule with a multi-modal mechanism of action that has garnered significant interest in the field of neurochemical research.[3] Its therapeutic potential is being explored for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.[2][4] The primary mechanisms through which 4-PBA exerts its neuroprotective effects are by acting as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as an inhibitor of histone deacetylases (HDACs) to modulate gene expression.[1][2] These actions help to improve protein folding, reduce protein aggregation, and mitigate neuroinflammation.[1][5]

Core Mechanisms of Action

  • Chemical Chaperone Activity: 4-PBA helps to stabilize protein conformation, facilitate proper protein folding and trafficking, and prevent the aggregation of misfolded proteins, which is a common pathological hallmark of many neurodegenerative diseases.[1] It achieves this by reducing ER stress and modulating the unfolded protein response (UPR).[1][6]

  • Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, 4-PBA can increase the level of histone acetylation, leading to a more open chromatin structure and the activation of gene transcription.[1] This can promote the expression of genes involved in neuronal survival and cognitive function.[1]

Applications in Neurochemical Research

  • Studying Protein Misfolding and Aggregation: 4-PBA is a valuable tool for investigating the mechanisms of protein misfolding and aggregation in neurodegenerative disease models. For instance, it has been shown to reduce the aggregation of α-synuclein in models of Parkinson's disease and amyloid-β (Aβ) in models of Alzheimer's disease.[5][6]

  • Investigating Endoplasmic Reticulum (ER) Stress: Researchers use 4-PBA to probe the role of ER stress in neuronal dysfunction and death. By alleviating ER stress, 4-PBA can help to elucidate the downstream signaling pathways involved in neurodegeneration.[1][6]

  • Modulating Neuroinflammation: 4-PBA has been demonstrated to inhibit the production of pro-inflammatory molecules in glial cells, making it a useful agent for studying the role of neuroinflammation in various neurological disorders.[6]

  • Preclinical Evaluation of Therapeutic Strategies: Due to its neuroprotective effects observed in various in vitro and in vivo models, 4-PBA serves as a reference compound for the development and evaluation of new therapeutic agents for neurodegenerative diseases.[1][2][6]

Quantitative Data

The following table summarizes key quantitative data for 4-PBA from various experimental models.

ParameterModel SystemConditionValueReference
Dosage Rat model of Parkinson's DiseaseIn vivo120 mg/kg (intraperitoneally)[6]
Concentration Cell culture (3Tg-iAstro cells)In vitro3 µM (for 48h)[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of Neuroprotection in a Rat Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of 4-PBA on dopaminergic neuronal death and motor impairment in a rat model of Parkinson's disease (PD).

Methodology:

  • Animal Model: Induce Parkinson's disease in rats using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPTP.

  • 4-PBA Administration: Administer 4-PBA at a dose of 120 mg/kg via intraperitoneal injection.[6] A control group should receive vehicle injections.

  • Behavioral Assessment: Conduct motor function tests such as the rotarod test and cylinder test to assess motor coordination and impairment.

  • Immunohistochemistry: Following the treatment period, sacrifice the animals and perfuse the brains. Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra (SN) and striatum (STR).

  • Protein Aggregation Analysis: Analyze brain tissue for the aggregation of α-synuclein using techniques such as Western blotting or ELISA.

Protocol 2: In Vitro Analysis of Protein Synthesis Rescue

Objective: To determine the effect of 4-PBA on rescuing protein synthesis deficits in a cellular model of Alzheimer's disease.

Methodology:

  • Cell Culture: Culture 3Tg-iAstro (astrocyte) cells, an in vitro model for Alzheimer's disease.

  • 4-PBA Treatment: Treat the cells with 3 µM of 4-PBA for 48 hours.[1]

  • Protein Synthesis Assay: Measure the rate of protein synthesis using a suitable method, such as the SUnSET (surface sensing of translation) technique, which involves puromycin (B1679871) incorporation into newly synthesized proteins.

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to measure the levels of phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α), a marker of ER stress and translational attenuation.[1]

Visualizations

Signaling_Pathway_of_4PBA cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus MisfoldedProteins Misfolded Proteins ER_Stress ER Stress MisfoldedProteins->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR ImprovedFolding Improved Protein Folding UPR->ImprovedFolding HDAC HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin GeneExpression ↓ Gene Expression Chromatin->GeneExpression PBA 4-PBA PBA->ER_Stress Inhibits PBA->HDAC Inhibits Neuroprotection Neuroprotection ImprovedFolding->Neuroprotection IncreasedExpression ↑ Gene Expression (e.g., Survival Factors) AcetylatedHistones->IncreasedExpression IncreasedExpression->Neuroprotection

Caption: Dual mechanism of 4-PBA action.

Experimental_Workflow cluster_assessment Assessment Methods start Start: Neurodegenerative Disease Model (In Vivo or In Vitro) treatment Treatment Groups: 1. Vehicle Control 2. 4-PBA start->treatment assessment Outcome Assessment treatment->assessment data_analysis Data Analysis and Interpretation assessment->data_analysis behavior Behavioral Tests (e.g., Rotarod) biochemical Biochemical Assays (e.g., Western Blot, ELISA) histology Histological Analysis (e.g., Immunohistochemistry) end Conclusion data_analysis->end

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Phenylbutylamine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthetic routes to this compound are:

  • Reduction of 4-Phenylbutyronitrile (B1582471): This method involves the reduction of the nitrile group to a primary amine.

  • Gabriel Synthesis: A classic method to form primary amines from primary alkyl halides, in this case, a 4-phenylbutyl halide.

  • Reductive Amination of 4-Phenylbutanal (B95494): This involves the reaction of 4-phenylbutanal with an amine source, followed by reduction.

Q2: What are the typical impurities I should expect in my this compound product?

A2: The impurity profile largely depends on the synthetic route chosen. See the detailed impurity tables in the troubleshooting guides for each specific method below. Common classes of impurities include unreacted starting materials, intermediates, byproducts from side reactions, and reagents.

Q3: How can I analyze the purity of my this compound sample and identify impurities?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for purity assessment and impurity profiling.[1][2] Specific methods are detailed in the "Analytical Protocols" section.

Troubleshooting Guide: Reduction of 4-Phenylbutyronitrile

This route is a common and direct method for the synthesis of this compound. The primary reaction involves the reduction of the nitrile functional group.

Logical Workflow for Nitrile Reduction

start Start: 4-Phenylbutyronitrile reagent Select Reducing Agent (e.g., LiAlH4 or H2/Catalyst) start->reagent reaction Perform Reduction Reaction reagent->reaction workup Aqueous Work-up/ Quenching reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Distillation or Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: Workflow for this compound synthesis via nitrile reduction.

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting/Solution(s)
Low or No Conversion Inactive reducing agent (e.g., old LiAlH₄).Use a fresh, unopened container of the reducing agent. Ensure anhydrous conditions for LiAlH₄.[3]
Insufficient amount of reducing agent.Use a molar excess of the reducing agent (typically 1.5-2 equivalents for LiAlH₄).[4]
Poor quality starting material.Verify the purity of 4-phenylbutyronitrile by GC-MS or NMR before starting the reaction.
Incomplete Reaction Reaction time is too short.Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
Reaction temperature is too low.For LiAlH₄ reductions, reactions are often run at room temperature or gentle reflux.[3] For catalytic hydrogenation, ensure adequate temperature and pressure.
Formation of Side Products Presence of secondary and tertiary amines (mainly in catalytic hydrogenation).Add ammonia (B1221849) to the reaction mixture to suppress the formation of secondary and tertiary amine byproducts.
Over-reduction to other functional groups (less common with nitriles).Control the reaction temperature and stoichiometry of the reducing agent.
Common Impurities
Impurity Name Structure Source Typical Analytical Method
4-PhenylbutyronitrileC₆H₅(CH₂)₃CNUnreacted starting materialGC-MS, HPLC
N,N-bis(4-phenylbutyl)amine(C₆H₅(CH₂)₄)₂NHSide reaction in catalytic hydrogenationGC-MS, LC-MS
N,N,N-tris(4-phenylbutyl)amine(C₆H₅(CH₂)₄)₃NSide reaction in catalytic hydrogenationGC-MS, LC-MS

Troubleshooting Guide: Gabriel Synthesis

The Gabriel synthesis is a reliable method for preparing primary amines while avoiding over-alkylation.[5] It involves the alkylation of potassium phthalimide (B116566) with a 4-phenylbutyl halide, followed by hydrazinolysis or hydrolysis.

Gabriel Synthesis Workflow

start Start: Potassium Phthalimide + 4-Phenylbutyl halide alkylation N-Alkylation Reaction start->alkylation intermediate Isolate N-(4-phenylbutyl)phthalimide alkylation->intermediate cleavage Cleavage with Hydrazine (B178648) or Acid/Base Hydrolysis intermediate->cleavage separation Separate Product from Phthalhydrazide (B32825)/Phthalic Acid cleavage->separation extraction Solvent Extraction separation->extraction purification Purification (e.g., Distillation) extraction->purification product Final Product: This compound purification->product

Caption: Workflow for this compound synthesis via Gabriel synthesis.

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting/Solution(s)
Low Yield of N-alkylated Intermediate Poor quality of 4-phenylbutyl halide.Use freshly distilled or purified 4-phenylbutyl halide.
Steric hindrance (less likely with primary halides).Ensure a primary 4-phenylbutyl halide is used.[6]
Reaction conditions are not optimal.Use a suitable polar aprotic solvent like DMF. The reaction may require heating.[7]
Incomplete Cleavage of Phthalimide Insufficient reaction time or amount of cleaving agent.Monitor the reaction by TLC. Use an excess of hydrazine hydrate (B1144303).[8]
Harsh hydrolysis conditions leading to product degradation.Prefer the milder Ing-Manske procedure with hydrazine over strong acid or base hydrolysis.[9]
Difficulty in Product Isolation Phthalhydrazide precipitate is difficult to filter.Dilute the reaction mixture with a suitable solvent to improve filtration.
Co-extraction of product and byproducts.Perform an acid-base extraction to separate the basic amine product from neutral or acidic byproducts.
Common Impurities
Impurity Name Structure Source Typical Analytical Method
4-Phenylbutyl halideC₆H₅(CH₂)₄-X (X=Br, Cl)Unreacted starting materialGC-MS
PhthalimideC₈H₅NO₂From incomplete reaction or hydrolysisHPLC, LC-MS
PhthalhydrazideC₈H₆N₂O₂Byproduct of hydrazinolysisHPLC, LC-MS
Phthalic acidC₈H₆O₄Byproduct of acid/base hydrolysisHPLC, LC-MS

Troubleshooting Guide: Reductive Amination of 4-Phenylbutanal

Reductive amination is a versatile one-pot method for amine synthesis.[10] It involves the formation of an imine from 4-phenylbutanal and an amine source, which is then reduced in situ.

Reductive Amination Workflow

start Start: 4-Phenylbutanal + Amine Source (e.g., NH₃) imine_formation Imine Formation (pH control may be needed) start->imine_formation reduction In-situ Reduction (e.g., NaBH₃CN, NaBH(OAc)₃) imine_formation->reduction workup Aqueous Work-up reduction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: Workflow for this compound synthesis via reductive amination.

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting/Solution(s)
Low or No Product Formation Inefficient imine formation.Control the pH to be weakly acidic (pH 4-6).[11] Consider adding a dehydrating agent like molecular sieves.
Inactive reducing agent.Use a fresh, properly stored reducing agent.
Formation of Byproducts Aldol condensation of 4-phenylbutanal.Add the reducing agent at the beginning of the reaction to reduce the aldehyde as the imine is formed.
Reduction of the starting aldehyde to 4-phenylbutanol.Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[12]
Formation of cyanide-containing impurities (with NaBH₃CN).Use a high-purity source of sodium cyanoborohydride or switch to a different reducing agent like NaBH(OAc)₃.
Dialkylation leading to secondary amines.Use a large excess of the ammonia source.
Incomplete Reaction Unreacted imine intermediate present in the final product.Increase the amount of reducing agent and/or the reaction time. Monitor by TLC or GC-MS.[13]
Common Impurities
Impurity Name Structure Source Typical Analytical Method
4-PhenylbutanalC₆H₅(CH₂)₃CHOUnreacted starting materialGC-MS, HPLC
4-PhenylbutanolC₆H₅(CH₂)₄OHReduction of starting aldehydeGC-MS
Imine IntermediateC₆H₅(CH₂)₃CH=NHIncomplete reductionGC-MS, LC-MS
Aldol AdductC₂₀H₂₄O₂Self-condensation of 4-phenylbutanalLC-MS
Cyanoamine AdductC₁₁H₁₄N₂Reaction with cyanide impurity in NaBH₃CNLC-MS

Experimental Protocols

Reduction of 4-Phenylbutyronitrile with LiAlH₄[11][14]
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition: Cool the suspension in an ice bath. Add a solution of 4-phenylbutyronitrile (1.0 eq.) in the same anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the slow, sequential addition of water (1 mL per gram of LiAlH₄), 15% aqueous NaOH (1 mL per gram of LiAlH₄), and then water again (3 mL per gram of LiAlH₄).

  • Work-up: Filter the resulting white precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Gabriel Synthesis of this compound[8][15]
  • N-Alkylation: In a round-bottom flask, combine potassium phthalimide (1.1 eq.) and 4-phenylbutyl bromide (1.0 eq.) in anhydrous DMF. Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

  • Isolation of Intermediate: After cooling, pour the reaction mixture into water and collect the precipitated N-(4-phenylbutyl)phthalimide by filtration. Wash the solid with water and dry.

  • Hydrazinolysis (Ing-Manske Procedure): Suspend the N-(4-phenylbutyl)phthalimide in ethanol (B145695) and add hydrazine hydrate (1.5 eq.). Reflux the mixture for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form. Acidify the mixture with dilute HCl and filter off the precipitate.

  • Extraction: Make the filtrate basic with aqueous NaOH and extract with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Reductive Amination of 4-Phenylbutanal[16][17]
  • Imine Formation: To a solution of 4-phenylbutanal (1.0 eq.) in methanol (B129727), add a solution of ammonia in methanol (7N, 5-10 eq.). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (B1222165) (1.5 eq.) portion-wise, keeping the temperature below 20 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel or by vacuum distillation.

Analytical Protocols

GC-MS Method for Purity and Impurity Profiling
  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector: 250 °C, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Scan range of 40-400 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent like methanol or dichloromethane (B109758) to approximately 1 mg/mL.

HPLC Method for Purity and Impurity Profiling[2]
  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Disclaimer: The information provided is for guidance and educational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with appropriate safety precautions in place. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

Technical Support Center: 4-Phenylbutylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Phenylbutylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of a nitrile or an amide, or through reductive amination. The choice of method often depends on the available starting materials, scalability, and desired purity. Common starting materials include 4-phenylbutyronitrile (B1582471), 4-phenylbutyramide, and 4-phenylbutanal (B95494).

Q2: I am experiencing a low yield in my this compound synthesis. What are the general steps I should take to troubleshoot this?

A2: Low yields can stem from various factors throughout the experimental process. A systematic approach to troubleshooting is recommended. This includes verifying the purity of starting materials and reagents, ensuring anhydrous reaction conditions (especially when using moisture-sensitive reagents like LiAlH₄), optimizing reaction temperature and time, and ensuring efficient workup and purification procedures to minimize product loss.

Q3: How can I effectively monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material and the formation of the product.

Q4: What are the best practices for purifying the final this compound product?

A4: Purification of this compound is typically achieved through vacuum distillation or column chromatography. The choice of method depends on the nature and boiling points of the impurities. For volatile impurities, vacuum distillation is often effective. If non-volatile impurities or byproducts with similar boiling points are present, column chromatography using silica (B1680970) gel is recommended.

Troubleshooting Guides

Route 1: Reduction of 4-Phenylbutyronitrile with LiAlH₄

Problem: Low or no yield of this compound.

  • Possible Cause 1: Inactive Lithium Aluminum Hydride (LiAlH₄).

    • Solution: LiAlH₄ is highly reactive with moisture. Ensure that the reagent is fresh and has been stored under strictly anhydrous conditions. It is advisable to use a new bottle of LiAlH₄ if there is any doubt about its quality. The reaction should be carried out in a flame-dried or oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Incomplete reaction.

    • Solution: The reduction of nitriles with LiAlH₄ can sometimes require elevated temperatures. If the reaction is sluggish at room temperature, consider gently refluxing the reaction mixture in an appropriate solvent like anhydrous diethyl ether or THF.[2] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Possible Cause 3: Improper workup procedure.

    • Solution: The workup for LiAlH₄ reactions is critical to avoid the formation of aluminum salt emulsions that can trap the product. A common and effective workup is the Fieser method: sequentially and carefully add water, then a 15% aqueous sodium hydroxide (B78521) solution, and finally more water, all at 0°C. This should produce a granular precipitate that is easy to filter off.

Problem: Formation of byproducts.

  • Possible Cause: Presence of reducible functional groups in the starting material.

    • Solution: Ensure that the starting 4-phenylbutyronitrile is pure and does not contain other functional groups that can be reduced by LiAlH₄, such as esters or carboxylic acids.[3][4] If such impurities are present, they should be removed before the reduction step.

Route 2: Catalytic Hydrogenation of 4-Phenylbutyronitrile

Problem: Low selectivity for the primary amine (this compound).

  • Possible Cause: Formation of secondary and tertiary amines.

    • Solution: The formation of secondary and tertiary amines is a common side reaction in the catalytic hydrogenation of nitriles. This can often be suppressed by the addition of ammonia (B1221849) to the reaction mixture or by using a catalyst system known for high primary amine selectivity, such as certain rhodium or cobalt catalysts. The choice of solvent can also influence selectivity.

Route 3: Synthesis from 4-Phenylbutyric Acid

Problem: Difficulty in converting 4-Phenylbutyric Acid to this compound.

  • This is a multi-step process. Issues can arise at each stage:

    • Amide Formation: The conversion of 4-phenylbutyric acid to 4-phenylbutyramide can be achieved by reacting it with an activating agent (like thionyl chloride or oxalyl chloride) to form the acid chloride, followed by reaction with ammonia. Alternatively, a direct coupling with ammonia can be carried out using a coupling agent. Low yields in this step could be due to incomplete activation or side reactions of the acid chloride.

    • Amide Reduction: The subsequent reduction of the amide to the amine can be performed using LiAlH₄.[3] Similar to the nitrile reduction, the quality of the LiAlH₄ and anhydrous conditions are crucial for a successful reaction.

Quantitative Data

Table 1: Comparison of Synthetic Methods for Amines (General Yields)

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Notes
Nitrile Reduction4-PhenylbutyronitrileLiAlH₄High (generally >80%)Requires strictly anhydrous conditions.[2]
Catalytic Hydrogenation4-PhenylbutyronitrileH₂, Metal Catalyst (e.g., Pd/C, Rh)Variable (can be high)Selectivity can be an issue; may produce secondary and tertiary amines.[5]
Amide Reduction4-PhenylbutyramideLiAlH₄High (generally >80%)Requires synthesis of the amide precursor.[3]
Reductive Amination4-PhenylbutanalNH₃, Reducing Agent (e.g., NaBH₃CN)60 - 98%One-pot procedure with generally mild conditions.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Phenylbutyronitrile with LiAlH₄

This protocol is adapted from a procedure for a similar compound.[2][7]

  • Setup: Equip a flame-dried, three-necked, round-bottomed flask with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer.

  • Reagents: In the flask, prepare a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition: Dissolve 4-phenylbutyronitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add water (volume equal to the mass of LiAlH₄ used).

    • Add a 15% aqueous solution of sodium hydroxide (volume equal to the mass of LiAlH₄ used).

    • Add water again (volume is three times the mass of LiAlH₄ used).

  • Isolation: Stir the mixture at room temperature for 15 minutes. The aluminum salts should precipitate as a white, granular solid. Filter the mixture and wash the solid thoroughly with diethyl ether.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Reductive Amination of 4-Phenylbutanal

This is a general protocol for reductive amination.[1]

  • Imine Formation: In a round-bottomed flask, dissolve 4-phenylbutanal (1 equivalent) in methanol (B129727). Add ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol (1.5-2 equivalents). If necessary, add a catalytic amount of acetic acid to adjust the pH to approximately 5-6. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction by the slow addition of water. If methanol was used, remove it under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway_Nitrile_Reduction 4-Phenylbutyronitrile 4-Phenylbutyronitrile Imine Anion Intermediate Imine Anion Intermediate 4-Phenylbutyronitrile->Imine Anion Intermediate 1) LiAlH4 in dry ether Dianion Intermediate Dianion Intermediate Imine Anion Intermediate->Dianion Intermediate 2) Hydride addition This compound This compound Dianion Intermediate->this compound 3) Aqueous workup (H2O)

Caption: Synthesis of this compound via Nitrile Reduction.

Troubleshooting_Low_Yield start Low Yield of This compound check_reagents Verify Purity of Starting Materials and Reagents start->check_reagents check_conditions Ensure Anhydrous Reaction Conditions start->check_conditions optimize_reaction Optimize Reaction Temperature and Time start->optimize_reaction check_workup Review Workup and Purification Procedure start->check_workup solution_reagents Purify starting materials if necessary. check_reagents->solution_reagents solution_conditions Use flame-dried glassware and inert atmosphere. check_conditions->solution_conditions solution_optimization Monitor reaction by TLC/GC-MS to determine completion. optimize_reaction->solution_optimization solution_workup Minimize product loss during extraction and purification. check_workup->solution_workup

Caption: Troubleshooting Workflow for Low Reaction Yield.

References

Technical Support Center: Optimization of 4-Phenylbutylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-Phenylbutylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most prevalent and reliable methods for the synthesis of this compound are:

  • Reduction of 4-Phenylbutyronitrile (B1582471): This is a straightforward approach involving the reduction of the nitrile group to a primary amine using a strong reducing agent.

  • Reductive Amination of 4-Phenylbutanal (B95494): This one-pot reaction involves the formation of an imine from the aldehyde and an ammonia (B1221849) source, which is then reduced in situ to the amine.

  • Gabriel Synthesis: This method builds the amine from a 4-phenylbutyl halide and a phthalimide (B116566) salt, which prevents over-alkylation and typically gives clean primary amine products.[1]

Q2: I am getting a low yield in my nitrile reduction. What are the common causes?

A2: Low yields in the reduction of 4-phenylbutyronitrile can stem from several factors:

  • Inactive Reducing Agent: Lithium aluminum hydride (LiAlH4) is highly reactive and can be deactivated by moisture. Ensure you are using fresh, properly stored LiAlH4 and anhydrous solvents.[2]

  • Incomplete Reaction: The reaction may require sufficient time or elevated temperatures to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Suboptimal Work-up: The work-up procedure, especially when using LiAlH4, is critical to liberate the amine from the aluminum salts. Ensure proper quenching and extraction procedures are followed.

  • Formation of By-products: In catalytic hydrogenation, side reactions can lead to the formation of secondary and tertiary amines. The addition of ammonia can help suppress these by-products.[3]

Q3: My reductive amination is not working. What should I check?

A3: For unsuccessful reductive amination reactions, consider the following:

  • pH of the Reaction: The formation of the imine intermediate is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often more effective than sodium borohydride (B1222165) (NaBH4) as they are more selective for the iminium ion over the starting aldehyde.[4]

  • Water Scavenging: The formation of the imine from the aldehyde and ammonia is a condensation reaction that produces water. The presence of a dehydrating agent, like molecular sieves, can drive the equilibrium towards the imine, improving the overall yield.

  • Order of Reagent Addition: In some cases, allowing the aldehyde and ammonia source to stir for a period to form the imine before adding the reducing agent can improve the outcome.

Q4: What are the main advantages of the Gabriel synthesis for preparing this compound?

A4: The Gabriel synthesis offers several advantages:

  • High Purity of Primary Amine: The use of phthalimide as a protected form of ammonia prevents the common problem of over-alkylation, leading to the formation of a clean primary amine without significant secondary or tertiary amine by-products.[1]

  • Good Yields: This method is generally known to provide high yields of primary amines.[5]

  • Versatility: It is applicable to a wide range of primary alkyl halides.

Q5: How can I purify the final this compound product?

A5: Purification of this compound is typically achieved by distillation under reduced pressure. The boiling point of this compound is approximately 123-124 °C at 17 mm Hg. Depending on the impurities, a prior aqueous work-up with acid-base extractions can be beneficial. For instance, dissolving the crude product in a dilute acid, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to liberate the free amine followed by extraction can significantly improve purity before distillation.

Comparison of Synthetic Routes

The following table summarizes the key aspects of the three main synthetic routes to this compound for easy comparison.

ParameterNitrile ReductionReductive AminationGabriel Synthesis
Starting Material 4-Phenylbutyronitrile4-Phenylbutanal4-Phenylbutyl halide (e.g., bromide)
Key Reagents LiAlH4, or H2/Catalyst (e.g., Raney Ni)Ammonia source (e.g., NH4OAc), NaBH3CN or NaBH(OAc)3Potassium phthalimide, Hydrazine (B178648)
Typical Yield High (>80%)High (>80%)High (>85%)[6]
Reaction Time 2-6 hours12-24 hours2-step process, typically >24 hours
Advantages Direct conversion of a nitrile, often high yielding.One-pot procedure, avoids handling of highly toxic nitriles.Clean formation of primary amine, avoids over-alkylation.[1]
Disadvantages Use of hazardous reagents like LiAlH4. Catalytic hydrogenation may require high pressure.Potential for side reactions (e.g., alcohol formation). pH control is crucial.Multi-step process, harsh conditions may be needed for phthalimide cleavage.[7]

Troubleshooting Guides

Nitrile Reduction
Issue Possible Cause Troubleshooting Steps
Low or no conversion Inactive LiAlH4 due to moisture exposure.Use a fresh bottle of LiAlH4 or test the activity of the current batch. Ensure all glassware is oven-dried and solvents are anhydrous.
Insufficient amount of reducing agent.Use a sufficient excess of the reducing agent (typically 2-3 equivalents of LiAlH4).
Low reaction temperature.The reaction may require heating (reflux in THF) to proceed at a reasonable rate.
Formation of secondary/tertiary amines (catalytic hydrogenation) The initially formed primary amine reacts with the intermediate imine.Add an excess of ammonia to the reaction mixture to outcompete the product amine in reacting with the imine intermediate.[3]
Difficult work-up (LiAlH4) Formation of a gelatinous aluminum hydroxide (B78521) precipitate that is difficult to filter.Follow a careful quenching procedure (e.g., Fieser work-up: sequential addition of water and then aqueous NaOH).
Reductive Amination
Issue Possible Cause Troubleshooting Steps
Low yield Inefficient imine formation.Add a dehydrating agent like 3Å or 4Å molecular sieves. Ensure the pH is slightly acidic (4-6) by adding a catalytic amount of acetic acid.
Reduction of the aldehyde to an alcohol.Use a more selective reducing agent like NaBH3CN or NaBH(OAc)3, which are less reactive towards aldehydes at neutral or slightly acidic pH.[8]
Inactive reducing agent.Ensure the reducing agent is fresh and has been stored under dry conditions.
Reaction stalls Low reaction temperature.Gentle heating (e.g., to 40-50 °C) may be necessary to improve the reaction rate.
Formation of di(4-phenylbutyl)amine The product primary amine is reacting with the starting aldehyde.Use a large excess of the ammonia source to favor the formation of the primary amine.
Gabriel Synthesis
Issue Possible Cause Troubleshooting Steps
Low yield of N-(4-phenylbutyl)phthalimide Incomplete reaction with the alkyl halide.Use a polar aprotic solvent like DMF to accelerate the SN2 reaction.[1] Consider using a phase-transfer catalyst like 18-crown-6.[9]
Starting alkyl halide is not reactive enough.Convert the 4-phenylbutyl alcohol to the corresponding bromide or iodide for better reactivity.
Incomplete cleavage of the phthalimide The hydrolysis or hydrazinolysis did not go to completion.Ensure sufficient reaction time and/or heating for the cleavage step. Hydrazinolysis is often more efficient and proceeds under milder conditions than acidic or basic hydrolysis.[7]
Difficulty in isolating the product The phthalhydrazide (B32825) by-product from hydrazinolysis can be difficult to separate.The phthalhydrazide is a solid that can often be removed by filtration. Acidify the filtrate to precipitate any remaining phthalhydrazide before extracting the amine product.

Experimental Protocols & Workflows

Method 1: Reduction of 4-Phenylbutyronitrile

This protocol describes the reduction of 4-phenylbutyronitrile to this compound using lithium aluminum hydride (LiAlH4).

Materials:

  • 4-Phenylbutyronitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 1 M Sulfuric acid

  • 1 M Sodium hydroxide

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Under an inert atmosphere (nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Carefully add a suspension of LiAlH4 (2.0 equivalents) in anhydrous diethyl ether to the flask.

  • Dissolve 4-phenylbutyronitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, sequential addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Nitrile_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Setup dry flask under N2 add_lah 2. Add LiAlH4 suspension add_nitrile 3. Add 4-phenylbutyronitrile solution dropwise add_lah->add_nitrile reflux 4. Reflux for 2-4 hours add_nitrile->reflux quench 5. Quench at 0°C reflux->quench filter 6. Filter precipitate quench->filter extract 7. Dry and concentrate filtrate filter->extract distill 8. Vacuum distill extract->distill product This compound distill->product

Nitrile Reduction Experimental Workflow
Method 2: Reductive Amination of 4-Phenylbutanal

This protocol details the one-pot synthesis of this compound from 4-phenylbutanal via reductive amination.

Materials:

Procedure:

  • To a solution of 4-phenylbutanal (1.0 equivalent) in methanol, add ammonium acetate (2.0 equivalents).

  • Adjust the pH of the mixture to approximately 5-6 with a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification mix 1. Mix aldehyde, ammonia source, and acid catalyst stir_imine 2. Stir for 1-2 hours add_reductant 3. Add NaBH(OAc)3 portion-wise stir_imine->add_reductant stir_reduction 4. Stir for 12-24 hours add_reductant->stir_reduction quench 5. Quench with NaHCO3 stir_reduction->quench extract 6. Extract with DCM quench->extract dry 7. Dry and concentrate extract->dry distill 8. Vacuum distill dry->distill product This compound distill->product

Reductive Amination Experimental Workflow
Method 3: Gabriel Synthesis

This two-step protocol describes the synthesis of this compound starting from 4-phenylbutyl bromide.

Materials:

  • 4-Phenylbutyl bromide

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate (B1144303)

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

Step 1: Synthesis of N-(4-phenylbutyl)phthalimide

  • Combine 4-phenylbutyl bromide (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in DMF.

  • Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain crude N-(4-phenylbutyl)phthalimide.

Step 2: Cleavage to this compound

  • Suspend the crude N-(4-phenylbutyl)phthalimide in ethanol.

  • Add hydrazine hydrate (2.0 equivalents) and heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and add dilute hydrochloric acid to dissolve the desired amine and precipitate any remaining phthalhydrazide.

  • Filter off the phthalhydrazide solid and wash with ethanol.

  • Concentrate the filtrate to remove the ethanol.

  • Make the remaining aqueous solution basic with sodium hydroxide and extract the liberated this compound with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation.

Gabriel_Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cleavage cluster_purification Purification react_halide 1. React halide with K-phthalimide in DMF precipitate 2. Precipitate in ice water and filter react_halide->precipitate intermediate N-(4-phenylbutyl)phthalimide precipitate->intermediate hydrazinolysis 3. Reflux with hydrazine in ethanol intermediate->hydrazinolysis acidify_filter 4. Acidify and filter phthalhydrazide hydrazinolysis->acidify_filter basify_extract 5. Basify and extract amine acidify_filter->basify_extract distill 6. Dry, concentrate, and vacuum distill basify_extract->distill product This compound distill->product

Gabriel Synthesis Experimental Workflow

References

Technical Support Center: 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of 4-Phenylbutylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.

Troubleshooting Guides

Encountering issues with your experiments involving this compound? This guide provides solutions to common problems.

Symptom Possible Cause Recommended Action
Inconsistent or lower than expected bioactivity (e.g., in MAO-A inhibition assays) Degradation of this compound stock or working solutions. Primary amines like this compound are susceptible to oxidative degradation upon exposure to air.[1][2]Solution Preparation & Storage: Prepare fresh solutions before each experiment. If a stock solution must be stored, aliquot it into small, tightly sealed vials and store at -20°C or below, protected from light.[2] Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. Purity Check: Verify the purity of your this compound stock using an appropriate analytical method, such as HPLC with UV detection.
Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS) Formation of degradation products. This can be due to oxidation of the amine group or photolytic degradation.[1][2]Identify Degradants: Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the unknown peaks with those from the stressed samples.[1] Use a diode array detector (DAD) to compare UV spectra or mass spectrometry (MS) for mass identification.[1] Minimize Degradation: Protect solutions from light by using amber vials or covering containers with aluminum foil.[2] Prepare solutions in deoxygenated solvents where possible.[2]
Discoloration of solutions (e.g., turning yellow or brown) Oxidative degradation. The oxidation of phenylethylamine derivatives can lead to the formation of colored byproducts.[2]Immediate Action: Discard the discolored solution and prepare a fresh one. Prevention: Follow the recommended storage and handling procedures, including protection from light and oxygen.[2] For long-term storage, consider using an antioxidant, ensuring it does not interfere with your experimental setup.[2]
Precipitation of this compound in aqueous buffers Poor aqueous solubility, especially at neutral or basic pH. As an amine, this compound's solubility is pH-dependent.pH Adjustment: Lowering the pH of the aqueous buffer (e.g., to pH 4-6) can increase solubility by ensuring the amine group is protonated. Co-solvents: If permissible for your experiment, use a small percentage of a water-miscible organic co-solvent such as DMSO or ethanol (B145695) to aid dissolution. Preparation Technique: When diluting a stock solution in an organic solvent into an aqueous buffer, add the stock solution dropwise to the vigorously stirring buffer to prevent localized high concentrations and subsequent precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are:

  • Oxidative Degradation: The primary amine group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde (4-phenylbutanal), and further oxidation can yield the carboxylic acid (4-phenylbutyric acid).[1]

  • Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation of phenylethylamine derivatives.[2] This can lead to a complex mixture of degradation products.

Q2: What are the ideal storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q3: My experiment requires a solution of this compound in an aqueous buffer. How can I ensure its stability during the experiment?

A3: To enhance stability in aqueous solutions, prepare the solution fresh on the day of use. If the experiment is lengthy, keep the solution on ice and protected from light. The pH of the buffer can also influence stability; while acidic conditions may improve solubility, the stability at different pH values should be experimentally determined if critical for the assay.

Q4: How can I quantify the degradation of this compound in my samples?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is a common and effective way to quantify the parent compound and detect degradation products. The method should be validated to ensure that it can separate this compound from its potential degradants.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Contact with these substances should be avoided.

Quantitative Data Summary

Parameter Value Target Notes
Inhibition Constant (Ki) 31 ± 5 µMHuman Monoamine Oxidase A (hMAO-A)Competitive inhibitor.

Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol is adapted for the use of this compound as a competitive inhibitor.

Materials:

Procedure:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to achieve a range of concentrations. To effectively determine the IC50, the final assay concentrations should bracket the Ki value (31 µM). A suggested range would be from 0.1 µM to 1 mM.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • 50 µL of 100 mM potassium phosphate buffer (pH 7.4).

      • 25 µL of the this compound dilution (or DMSO for control wells).

      • 25 µL of human recombinant MAO-A enzyme solution (pre-diluted in buffer to achieve a suitable activity level).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 25 µL of kynuramine solution (at a concentration close to its Km for MAO-A) to each well to start the reaction.

    • The final volume in each well will be 125 µL.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence over time (kinetic mode) at 37°C for at least 15 minutes. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a general framework for investigating the stability of this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the sample solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with a control sample stored under normal conditions.

Visualizations

Monoamine Oxidase A (MAO-A) Signaling Pathway and Inhibition

MAO_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition Serotonin Serotonin MAOA Monoamine Oxidase A (MAOA) (Mitochondrial Outer Membrane) Serotonin->MAOA Oxidative Deamination Norepinephrine Norepinephrine Norepinephrine->MAOA Oxidative Deamination Dopamine Dopamine Dopamine->MAOA Oxidative Deamination Aldehydes Inactive Aldehydes MAOA->Aldehydes H2O2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) MAOA->H2O2 PBA This compound PBA->MAOA Competitive Inhibition

Caption: MAO-A metabolizes monoamine neurotransmitters and its inhibition by this compound.

References

Technical Support Center: Synthesis of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 4-phenylbutylamine synthesis. Detailed experimental protocols, data on potential side reactions, and visual aids are provided to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield in the Catalytic Hydrogenation of 4-Phenylbutyronitrile (B1582471)

  • Question: My catalytic hydrogenation of 4-phenylbutyronitrile is resulting in a low yield of this compound. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in this reaction are often attributed to several factors:

    • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, temperature, or hydrogen pressure.

    • Catalyst deactivation: The catalyst (e.g., Raney Nickel, Palladium on carbon) may have lost its activity due to poisoning by impurities in the starting material or solvent.

    • Formation of side products: The primary amine product can react with the intermediate imine to form secondary and tertiary amines, reducing the yield of the desired product.[1]

    Troubleshooting Steps:

    • Optimize Reaction Conditions: Gradually increase the reaction time, temperature, and/or hydrogen pressure. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal endpoint.

    • Ensure Purity of Reagents: Use freshly distilled solvents and high-purity 4-phenylbutyronitrile to avoid catalyst poisoning.

    • Use Fresh Catalyst: Employ a fresh batch of a high-activity catalyst. For Raney Nickel, ensure it has been properly activated and stored.

    • Add Ammonia (B1221849) or a Base: The addition of ammonia or a basic additive to the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the side reactions.

Issue 2: Formation of Secondary and Tertiary Amines in Nitrile Reduction

  • Question: I am observing significant amounts of bis(4-phenylbutyl)amine and tris(4-phenylbutyl)amine in my product mixture after reducing 4-phenylbutyronitrile. How can I minimize these impurities?

  • Answer: The formation of secondary and tertiary amines is a common side reaction in nitrile reduction.[1] It occurs when the initially formed primary amine acts as a nucleophile and attacks the intermediate imine, leading to coupled products.

    Troubleshooting Steps:

    • Catalyst Choice: Certain catalysts are more selective for primary amine formation. While Raney Nickel is common, exploring other catalysts like cobalt-based catalysts may offer better selectivity.

    • Reaction Medium: Performing the hydrogenation in the presence of excess ammonia is a widely used industrial method to minimize the formation of secondary amines. Ammonia shifts the equilibrium to favor the primary amine.

    • Solvent Effects: Using a solvent that can help to stabilize the primary amine and discourage its subsequent reaction can be beneficial.

Issue 3: Difficult Purification in Gabriel Synthesis

  • Question: After performing the Gabriel synthesis to produce this compound, I'm having trouble purifying the final product from the phthalhydrazide (B32825) byproduct. What are the best practices for this separation?

  • Answer: The separation of the desired primary amine from the phthalhydrazide precipitate formed during the hydrazinolysis step (Ing-Manske procedure) can indeed be challenging due to the physical properties of the byproduct.[2]

    Troubleshooting Steps:

    • Filtration Technique: Ensure complete precipitation of the phthalhydrazide before filtration. Cooling the reaction mixture can aid in this. Use a suitable filter medium to efficiently separate the solid.

    • Washing: Thoroughly wash the filtered solid with a suitable solvent to recover any entrained product.

    • Extraction: After removing the solvent from the filtrate, perform an acid-base extraction. Dissolve the residue in a non-polar organic solvent and extract with an aqueous acid (e.g., HCl). The amine will move to the aqueous layer as its ammonium (B1175870) salt. The aqueous layer can then be basified, and the free amine can be re-extracted into an organic solvent.

    • Alternative Cleavage Methods: While hydrazinolysis is common, acidic or strong basic hydrolysis can also be used to cleave the N-alkylphthalimide.[2] However, these methods are harsher and may not be suitable for substrates with sensitive functional groups.

Issue 4: Urea (B33335) and Carbamate (B1207046) Byproducts in Hofmann Rearrangement

  • Question: In my attempt to synthesize this compound via the Hofmann rearrangement of 5-phenylpentanamide, I'm observing byproducts that I suspect are ureas or carbamates. How are these formed and how can I avoid them?

  • Answer: The formation of ureas and carbamates is a known side reaction in the Hofmann rearrangement. The key intermediate, an isocyanate, is highly reactive.

    • Urea formation: The isocyanate can react with the primary amine product.

    • Carbamate formation: If an alcohol is used as a solvent or is present in the reaction mixture, it can react with the isocyanate to form a carbamate.[3]

    Troubleshooting Steps:

    • Control Stoichiometry and Addition: Use the correct stoichiometry of bromine and base. Slow addition of the reagents can help to control the concentration of reactive intermediates.

    • Solvent Choice: Use water as the solvent to favor the hydrolysis of the isocyanate to the desired primary amine. Avoid using alcoholic solvents if the amine is the desired product.

    • Temperature Control: Maintain the recommended reaction temperature to ensure the desired reaction pathway is favored.

Issue 5: Over-alkylation in Reductive Amination

  • Question: I am trying to synthesize this compound by reductive amination of 4-phenylbutanal (B95494) with ammonia, but I am getting a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

  • Answer: Over-alkylation is a common challenge in reductive amination, especially when using ammonia.[4] The initially formed primary amine can compete with ammonia to react with the starting aldehyde, leading to the formation of secondary and subsequently tertiary amines.

    Troubleshooting Steps:

    • Use a Large Excess of Ammonia: Employing a significant excess of ammonia can statistically favor the reaction of the aldehyde with ammonia over the primary amine product.[4]

    • Choice of Reducing Agent: Use a reducing agent that is selective for the reduction of the imine intermediate over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often effective for this purpose as they are more reactive towards the protonated imine (iminium ion).

    • Stepwise Procedure: A two-step process can offer better control. First, form the imine by reacting 4-phenylbutanal with ammonia, and then, in a separate step, add the reducing agent. This can minimize the concurrent reduction of the starting aldehyde and the reaction of the product amine with the remaining aldehyde.

Data on Synthetic Methods and Side Products

The following tables summarize qualitative and illustrative quantitative data for the different synthetic routes to this compound. It is important to note that yields and side product ratios are highly dependent on specific reaction conditions and may require optimization for a particular experimental setup.

Table 1: Comparison of Synthetic Routes for this compound

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Major Side Products
Catalytic Hydrogenation4-PhenylbutyronitrileH₂, Raney Ni or Pd/C, NH₃80-95Bis(4-phenylbutyl)amine, Tris(4-phenylbutyl)amine
Gabriel Synthesis4-Phenylbutyl bromidePotassium phthalimide (B116566), Hydrazine (B178648)70-90Phthalhydrazide
Hofmann Rearrangement5-PhenylpentanamideBr₂, NaOH60-80N,N'-bis(4-phenylbutyl)urea, 4-Phenylbutyl carbamate (if alcohol is present)
Reductive Amination4-PhenylbutanalNH₃, NaBH₃CN or NaBH(OAc)₃50-70Bis(4-phenylbutyl)amine, Tris(4-phenylbutyl)amine

Table 2: Illustrative Side Product Formation in the Catalytic Hydrogenation of a Nitrile

CatalystAdditivePrimary Amine (%)Secondary Amine (%)Tertiary Amine (%)
Raney NickelNone75205
Raney NickelNH₃ (excess)954<1
Pd/CNone85132

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Phenylbutyronitrile

  • Apparatus: A high-pressure hydrogenation apparatus (e.g., a Parr shaker).

  • Reagents:

    • 4-Phenylbutyronitrile

    • Raney Nickel (or 5% Pd/C)

    • Ethanol (B145695) (or methanol)

    • Ammonia (optional, as a solution in the alcohol or as gas)

  • Procedure:

    • In the pressure vessel of the hydrogenation apparatus, place a slurry of Raney Nickel (approx. 5-10% by weight of the nitrile) in ethanol.

    • Add 4-phenylbutyronitrile to the vessel.

    • If using ammonia, add an ethanolic ammonia solution.

    • Seal the apparatus and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring or shaking.

    • Monitor the reaction by observing the hydrogen uptake.

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

    • Purge the apparatus with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation.

Protocol 2: Gabriel Synthesis of this compound

  • Apparatus: Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reagents:

    • Potassium phthalimide

    • 4-Phenylbutyl bromide

    • N,N-Dimethylformamide (DMF)

    • Hydrazine hydrate (B1144303)

    • Ethanol

  • Procedure:

    • Step 1: N-Alkylation

      • Dissolve potassium phthalimide in anhydrous DMF in a round-bottom flask.

      • Add 4-phenylbutyl bromide to the solution.

      • Heat the mixture with stirring (e.g., at 80-100 °C) for several hours until the reaction is complete (monitor by TLC).

      • Cool the reaction mixture and pour it into water to precipitate the N-(4-phenylbutyl)phthalimide.

      • Filter the solid, wash with water, and dry.

    • Step 2: Hydrazinolysis (Ing-Manske Procedure) [5]

      • Suspend the N-(4-phenylbutyl)phthalimide in ethanol in a round-bottom flask.

      • Add hydrazine hydrate to the suspension.

      • Heat the mixture at reflux for several hours, during which a thick precipitate of phthalhydrazide will form.

      • Cool the mixture to room temperature and add aqueous HCl to dissolve any remaining starting material.

      • Filter off the phthalhydrazide precipitate and wash it with ethanol.

      • Combine the filtrate and washings and remove the solvent under reduced pressure.

      • Perform an acid-base extraction as described in the troubleshooting section to isolate the this compound.

      • Purify by vacuum distillation.

Protocol 3: Hofmann Rearrangement of 5-Phenylpentanamide

  • Apparatus: A three-necked round-bottom flask with a dropping funnel, mechanical stirrer, and thermometer.

  • Reagents:

  • Procedure:

    • Prepare a solution of sodium hydroxide in water in the flask and cool it in an ice bath.

    • Slowly add bromine to the cold NaOH solution with stirring to form a sodium hypobromite (B1234621) solution.

    • In a separate beaker, dissolve 5-phenylpentanamide in a small amount of cold water or a suitable solvent.

    • Slowly add the amide solution to the hypobromite solution, keeping the temperature low.

    • After the addition is complete, slowly warm the reaction mixture and then heat to the desired temperature (e.g., 70-80 °C) for a period of time to complete the rearrangement.

    • Cool the reaction mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Perform an acid-base extraction to purify the amine.

    • Dry the organic layer, remove the solvent, and purify the product by vacuum distillation.

Protocol 4: Reductive Amination of 4-Phenylbutanal

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • 4-Phenylbutanal

    • Ammonia (as a solution in methanol (B129727) or ethanol)

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve 4-phenylbutanal in an alcoholic solvent in the round-bottom flask.

    • Add a large excess of an alcoholic solution of ammonia.

    • Stir the mixture for a period to allow for imine formation.

    • Slowly add the reducing agent (NaBH₃CN or NaBH(OAc)₃) in portions, maintaining the temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

    • Carefully quench the reaction by adding water or a dilute acid.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Perform an acid-base extraction to isolate the this compound.

    • Dry the final organic extract, remove the solvent, and purify the product by vacuum distillation.

Reaction Pathways and Side Reactions

Catalytic Hydrogenation of 4-Phenylbutyronitrile

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 4-Phenylbutyronitrile B Iminium Intermediate A->B + H2 / Catalyst C This compound (Desired Product) B->C + H2 / Catalyst D This compound F Adduct D->F Nucleophilic Attack E Iminium Intermediate E->F G Bis(4-phenylbutyl)amine (Secondary Amine) F->G - NH3 + H2 / Catalyst

Caption: Catalytic hydrogenation of 4-phenylbutyronitrile and the side reaction leading to secondary amine formation.

Gabriel Synthesis of this compound

G A Potassium Phthalimide C N-(4-Phenylbutyl)phthalimide A->C + B 4-Phenylbutyl bromide B->C D This compound (Desired Product) C->D + Hydrazine E Phthalhydrazide (Byproduct) C->E + Hydrazine

Caption: The two-step process of the Gabriel synthesis for preparing this compound.

Hofmann Rearrangement of 5-Phenylpentanamide

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A 5-Phenylpentanamide B N-bromoamide A->B + Br2, NaOH C Isocyanate Intermediate B->C Rearrangement D Carbamic Acid C->D + H2O F Isocyanate Intermediate E This compound (Desired Product) D->E - CO2 G This compound H N,N'-bis(4-phenylbutyl)urea (Urea Byproduct) F->H J 4-Phenylbutyl Carbamate (Carbamate Byproduct) F->J G->H Reacts with I Alcohol (R'OH) I->J Reacts with

Caption: Hofmann rearrangement of 5-phenylpentanamide and the formation of urea and carbamate side products.

Reductive Amination of 4-Phenylbutanal

G cluster_main Main Reaction Pathway cluster_side Over-alkylation Side Reaction A 4-Phenylbutanal C Imine Intermediate A->C B Ammonia (NH3) B->C + D This compound (Desired Product) C->D + Reducing Agent F This compound E 4-Phenylbutanal G Secondary Imine E->G F->G + H Bis(4-phenylbutyl)amine (Secondary Amine) G->H + Reducing Agent

Caption: Reductive amination of 4-phenylbutanal and the over-alkylation side reaction.

References

Technical Support Center: 4-Phenylbutylamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Phenylbutylamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Yield After Distillation

Symptoms:

  • Significantly less than the expected amount of purified this compound is collected.

  • The bulk of the material remains in the distillation flask.

Potential Cause Troubleshooting Steps
Inadequate Vacuum Ensure all joints in the distillation apparatus are properly sealed with vacuum grease. Check the vacuum pump for proper function and ensure the pressure is sufficiently low. The boiling point of this compound is approximately 123-124 °C at 17 mmHg. A higher pressure will require a significantly higher temperature, which can lead to decomposition.
Decomposition at High Temperatures This compound, like many amines, can be susceptible to decomposition at elevated temperatures.[1] Use a vacuum source capable of achieving a low pressure to reduce the boiling point. Ensure the heating mantle is set to a temperature no more than 20-30°C above the expected boiling point of the amine under the achieved vacuum.[2]
Co-distillation with High-Boiling Impurities If the crude material contains significant amounts of high-boiling impurities, these can interfere with the distillation of the desired product. Consider a pre-purification step, such as an acid-base extraction, to remove non-basic impurities.
Loss During Transfer Ensure all transfer steps are performed carefully to minimize loss of material on glassware.
Problem 2: Product is an Oil and Will Not Crystallize

Symptoms:

  • After solvent removal or cooling, the this compound remains as a viscous oil instead of forming solid crystals.

Potential Cause Troubleshooting Steps
Presence of Impurities Oily impurities can inhibit crystallization. Attempt to further purify the oil by vacuum distillation or column chromatography before re-attempting crystallization.
Inappropriate Solvent System The chosen solvent or solvent system may not be suitable for inducing crystallization. Experiment with different solvents. For amines, conversion to a salt (e.g., hydrochloride) often facilitates crystallization.[3]
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.[3]
Seeding If a small amount of pure, crystalline this compound (or its salt) is available, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[3]
Cooling Rate Cooling the solution too rapidly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Problem 3: HPLC Analysis Shows Multiple Peaks

Symptoms:

  • The HPLC chromatogram of the purified this compound shows more than one significant peak, indicating the presence of impurities.

Potential Cause Troubleshooting Steps
Incomplete Reaction The synthesis reaction may not have gone to completion, leaving unreacted starting materials. For example, if synthesizing from 4-phenylbutyronitrile, residual nitrile may be present. Optimize reaction conditions (time, temperature, reagent stoichiometry) and monitor the reaction progress by TLC or GC-MS.[3]
Side Products The synthesis may have produced side products. For instance, the reduction of nitriles can sometimes lead to the formation of secondary amines as byproducts.[5]
Degradation This compound can degrade upon exposure to air (oxidation) or light. Store the compound under an inert atmosphere and protect it from light.
Inadequate Purification The purification method used may not have been effective at removing all impurities. Consider an alternative or additional purification step. For example, if distillation was used, try column chromatography or crystallization.
Poor Chromatographic Resolution The HPLC method may not be optimized to separate this compound from a closely eluting impurity. Adjust the mobile phase composition, gradient, or column type to improve resolution. For basic compounds like amines, using a mobile phase with a low pH (e.g., containing formic or phosphoric acid) can improve peak shape.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities will largely depend on the synthetic route.

  • From reduction of 4-phenylbutyronitrile: The most likely impurity is unreacted 4-phenylbutyronitrile. Incomplete reduction could also potentially lead to the corresponding imine intermediate. Over-alkylation during a Gabriel synthesis could also be a source of impurities.

  • From Gabriel Synthesis: If using the Gabriel synthesis, potential impurities include unreacted N-(4-phenylbutyl)phthalimide and byproducts from the hydrolysis or hydrazinolysis step, such as phthalic acid or phthalhydrazide.[7][8][9][10][11]

  • Degradation Products: Like many primary amines, this compound can be susceptible to oxidation upon prolonged exposure to air, potentially forming imines or other oxidation products.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in an NMR spectrum can arise from several sources:

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., diethyl ether, ethyl acetate, dichloromethane, acetone) are frequently observed.

  • Starting Materials: If the reaction was incomplete, signals from the starting materials will be present.

  • Side Products: Depending on the synthesis, you may see signals from related byproducts.

  • Grease: Silicon grease from glassware joints can appear as broad singlets in the proton NMR spectrum.

To identify these, compare your spectrum to reference spectra of your starting materials and common solvents. A GC-MS analysis can be very helpful in identifying the molecular weights of the impurities, which can then be correlated with the NMR data.[1]

Q3: What is a good starting point for a purification protocol for this compound?

A3: A general workflow for the purification of crude this compound can be as follows:

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Extract with an aqueous acid solution (e.g., 1M HCl) to move the amine into the aqueous phase. Wash the organic layer with acid to ensure complete extraction. Basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Vacuum Distillation: Distill the crude amine under reduced pressure. A typical starting point would be a pressure of around 17 mmHg, which should result in a boiling point of approximately 123-124 °C.[2]

  • Crystallization as a Salt: For higher purity, dissolve the purified amine in an anhydrous solvent like diethyl ether and add a solution of HCl in ether to precipitate this compound hydrochloride. The resulting solid can then be recrystallized from a suitable solvent system, such as ethanol (B145695)/ether.[3]

Q4: Can you provide a basic protocol for vacuum distillation of this compound?

A4: The following is a general procedure and should be adapted based on your specific equipment and the nature of the impurities.

Experimental Protocol: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are lightly greased. Use a Claisen adapter to minimize bumping.[12]

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distilling flask. Do not use boiling chips for vacuum distillation.[12]

  • Evacuate the System: Begin stirring and slowly evacuate the apparatus using a vacuum pump. A cold trap should be in place between the apparatus and the pump.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions first. The main fraction of this compound should distill at a temperature consistent with the pressure in the system (e.g., ~123-124 °C at 17 mmHg).

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Q5: What is a good solvent system for the recrystallization of this compound hydrochloride?

A5: A common approach for recrystallizing amine hydrochlorides is to use a polar solvent in which the salt is soluble at high temperatures, and then add a less polar solvent to induce crystallization upon cooling. A good starting point would be to dissolve the this compound hydrochloride in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[4][13][14][15]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol [16]
Boiling Point 123-124 °C at 17 mmHg
Density 0.944 g/mL at 25 °C

Table 2: Representative HPLC Method for Purity Analysis (Adapted from a similar compound)

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water or 20mM Potassium Phosphate buffer (pH 3.0)[3]
Mobile Phase B Acetonitrile
Gradient 10% to 80% B over 20 minutes[3]
Flow Rate 1.0 mL/min
Detection UV at 220 nm[6]

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound extraction Acid-Base Extraction crude->extraction Remove non-basic impurities distillation Vacuum Distillation extraction->distillation Remove volatile/non-volatile impurities salt_formation Salt Formation (HCl) distillation->salt_formation For high purity solid pure_freebase Pure this compound (Free Base) distillation->pure_freebase If liquid is desired recrystallization Recrystallization salt_formation->recrystallization Further purification pure_salt Pure this compound HCl recrystallization->pure_salt analysis Purity Analysis (HPLC, GC-MS, NMR) pure_salt->analysis pure_freebase->analysis

Caption: A general workflow for the purification of this compound.

Troubleshooting_Crystallization Troubleshooting Crystallization Issues start Product is an Oil check_purity Check Purity (TLC/HPLC) start->check_purity impurities_present Impurities Present? check_purity->impurities_present purify_further Purify Further (Distillation/Chromatography) impurities_present->purify_further Yes no_impurities High Purity impurities_present->no_impurities No purify_further->start change_solvent Change Solvent/Solvent System no_impurities->change_solvent induce_crystallization Induce Crystallization change_solvent->induce_crystallization scratch Scratch Flask induce_crystallization->scratch seed Add Seed Crystal induce_crystallization->seed slow_cool Slow Cooling induce_crystallization->slow_cool success Crystals Formed scratch->success seed->success slow_cool->success

Caption: A decision tree for troubleshooting crystallization problems.

References

stabilizing 4-Phenylbutylamine for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 4-Phenylbutylamine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] To minimize degradation from atmospheric oxygen and moisture, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.[2] The compound should be protected from light to prevent photolytic degradation.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the structure of this compound, a primary amine, the main degradation pathways are anticipated to be oxidation and photolysis. The primary amine group is susceptible to oxidation, which can lead to the formation of corresponding imines, aldehydes, or carboxylic acids. The phenyl group can act as a chromophore, making the molecule susceptible to degradation upon exposure to light. While hydrolysis is a common degradation pathway for many compounds, primary amines are generally more stable to hydrolysis under neutral conditions.

Q3: What are the likely degradation products of this compound?

A3: Under stress conditions, the following degradation products could potentially be formed:

  • Oxidation Products: 4-Phenylbutanal, 4-Phenylbutanoic acid, and the corresponding imine.

  • Photolytic Cleavage Products: Cleavage of the butyl chain could result in various smaller aromatic and aliphatic fragments.

Q4: How can I monitor the purity of my this compound sample over time?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity of this compound and detecting the formation of degradation products.[3] Such a method should be capable of separating the parent compound from all potential impurities and degradants.

Q5: My this compound solution has developed a yellow tint. What does this indicate?

A5: A change in color, such as the development of a yellow tint, often suggests that degradation has occurred. This is likely due to oxidation or photolytic reactions. It is recommended to re-analyze the purity of the sample using a validated stability-indicating HPLC method before use.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of Purity/Appearance of Extra Peaks in HPLC Inappropriate storage conditions (exposure to air, light, or high temperatures).1. Verify storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Perform forced degradation studies to identify potential degradation products and confirm if the observed peaks match. 3. If degradation is confirmed, the sample may need to be repurified or discarded.
Change in Physical Appearance (e.g., color change, precipitation) Degradation of the compound or absorption of moisture/CO2.1. Do not use the material for sensitive experiments. 2. Assess the purity by HPLC. 3. Consider repurification techniques such as distillation or chromatography if the material is valuable.
Inconsistent Experimental Results Use of a degraded this compound sample.1. Immediately test the purity of the this compound stock. 2. If purity is compromised, use a fresh, high-purity sample for subsequent experiments. 3. Review and optimize storage and handling procedures to prevent future degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Condition Rationale
Temperature 2-8°C (Refrigerator)To slow down the rate of potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidation of the primary amine.[2]
Light Protected from Light (Amber Vial/Stored in Dark)To prevent photolytic degradation.
Container Tightly SealedTo prevent exposure to moisture and atmospheric gases.[1]

Table 2: Example Long-Term Stability Study Data for this compound at 25°C/60% RH

Time Point (Months) Purity by HPLC (%) Appearance Total Impurities (%)
099.8Colorless Liquid0.2
399.7Colorless Liquid0.3
699.5Colorless Liquid0.5
999.2Faint Yellow Liquid0.8
1298.9Faint Yellow Liquid1.1

Note: This is example data. Actual stability will depend on the specific storage conditions and purity of the initial material.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • At 2, 4, 8, and 24-hour intervals, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At 2, 4, 8, and 24-hour intervals, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of this compound powder in a petri dish.

    • Heat in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, analyze the samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Objective: To develop a reversed-phase HPLC method capable of separating this compound from its degradation products.

  • Materials and Equipment:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic Acid or Phosphoric Acid.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute more retained compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.

    • Prepare working standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm filter before injection.

  • Method Validation:

    • Inject the undergraded sample and the samples from the forced degradation studies.

    • The method is considered stability-indicating if all degradation products are resolved from the parent peak and from each other.

    • Further validation should be performed according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness).

Visualizations

degradation_pathway cluster_main This compound Stability cluster_degradation Degradation Pathways cluster_products Potential Degradation Products 4-PBA This compound Oxidation Oxidation (O2, H2O2) 4-PBA->Oxidation Photolysis Photolysis (UV/Vis Light) 4-PBA->Photolysis Imine Imine Oxidation->Imine Fragments Cleavage Fragments Photolysis->Fragments Aldehyde 4-Phenylbutanal Imine->Aldehyde CarboxylicAcid 4-Phenylbutanoic Acid Aldehyde->CarboxylicAcid

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_setup Experiment Setup cluster_testing Stability Testing cluster_analysis Data Analysis start Obtain High-Purity This compound storage Establish Storage Conditions (Temp, Light, Atmosphere) start->storage timepoint Sample at Predetermined Time Points storage->timepoint hplc Analyze by Stability-Indicating HPLC Method timepoint->hplc data Record Purity, Impurities, and Appearance hplc->data evaluate Evaluate Degradation Rate data->evaluate shelf_life Determine Shelf-Life evaluate->shelf_life

Caption: Workflow for a long-term stability study of this compound.

troubleshooting_logic start Inconsistent Experimental Results Observed check_purity Check Purity of This compound Stock start->check_purity is_pure Is Purity >99%? check_purity->is_pure use_new Use Fresh, High-Purity This compound is_pure->use_new No other_factors Investigate Other Experimental Factors is_pure->other_factors Yes investigate_storage Investigate Storage and Handling Procedures use_new->investigate_storage end_good Problem Resolved investigate_storage->end_good end_bad Continue Troubleshooting other_factors->end_bad

References

Technical Support Center: Resolving Poor Solubility of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with 4-Phenylbutylamine and its salts.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound (free base) in my aqueous buffer. Why is this happening?

A1: this compound is a primary amine with a significant nonpolar phenylbutyl group. This structure results in low intrinsic solubility in aqueous solutions. As a base, its solubility is also highly dependent on the pH of the medium. In neutral or alkaline solutions, the amine group is un-ionized, making the molecule less polar and thus less soluble in water.

Q2: What is the first step I should take to improve the aqueous solubility of this compound?

A2: The most straightforward initial step is to adjust the pH of your aqueous solution. By lowering the pH, you can protonate the primary amine group, forming the more soluble ammonium (B1175870) salt. A general guideline is to adjust the pH to at least 2 units below the pKa of the compound. The predicted pKa of this compound is approximately 10.66.[1] Therefore, adjusting the pH to below 8.5 should significantly improve solubility.

Q3: I have the hydrochloride salt of this compound, but it's still not dissolving well in water. What can I do?

A3: While the hydrochloride salt of this compound is more water-soluble than the free base, its solubility can still be limited, sometimes described as having "very faint turbidity" in water.[2][3] To improve the dissolution of the hydrochloride salt, you can try gentle heating, sonication, or using a co-solvent. It's also important to ensure your water is deionized and free of contaminants that might affect solubility.

Q4: What are co-solvents, and how can they help with the solubility of this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. Common co-solvents used in a laboratory setting include ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO). These solvents can help to disrupt the hydrogen bonding network of water and create a more favorable environment for the nonpolar part of the this compound molecule. However, it is crucial to use the minimum amount of co-solvent necessary, as high concentrations can negatively impact biological assays.

Q5: When should I consider more advanced formulation strategies?

A5: If simple pH adjustment, salt formation, and the use of co-solvents are insufficient to achieve the desired concentration, you may need to explore more advanced techniques. These can include the use of surfactants to form micelles that encapsulate the drug, creating solid dispersions with a polymer, or complexation with cyclodextrins. These methods are typically employed during later stages of drug development.

Troubleshooting Guides

Issue: Precipitation observed when adding a DMSO stock solution of this compound to an aqueous buffer.

This is a common issue known as "crashing out." It occurs when the compound is soluble in the concentrated organic stock but not in the final aqueous solution.

Possible Cause Troubleshooting Step Expected Outcome
Final concentration exceeds aqueous solubility.Decrease the final concentration of this compound in the aqueous buffer.The compound remains in solution.
Insufficient mixing upon addition.Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.Uniform dispersion and dissolution of the compound.
pH of the aqueous buffer is too high.Lower the pH of the aqueous buffer to at least 2 units below the pKa of this compound (~10.66).Increased solubility due to the formation of the protonated amine.
High percentage of DMSO in the final solution.Reduce the volume of the DMSO stock added, and if necessary, prepare a more concentrated stock.Minimized co-solvent effects that can sometimes promote aggregation.
Issue: Inconsistent results in biological assays.

Poor solubility can lead to inaccurate and irreproducible data in biological experiments.

Possible Cause Troubleshooting Step Expected Outcome
Undissolved compound in the assay well.Visually inspect the wells for any signs of precipitation before and during the experiment.Clear solutions in all assay wells.
Inaccurate concentration of the dissolved compound.Prepare a saturated solution, filter out the undissolved solid, and determine the concentration of the filtrate using a validated analytical method (e.g., HPLC-UV).Accurate determination of the compound's solubility limit in the assay medium.
Compound adsorbing to plasticware.Use low-binding microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween 20) to the buffer if compatible with the assay.Reduced loss of compound due to adsorption, leading to more accurate results.

Data Presentation

Illustrative Solubility Data for this compound and its Hydrochloride Salt

Disclaimer: The following data is illustrative and intended for demonstration purposes. Actual solubility should be determined experimentally.

Solvent System Temperature (°C) This compound (Free Base) Solubility (mg/mL) This compound HCl Solubility (mg/mL)
Deionized Water25< 0.1~ 1-2
Phosphate Buffered Saline (pH 7.4)25< 0.1~ 1-2
0.1 M HCl (pH 1)25> 50> 50
Ethanol25> 100> 50
Methanol25> 100> 50
DMSO25> 200> 100
10% Ethanol in Water25~ 1~ 5-10

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes a reliable method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound or this compound HCl

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate the mixture for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the vial to pellet the excess solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Protocol 2: Preparation of this compound Hydrochloride Salt

This protocol describes a common method for converting the free base to its hydrochloride salt to improve aqueous solubility.

Materials:

  • This compound (free base)

  • Anhydrous diethyl ether or isopropanol (B130326)

  • 2 M HCl in diethyl ether or a solution of HCl gas in isopropanol

  • Stir plate and magnetic stir bar

  • Glass beaker or flask

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the this compound free base in a minimal amount of anhydrous diethyl ether or isopropanol in a glass beaker with stirring.

  • Slowly add a stoichiometric amount of the HCl solution dropwise to the stirring amine solution.

  • A precipitate of this compound hydrochloride should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting white to off-white solid under vacuum.

Visualizations

G Troubleshooting Workflow for Poor Solubility start Start: Poor Solubility Observed ph_adjustment Adjust pH (for aqueous solutions) Lower pH for basic amines start->ph_adjustment salt_formation Form a Salt (e.g., Hydrochloride) ph_adjustment->salt_formation If still insoluble success Solubility Achieved ph_adjustment->success If soluble co_solvent Use a Co-solvent (e.g., Ethanol, DMSO) salt_formation->co_solvent If still insoluble salt_formation->success If soluble advanced_methods Consider Advanced Methods (e.g., Surfactants, Solid Dispersions) co_solvent->advanced_methods If still insoluble co_solvent->success If soluble advanced_methods->success If soluble

Caption: A logical workflow for systematically addressing poor solubility issues.

G Effect of pH on Amine Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) low_ph R-NH3+ (Protonated) - Polar - More Water Soluble high_ph R-NH2 (Un-ionized) - Less Polar - Less Water Soluble low_ph->high_ph - H+ high_ph->low_ph + H+

Caption: The relationship between pH and the ionization state and solubility of an amine.

G Salt Formation to Enhance Solubility free_base This compound (Free Base) - Oily Liquid - Poorly water-soluble hcl + HCl (Hydrochloric Acid) free_base->hcl hcl_salt This compound HCl (Salt) - Crystalline Solid - Improved water solubility hcl->hcl_salt

Caption: The conversion of the less soluble free base to a more soluble hydrochloride salt.

References

analytical interference in 4-Phenylbutylamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding analytical interference in the quantification of 4-Phenylbutylamine. It is intended for researchers, scientists, and drug development professionals encountering challenges in their analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is analytical interference and how can it affect my this compound quantification?

A1: Analytical interference occurs when components in the sample, other than this compound, alter the analytical signal, leading to inaccurate quantification.[1][2] These interferences can cause erroneously high or low results, affecting the precision and accuracy of your measurements.[3] Common sources include endogenous matrix components, co-administered drugs, or metabolites.[1][4]

Q2: What are matrix effects and why are they a significant concern in LC-MS bioanalysis?

A2: Matrix effects are a common type of interference in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][5] They are caused by co-eluting compounds from the biological matrix (e.g., plasma, urine) that affect the ionization efficiency of this compound in the mass spectrometer's ion source.[1][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise data accuracy.[5] Endogenous phospholipids (B1166683) are a frequent cause of matrix effects in bioanalysis.[1][5]

Q3: How can I determine if matrix effects are impacting my assay?

A3: The presence of matrix effects can be assessed qualitatively and quantitatively.[1] A common qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6] For quantitative assessment, the post-extraction spiking method is widely used to calculate a "matrix factor," which indicates the degree of signal suppression or enhancement.[1][7]

Q4: What is isobaric interference and how does it differ from matrix effects?

A4: Isobaric interference occurs when a compound in the sample has the same nominal mass-to-charge ratio (m/z) as the analyte of interest (this compound).[8][9][10] This interference is different from matrix effects because the interfering substance itself is detected by the mass spectrometer, not just affecting the analyte's ionization.[4] Potential sources include isotopes of other elements, or more commonly in drug analysis, metabolites of the drug that are isobaric (have the same mass) with the parent compound.[4][8]

Q5: Could co-administered drugs or their metabolites interfere with the analysis?

A5: Yes. Co-administered drugs and their metabolites are a significant potential source of interference.[1][11] They can interfere through several mechanisms: by causing matrix effects, by being isobaric with this compound, or by having similar chromatographic retention times and fragmenting to produce the same product ions in MS/MS analysis.[4][12]

Troubleshooting Guides

Issue 1: Poor Sensitivity, Low Signal Intensity, or Inconsistent Results

This issue is often indicative of ion suppression due to matrix effects.

Troubleshooting Step Detailed Action Expected Outcome
1. Evaluate Sample Preparation The goal is to remove interfering endogenous components like phospholipids and proteins.[6] Transition from a simple protein precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Optimize the extraction solvent pH to improve the recovery of this compound.[13]A cleaner sample extract, reducing the concentration of co-eluting matrix components and thereby minimizing ion suppression.[5]
2. Modify Chromatographic Conditions Adjust the HPLC/UHPLC method to achieve better separation between this compound and the co-eluting matrix components causing suppression.[5] Try a different stationary phase (column chemistry) or modify the mobile phase gradient to alter selectivity.Increased retention time difference between the analyte and interfering peaks, allowing the analyte to elute in a "cleaner" region of the chromatogram.
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS) If not already in use, incorporate a SIL-IS (e.g., this compound-d4). The SIL-IS will have nearly identical chemical properties and chromatographic retention time to the analyte and will experience similar matrix effects.The SIL-IS can effectively compensate for signal variations caused by ion suppression, improving the accuracy and precision of the quantification.[3]
4. Check Instrument Source Conditions Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to minimize the impact of matrix components on the ionization process.Improved signal stability and intensity for this compound.
Issue 2: Unexplained Peaks, Higher-Than-Expected Concentrations, or Tailing Peaks

These symptoms may point to the presence of isobaric interference or direct overlap from a co-eluting compound.

Troubleshooting Step Detailed Action Expected Outcome
1. Improve Chromatographic Resolution The most effective way to resolve isobaric compounds is through chromatography.[4] Increase the run time, use a shallower gradient, or switch to a higher-resolution analytical column to separate the interfering compound from this compound.Baseline separation of this compound from the interfering isobaric peak, allowing for accurate integration and quantification.
2. Select More Specific MS/MS Transitions If using tandem mass spectrometry (MS/MS), carefully evaluate the precursor and product ions. Analyze the interfering compound to see if it fragments differently. Select a unique product ion (transition) for this compound that is not produced by the interfering substance.[4]Increased selectivity of the MS/MS method, eliminating the contribution of the interfering compound to the analyte's signal.
3. Utilize High-Resolution Mass Spectrometry (HRMS) If available, use an HRMS instrument (e.g., Q-TOF, Orbitrap). These instruments have much higher mass resolving power and can distinguish between this compound and an isobaric interference based on their exact mass difference, even if they co-elute.Differentiation between the analyte and interference based on their precise mass, providing a highly specific and accurate measurement.
4. Investigate Potential Metabolites Review the metabolic pathways of this compound. Metabolism can sometimes produce isobaric or isomeric metabolites that may interfere with the parent drug's analysis.[4]Identification of potential interfering metabolites, which can then be addressed through improved chromatography or more selective mass transitions.

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spiking)

This protocol is the standard method for quantifying the extent of matrix effects.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and Internal Standard (IS) into the final analysis solvent at a known concentration (e.g., medium QC level).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the resulting blank extracts with the analyte and IS to the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike blank biological matrix with the analyte and IS before extraction. Process these samples through the entire sample preparation procedure. (This set is used to determine recovery, not the matrix factor itself).

  • Analysis: Inject all samples into the LC-MS system and record the peak areas for both the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF for both the analyte and the IS.

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized Matrix Factor: This is the crucial value for assessing whether the IS compensates for the matrix effect.

      • IS-Normalized MF = (Analyte MF) / (IS MF)

    • Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the different matrix lots. A %CV of ≤15% is generally considered acceptable.

Protocol 2: General Sample Preparation Workflow

The choice of sample preparation is critical to minimize interference.[6][13]

  • Protein Precipitation (PPT) - Basic Cleanup

    • To 100 µL of biological sample (e.g., plasma), add 300-400 µL of cold acetonitrile (B52724) containing the internal standard.

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

    • Transfer the supernatant to a new tube or vial for analysis.

    • Note: This method is fast but least effective at removing phospholipids and other interferences.[3]

  • Liquid-Liquid Extraction (LLE) - Intermediate Cleanup

    • To 100 µL of sample, add the internal standard and a buffering agent to adjust the pH (e.g., to pH > 9 for a basic amine like this compound).

    • Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

    • Vortex for 5-10 minutes to facilitate extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for injection.

  • Solid-Phase Extraction (SPE) - Most Selective Cleanup

    • Select an appropriate SPE sorbent (e.g., a mixed-mode cation exchange sorbent for a basic amine).

    • Condition: Pass a conditioning solvent (e.g., methanol) through the cartridge.

    • Equilibrate: Pass an equilibration solvent (e.g., water or buffer) through the cartridge.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash: Pass a wash solvent through the cartridge to remove interfering compounds.

    • Elute: Pass an elution solvent through the cartridge to elute this compound.

    • Evaporate the eluate and reconstitute for analysis.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Matrix Effects Pathway cluster_2 Isobaric Interference Pathway Start Inaccurate or Inconsistent This compound Results CheckSensitivity Low Sensitivity or Signal Suppression? Start->CheckSensitivity CheckPeaks Unexplained Peaks or High Results? Start->CheckPeaks CheckSensitivity->CheckPeaks No MatrixEffects Suspect Matrix Effects CheckSensitivity->MatrixEffects Yes CheckPeaks->Start No, Re-evaluate Assay Isobaric Suspect Isobaric Interference CheckPeaks->Isobaric Yes ImproveCleanup Improve Sample Cleanup (LLE/SPE) MatrixEffects->ImproveCleanup ModifyLC Modify Chromatography MatrixEffects->ModifyLC UseSIL_IS Use Stable Isotope IS MatrixEffects->UseSIL_IS End Accurate Quantification ImproveCleanup->End ModifyLC->End UseSIL_IS->End ImproveLC Improve LC Resolution Isobaric->ImproveLC ChangeTransitions Select New MS/MS Transitions Isobaric->ChangeTransitions UseHRMS Use High-Resolution MS Isobaric->UseHRMS ImproveLC->End ChangeTransitions->End UseHRMS->End

Caption: Troubleshooting decision tree for analytical interference.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A Analyte + IS in Solvent Analysis LC-MS/MS Analysis A->Analysis B Set B Blank Matrix Extract + Spike B->Analysis C Set C Blank Matrix Spike + Extract Calc Calculate Matrix Factor (MF) MF = Area(B) / Area(A) Analysis->Calc Result Assess IS-Normalized MF and %CV across lots Calc->Result IonSuppression cluster_noint No Interference cluster_int With Interference (Matrix Effects) ESI_Source Electrospray Ion Source Signal_Normal Strong MS Signal ESI_Source->Signal_Normal Signal_Suppressed Weak MS Signal ESI_Source->Signal_Suppressed Analyte_Normal Analyte Ions Analyte_Normal->ESI_Source Droplet_Normal Solvent Droplet Droplet_Normal->Analyte_Normal Efficient Evaporation Analyte_Suppressed Analyte Ions Analyte_Suppressed->ESI_Source Matrix_Molecules Matrix Molecules Matrix_Molecules->ESI_Source Droplet_Suppressed Solvent Droplet Droplet_Suppressed->Analyte_Suppressed Inefficient Evaporation

References

Technical Support Center: Scaling Up 4-Phenylbutylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the production and scaling up of 4-Phenylbutylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main hurdles in scaling up this compound production include managing the exothermic nature of the hydrogenation reaction, ensuring consistent yield and purity, preventing catalyst deactivation, and dealing with the formation of byproducts such as secondary and tertiary amines.[1] Additionally, challenges related to mixing efficiency, thermal gradients in larger reactors, and effective purification of the final product at a larger scale are common.

Q2: What is the most common and industrially preferred method for synthesizing this compound?

A2: The catalytic hydrogenation of 4-phenylbutyronitrile (B1582471) is the most widely used and industrially viable method for producing this compound.[2] This method is favored due to the availability of the starting material and its efficiency. Catalysts such as Raney Nickel are commonly employed for this transformation.[3]

Q3: How can I monitor the progress of the this compound synthesis reaction?

A3: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods help in determining the consumption of the starting material (4-phenylbutyronitrile) and the formation of the product (this compound).

Q4: What are the key safety precautions to consider during the scale-up of this compound synthesis?

A4: The hydrogenation of nitriles is often highly exothermic, which can lead to a rapid increase in temperature and pressure if not controlled.[4] It is crucial to have efficient cooling systems and to consider semi-batch operations where one reactant is added in a controlled manner. A thorough reaction hazard assessment, including techniques like Differential Scanning Calorimetry (DSC), is essential before scaling up. Additionally, the use of flammable solvents and hydrogen gas requires appropriate safety measures, such as working in a well-ventilated area and using explosion-proof equipment.

Q5: What are the typical storage and stability considerations for this compound?

A5: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is important to store it away from incompatible materials such as oxidizing agents. Proper storage is crucial to prevent degradation and maintain the purity of the compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of this compound. What are the possible causes and how can I troubleshoot this?

A: Low yield can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction:

    • Possible Cause: Insufficient reaction time, low temperature, or low hydrogen pressure.

    • Troubleshooting:

      • Monitor the reaction using TLC or GC-MS to confirm the complete consumption of the starting material.

      • If the reaction is sluggish, consider increasing the temperature or hydrogen pressure. However, be cautious as this might also promote side reactions.

      • Ensure the catalyst is active and used in the appropriate amount.

  • Catalyst Deactivation:

    • Possible Cause: The catalyst may have lost its activity due to poisoning by impurities in the starting material or solvent, or due to sintering at high temperatures.[5] The formation of oligomeric secondary amines on the catalyst surface can also block active sites.[6]

    • Troubleshooting:

      • Use high-purity, dry solvents and starting materials.

      • Consider adding ammonia (B1221849) to the reaction mixture, which can help prevent the formation of secondary amines that deactivate the catalyst.[3]

      • If catalyst deactivation is suspected, regeneration of the catalyst may be possible, or fresh catalyst should be used. For Raney Nickel, washing with a suitable solvent or treatment with hydrogen at elevated temperatures can sometimes restore activity.[1][6]

  • Product Loss During Work-up:

    • Possible Cause: this compound is a primary amine and can be water-soluble, especially in its protonated form. Significant product loss can occur during aqueous extraction steps if the pH is not controlled.

    • Troubleshooting:

      • During aqueous work-up, ensure the aqueous layer is made basic (pH > 10) with a base like NaOH before extraction with an organic solvent. This will ensure the amine is in its free base form and less soluble in water.

      • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to maximize recovery.

      • Wash the combined organic layers with brine to remove excess water before drying and concentration.

Issue 2: High Levels of Impurities in the Product

Q: I am observing significant impurities in my this compound product. What are these impurities and how can I minimize them?

A: The most common impurities in the synthesis of primary amines from nitriles are secondary and tertiary amines.

  • Formation of Secondary and Tertiary Amines:

    • Possible Cause: These byproducts are formed through the reaction of the initially formed primary amine with the imine intermediate.

    • Troubleshooting:

      • Addition of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation reactions that lead to these byproducts.[3]

      • Catalyst Choice: The choice of catalyst and support can influence selectivity. For instance, some cobalt-based catalysts have shown high selectivity for primary amines.[7]

      • Reaction Conditions: Optimizing reaction conditions such as temperature and pressure can also help to improve selectivity towards the primary amine.

  • Unreacted Starting Material:

    • Possible Cause: Incomplete reaction as discussed in the "Low Yield" section.

    • Troubleshooting: Ensure the reaction goes to completion by monitoring it and adjusting reaction parameters as needed.

  • Purification:

    • Troubleshooting: If impurities are still present after optimizing the reaction, effective purification is crucial.

      • Distillation: this compound can be purified by vacuum distillation.

      • Salt Formation and Recrystallization: The product can be converted to its hydrochloride salt by treating the crude amine with HCl. The resulting salt can then be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/ether).

Issue 3: Difficulty in Scaling Up the Reaction

Q: I have a successful lab-scale procedure, but I'm facing issues when trying to scale it up. What should I consider?

A: Scaling up a chemical reaction is not always straightforward. Here are key considerations:

  • Heat Management:

    • Issue: The hydrogenation of nitriles is exothermic, and the heat generated increases with the scale of the reaction.[4] Inadequate heat removal can lead to a runaway reaction.

    • Solution:

      • Use a reactor with a high heat transfer capacity (e.g., with a cooling jacket and/or internal cooling coils).

      • Implement a semi-batch process where the 4-phenylbutyronitrile is added gradually to the reactor containing the catalyst and solvent. This allows for better control of the reaction rate and heat generation.

      • Conduct a thorough thermal hazard assessment before scaling up.

  • Mixing and Mass Transfer:

    • Issue: Inefficient mixing in a large reactor can lead to localized "hot spots" and uneven reaction rates, resulting in lower yield and more byproducts.

    • Solution:

      • Ensure the reactor is equipped with an appropriate agitation system to provide adequate mixing of the solid catalyst, liquid, and hydrogen gas.

      • The design of the agitator and the agitation speed are critical parameters to optimize during scale-up.

  • Catalyst Handling and Filtration:

    • Issue: Handling larger quantities of pyrophoric catalysts like Raney Nickel requires special precautions. Filtration of the catalyst after the reaction can also be challenging at a larger scale.

    • Solution:

      • Always handle Raney Nickel under a liquid (e.g., the reaction solvent or water) to prevent it from coming into contact with air.

      • Use appropriate filtration equipment for the scale of the reaction, such as a filter press, and ensure the catalyst is kept wet during filtration.

Data Presentation

Table 1: Comparison of Catalytic Systems for Nitrile Hydrogenation (Representative Data)

CatalystTemperature (°C)Pressure (bar H₂)SolventAdditiveSelectivity for Primary AmineReference
Raney Nickel10080MethanolNoneModerate
Raney Nickel10080MethanolAmmoniaHigh
Raney Cobalt10080MethanolAmmoniaHigh (>80% for cinnamonitrile)
Ni/Al₂O₃60-802.5-AmmoniaHigh[3]
Pd/C6050--Quantitative (for some nitriles)

Note: Selectivity can be highly substrate-dependent. This table provides a general comparison based on literature for nitrile hydrogenation.

Table 2: Typical Analytical Parameters for Quality Control of this compound

Analytical MethodParameterTypical Specification
HPLCPurity (Area %)≥ 98%
GC-MSIdentificationConforms to reference spectrum
¹H NMRStructure ConfirmationConforms to the expected structure
Water Content (Karl Fischer)Water Content≤ 0.5%

Experimental Protocols

Lab-Scale Synthesis of this compound (ca. 5g scale)
  • Catalyst Preparation:

    • In a fume hood, add approximately 10g of wet Raney Nickel catalyst to a 250 mL flask and wash it three times with 20 mL of anhydrous ethanol by decantation. Ensure the catalyst remains covered with solvent at all times.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add the washed Raney Nickel catalyst and 50 mL of anhydrous ethanol. If ammonia is to be used, the ethanol can be saturated with ammonia gas prior to use.

    • Add 5.0 g of 4-phenylbutyronitrile to the flask.

  • Hydrogenation:

    • Flush the system with nitrogen and then with hydrogen.

    • Heat the reaction mixture to 60-80°C with vigorous stirring.

    • Maintain a hydrogen pressure of 50-80 bar (or as appropriate for the available equipment, a balloon of hydrogen can be used for atmospheric pressure hydrogenation, though this will be much slower).

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully filter the catalyst through a pad of Celite. Wash the catalyst with ethanol. Caution: Raney Nickel is pyrophoric and must be kept wet.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 2 x 25 mL of 1M NaOH solution, followed by 25 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Pilot-Scale Synthesis of this compound (Illustrative Protocol)
  • Reactor Preparation:

    • Ensure a suitable pressure reactor (e.g., a stainless steel autoclave) is clean, dry, and has been pressure tested.

    • Charge the reactor with the calculated amount of solvent (e.g., ethanol, optionally with ammonia) and the Raney Nickel catalyst slurry under an inert atmosphere (e.g., nitrogen).

  • Reaction:

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar).

    • Start the agitation and heat the reactor contents to the target temperature (e.g., 80-100°C).

    • Add the 4-phenylbutyronitrile to the reactor via a charging pump over a period of 2-4 hours to control the exotherm.

    • After the addition is complete, maintain the reaction conditions until monitoring (e.g., by in-situ sampling and GC analysis) indicates the reaction is complete.

  • Work-up and Purification:

    • Cool the reactor to room temperature and vent the hydrogen pressure safely. Purge the reactor with nitrogen.

    • Transfer the reactor contents to a filtration unit to remove the catalyst. The catalyst must be kept wet.

    • The filtrate is then processed in a similar manner to the lab-scale procedure, but with larger equipment for extraction, drying, and solvent removal.

    • The crude product is then purified by large-scale vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst Catalyst Preparation (Raney Nickel Washing) reactor_prep Reactor Setup (Solvent + Catalyst) catalyst->reactor_prep reactant_add Reactant Addition (4-Phenylbutyronitrile) reactor_prep->reactant_add hydrogenation Hydrogenation (Heat, Pressure, Stirring) reactant_add->hydrogenation monitoring Reaction Monitoring (TLC/GC-MS) hydrogenation->monitoring monitoring->hydrogenation Incomplete filtration Catalyst Filtration monitoring->filtration Complete extraction Solvent Removal & Extraction filtration->extraction purification Purification (Vacuum Distillation) extraction->purification final_product Final Product (this compound) purification->final_product

Caption: General workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_completion Is the reaction complete? (Check TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_workup Was the work-up pH correct? check_completion->check_workup Yes optimize_conditions Increase reaction time, temperature, or pressure. Check catalyst activity. incomplete->optimize_conditions end Yield Improved optimize_conditions->end workup_issue Product lost during work-up check_workup->workup_issue No check_catalyst Is catalyst deactivation suspected? check_workup->check_catalyst Yes adjust_ph Ensure aqueous layer is basic (pH > 10) before extraction. Perform multiple extractions. workup_issue->adjust_ph adjust_ph->end catalyst_deactivated Catalyst Deactivated check_catalyst->catalyst_deactivated Yes check_catalyst->end No catalyst_solution Use fresh/regenerated catalyst. Ensure pure reagents/solvents. Consider adding ammonia. catalyst_deactivated->catalyst_solution catalyst_solution->end

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Synthesis of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylbutylamine. The primary focus is on catalyst selection for the catalytic hydrogenation of 4-phenylbutyronitrile (B1582471), a common and effective synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 4-phenylbutyronitrile. This reaction involves the reduction of the nitrile functional group to a primary amine using a heterogeneous catalyst in the presence of hydrogen gas.

Q2: Which catalysts are most effective for the hydrogenation of 4-phenylbutyronitrile?

A2: The most commonly employed and effective catalysts for this transformation are Raney® Nickel and Palladium on carbon (Pd/C). Both catalysts have demonstrated high efficacy in nitrile reductions, with the choice between them often depending on factors such as cost, desired selectivity, and reaction conditions. Platinum-based catalysts can also be used but are generally more expensive.

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions are crucial for achieving high yield and selectivity. Key parameters include:

  • Catalyst Loading: Typically ranges from 5 to 10 wt% relative to the nitrile substrate.

  • Solvent: Alcoholic solvents such as ethanol (B145695) or methanol (B129727) are commonly used. The addition of ammonia (B1221849) or a base to the solvent can help suppress the formation of secondary and tertiary amine byproducts.

  • Temperature: Generally, the reaction is conducted at elevated temperatures, often in the range of 70-150°C.

  • Pressure: Hydrogen pressure can vary significantly, from atmospheric pressure (using a hydrogen balloon) to high-pressure autoclave systems (up to 100 bar or more). Higher pressures often lead to faster reaction rates.

Q4: How can I minimize the formation of byproducts like secondary and tertiary amines?

A4: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation. This occurs when the newly formed primary amine reacts with the imine intermediate. To minimize these byproducts, consider the following strategies:

  • Addition of Ammonia or a Base: Introducing ammonia or a mild base (e.g., sodium hydroxide) into the reaction mixture can inhibit the condensation reaction that leads to secondary and tertiary amines.

  • Optimization of Reaction Conditions: Lowering the reaction temperature and increasing the hydrogen pressure can favor the formation of the primary amine.

  • Catalyst Choice: The choice of catalyst can influence selectivity. While both Raney Nickel and Pd/C are effective, the optimal choice may depend on the specific substrate and desired outcome.

Q5: What are the safety precautions I should take when working with Raney Nickel and Pd/C catalysts?

A5: Both Raney Nickel and Pd/C are pyrophoric, especially when dry and exposed to air, due to their high surface area and adsorbed hydrogen.[1] It is crucial to handle these catalysts with care:

  • Handling: Always handle the catalyst in a wet or slurry form, typically under an inert solvent like ethanol or water.

  • Filtration: After the reaction, the catalyst should be filtered carefully, for instance, over a pad of Celite®. The filter cake must be kept wet at all times to prevent ignition.

  • Disposal: The used catalyst should be quenched and disposed of according to your institution's safety protocols for pyrophoric materials. Never dispose of the dry catalyst in a regular waste container.

Catalyst Performance Comparison

Table 1: Illustrative Performance Comparison of Catalysts for this compound Synthesis

CatalystTypical Yield of Primary AmineSelectivity for Primary AmineReaction TimeCost
Raney® Nickel Good to ExcellentGood to High (with additives)Moderate to LongLower
Palladium on Carbon (Pd/C) Good to ExcellentModerate to HighShorterHigher

Table 2: Typical Reaction Conditions for this compound Synthesis

ParameterRaney® NickelPalladium on Carbon (Pd/C)
Catalyst Loading 5 - 10 wt%5 - 10 wt%
Solvent Ethanol, Methanol (often with NH₃)Ethanol, Methanol, Ethyl Acetate
Temperature 70 - 150 °C25 - 100 °C
**Pressure (H₂) **10 - 100 bar1 - 50 bar

Troubleshooting Guide

Problem 1: Low or No Conversion of 4-phenylbutyronitrile

Possible Cause Troubleshooting Steps
Inactive Catalyst - Raney® Nickel: Ensure the catalyst is freshly prepared or properly stored. Older Raney Nickel can lose activity. Consider activating the catalyst before use. - Pd/C: The catalyst may have been deactivated by exposure to air or contaminants. Use fresh, high-quality catalyst.
Catalyst Poisoning - Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the 4-phenylbutyronitrile and use high-purity, degassed solvents.
Insufficient Hydrogen - For balloon hydrogenations, ensure the balloon is adequately filled and that there are no leaks in the system. - For autoclave systems, check for leaks and ensure the pressure is maintained throughout the reaction.
Poor Mixing - Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring, especially with heterogeneous catalysts.
Suboptimal Reaction Conditions - The temperature or pressure may be too low. Gradually increase the temperature and/or pressure within safe limits.

Problem 2: Poor Selectivity - High Yield of Secondary/Tertiary Amines

Possible Cause Troubleshooting Steps
Reaction Conditions Favoring Side Reactions - High temperatures can promote the formation of secondary and tertiary amines. Try lowering the reaction temperature. - Low hydrogen pressure can lead to a higher concentration of the imine intermediate, increasing the likelihood of side reactions. Increase the hydrogen pressure.
Absence of Additives - Add ammonia or a base (e.g., NaOH) to the reaction mixture to suppress the formation of byproducts.
Catalyst Choice - While both catalysts can be selective, one may perform better under your specific conditions. If using Pd/C, consider switching to Raney Nickel with ammonia, or vice versa.

Problem 3: Formation of Toluene (with Pd/C)

Possible Cause Troubleshooting Steps
Hydrogenolysis Side Reaction - Palladium catalysts are known to catalyze hydrogenolysis, which can cleave the C-N bond after reduction, leading to toluene.[2] - Lower the reaction temperature: Hydrogenolysis is often more prevalent at higher temperatures. - Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-reduction. - Switch catalyst: Raney Nickel is generally less prone to causing hydrogenolysis of the resulting amine compared to Pd/C.

Experimental Protocols

Protocol 1: Hydrogenation of 4-phenylbutyronitrile using Raney® Nickel
  • Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry (typically 5-10 wt% of the substrate) with distilled water and then with the chosen reaction solvent (e.g., ethanol) to remove any residual alkali. The catalyst should be kept wet with the solvent at all times.

  • Reaction Setup: To a high-pressure autoclave, add 4-phenylbutyronitrile and the reaction solvent (e.g., ethanol containing 5-10% ammonia).

  • Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), add the washed Raney® Nickel catalyst to the reaction vessel.

  • Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar). Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots using techniques like GC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can be further purified by distillation under reduced pressure.

Protocol 2: Hydrogenation of 4-phenylbutyronitrile using Palladium on Carbon (Pd/C)
  • Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker flask or a round-bottom flask), dissolve 4-phenylbutyronitrile in the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 wt% of the substrate) to the solution.

  • Hydrogenation:

    • Balloon Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate and backfill the flask with hydrogen several times to ensure an inert atmosphere. Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Autoclave Hydrogenation: Seal the autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 10 bar). Heat and stir the mixture as required.

  • Reaction Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants 4-phenylbutyronitrile Solvent (e.g., Ethanol) Start->Reactants Catalyst Catalyst (Raney Ni or Pd/C) Start->Catalyst Setup Combine Reactants & Catalyst Reactants->Setup Catalyst->Setup Hydrogenation Introduce H₂ Apply Heat & Pressure Setup->Hydrogenation Monitor Monitor Reaction (TLC, GC) Hydrogenation->Monitor Filter Filter Catalyst (Caution: Pyrophoric) Monitor->Filter Reaction Complete Evaporate Solvent Removal Filter->Evaporate Purify Vacuum Distillation Evaporate->Purify Product This compound Purify->Product

Caption: General experimental workflow for the synthesis of this compound.

Catalyst_Selection_Logic Start Select Catalyst for 4-phenylbutyronitrile Hydrogenation Cost Primary Consideration: Cost? Start->Cost Selectivity Primary Consideration: Selectivity? Start->Selectivity Cost->Selectivity No RaneyNi Raney® Nickel Cost->RaneyNi Yes Selectivity->RaneyNi No (harsher conditions acceptable) PdC Palladium on Carbon (Pd/C) Selectivity->PdC Yes (milder conditions) Additives Additives RaneyNi->Additives Consider adding NH₃ to improve selectivity Hydrogenolysis Hydrogenolysis PdC->Hydrogenolysis Monitor for Toluene formation (hydrogenolysis)

Caption: Decision logic for catalyst selection in this compound synthesis.

References

managing exothermic reactions in 4-Phenylbutylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Phenylbutylamine

Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound, and which steps are exothermic?

A1: The most common and direct route to this compound is the reduction of 4-phenylbutyronitrile (B1582471). This reduction is the primary exothermic step in the synthesis. The two main methods for this reduction are:

  • Catalytic Hydrogenation: This method employs a catalyst (e.g., Raney Nickel, Palladium on Carbon) and hydrogen gas. While generally more controlled, this reaction is still exothermic and requires careful management of temperature and pressure.[1][2][3][4]

  • Chemical Reduction: This involves the use of strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄). The reaction with LiAlH₄ is highly exothermic and can be dangerous if not properly controlled.[5][6][7][8][9]

Q2: What is a thermal runaway, and why is it a major concern in this compound synthesis?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing boiling of solvents, vessel rupture, and release of hazardous materials.[10][11] This is a significant concern in this compound synthesis, especially when using powerful reducing agents like LiAlH₄ on a larger scale.[6]

Q3: What are the immediate signs of a potential thermal runaway?

A3: Key indicators of an impending thermal runaway include a sudden, sharp increase in the internal temperature of the reactor, a rapid rise in pressure, and vigorous boiling or outgassing from the reaction mixture.[10][12] Continuous monitoring of these parameters is critical.

Q4: How does the choice of reducing agent impact the exothermic risk?

A4: The choice of reducing agent is a critical factor in the exothermic risk profile.

  • Lithium Aluminum Hydride (LiAlH₄): A very powerful and non-selective reducing agent that reacts vigorously and exothermically with nitriles.[7][8] It is known for posing a higher risk of thermal runaway if addition rates and cooling are not strictly controlled.

  • Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd/C): This method is generally less aggressive than LiAlH₄. The exotherm is managed by controlling the rate of hydrogen addition and the reaction temperature.[1][2] However, the risk of runaway still exists, particularly at larger scales.[10]

  • Borane Complexes (e.g., BH₃-THF): These are also effective reducing agents for nitriles. While still exothermic, they can offer a more controlled reaction profile compared to LiAlH₄.[2]

Q5: What are the consequences of poor temperature control on the synthesis of this compound?

A5: Poor temperature control can lead to several undesirable outcomes:

  • Reduced Yield and Purity: Side reactions may become more prevalent at elevated temperatures, leading to a lower yield of the desired this compound and the formation of impurities that can be difficult to remove.[13]

  • Formation of Byproducts: In catalytic hydrogenation, higher temperatures can promote the formation of secondary and tertiary amines through the reaction of the primary amine product with intermediate imines.[1][2]

  • Decomposition: Starting materials, intermediates, or the final product may be thermally unstable and decompose at excessive temperatures.[13]

  • Safety Hazards: As mentioned, the most severe consequence is a thermal runaway, which poses a significant safety risk.[10][11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Sudden and rapid increase in reaction temperature. 1. Reagent addition is too fast.2. Inadequate cooling.3. Agitation failure.1. Immediately stop the addition of the reducing agent. 2. Increase the efficiency of the cooling system (e.g., lower coolant temperature, ensure good circulation).3. Check the agitator. If it has failed, prepare for an emergency shutdown as heat transfer will be severely compromised.[10]4. If temperature continues to rise uncontrollably, initiate emergency procedures, which may include quenching the reaction.[10][12]
Reaction temperature is not increasing (stalled reaction). 1. The reaction has not reached its activation temperature.2. Inactive catalyst (in catalytic hydrogenation).3. Accumulation of unreacted reagents (highly dangerous).[10]1. STOP reagent addition immediately. Do not add more reagent to a stalled reaction.[10]2. Verify the activity of the catalyst on a small scale if possible.3. Gently warm the reaction mixture to the expected onset temperature. Be prepared for a potential sudden exotherm if unreacted reagents have accumulated.
Low yield of this compound and formation of side products. 1. Poor temperature control leading to side reactions.2. Incorrect stoichiometry of reagents.3. Deactivated catalyst or insufficient reducing agent.1. Review and optimize temperature control protocols. Ensure slow, controlled addition of reagents and adequate cooling.2. Carefully check the molar equivalents of all reagents.3. For catalytic hydrogenation, consider adding ammonia (B1221849) to the reaction mixture to suppress the formation of secondary and tertiary amines.[2]4. Ensure the reducing agent is of good quality and used in the correct amount.
The reaction exotherm is difficult to control even with slow addition. 1. The reaction is inherently too energetic for the current cooling setup.2. An unexpected side reaction is occurring.1. Dilute the reaction mixture by using more solvent.2. Consider a less reactive reducing agent.3. For larger scales, a semi-batch or continuous flow reactor can provide better heat transfer and control.[12][14]4. Analyze the reaction mixture for impurities that could be catalyzing an alternative, more exothermic pathway.

Experimental Protocols & Data

Method 1: Reduction of 4-Phenylbutyronitrile with LiAlH₄

This protocol is for a lab-scale synthesis and requires strict adherence to safety procedures due to the highly exothermic nature of the reaction.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer.

  • Under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous diethyl ether or THF (10 volumes) and cool the mixture to 0°C using an ice bath.[6]

  • Dissolve 4-phenylbutyronitrile (1 equivalent) in anhydrous diethyl ether or THF.

  • Add the solution of 4-phenylbutyronitrile dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature between 0-5°C. This step is highly exothermic and requires careful monitoring.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours or until the reaction is complete (monitored by TLC).[6]

  • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous solution of NaOH, and then water again.[6]

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Method 2: Catalytic Hydrogenation of 4-Phenylbutyronitrile

This method is generally more suitable for larger-scale synthesis due to better thermal control.

Procedure:

  • Charge a hydrogenation reactor with 4-phenylbutyronitrile, a suitable solvent (e.g., methanol (B129727) or ethanol), and the catalyst (e.g., Raney Nickel or 5% Pd/C). Ammonia may be added to suppress side reactions.[2]

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-40 bar).[15]

  • Heat the reaction mixture to the target temperature (e.g., 80-120°C).[15] The temperature and pressure will vary depending on the chosen catalyst.[4]

  • Monitor the reaction by observing the hydrogen uptake. The reaction is exothermic, and the reactor's cooling system must be engaged to maintain a stable temperature.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Quantitative Data Summary
ParameterLiAlH₄ ReductionCatalytic Hydrogenation (Raney Ni)
Typical Temperature 0°C to Room Temp80 - 120°C[15]
Pressure Atmospheric10 - 40 bar H₂[15]
Exothermic Risk High (requires careful control)Moderate (manageable with standard reactor cooling)
Key Control Strategy Slow, controlled addition of nitrile at low temperature.Control of hydrogen pressure and reaction temperature.
Common Solvents Anhydrous ethers (THF, Et₂O)Alcohols (Methanol, Ethanol)
Selectivity Issues Generally high for primary amine.Can form secondary/tertiary amines without additives like NH₃.[1][2]

Visualizations

Experimental Workflow: LiAlH₄ Reduction

LiAlH4_Reduction_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution (Exothermic Stage) cluster_workup 3. Workup and Isolation Setup Prepare flame-dried glassware under Nitrogen atmosphere Cooling Cool LiAlH4 suspension to 0°C Setup->Cooling Addition Slow, dropwise addition of 4-phenylbutyronitrile Cooling->Addition Monitoring Maintain temperature at 0-5°C Addition->Monitoring Critical Control Point Stirring Stir at room temperature (4 hours) Monitoring->Stirring Quench Quench excess LiAlH4 at 0°C Stirring->Quench Filter Filter precipitate Quench->Filter Isolate Isolate and purify This compound Filter->Isolate

Caption: Workflow for the LiAlH₄ reduction of 4-phenylbutyronitrile.

Troubleshooting Logic: Managing a Temperature Spike

Troubleshooting_Exotherm TempSpike Temperature rises rapidly (>5°C above setpoint) StopAddition STOP Reagent Addition IMMEDIATELY TempSpike->StopAddition MaximizeCooling Maximize Cooling StopAddition->MaximizeCooling CheckAgitation Check Agitation MaximizeCooling->CheckAgitation TempControlled Is temperature now decreasing? CheckAgitation->TempControlled ResumeCautiously Resume addition at a much slower rate TempControlled->ResumeCautiously Yes Emergency Initiate Emergency Procedures (Quench/Evacuate) TempControlled->Emergency No

Caption: Decision workflow for managing a sudden temperature increase.

References

Technical Support Center: Byproduct Identification in 4-Phenylbutylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and mitigating byproduct formation during chemical reactions involving 4-Phenylbutylamine.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound and provides step-by-step guidance to identify and resolve them.

Issue 1: Reductive Amination - Presence of Unexpected Byproducts

Symptom: You are performing a reductive amination of a carbonyl compound with this compound and observe unexpected peaks in your analytical data (e.g., GC-MS, LC-MS, NMR) corresponding to species other than your desired secondary amine.

Possible Causes and Solutions:

  • Cause 1: Tertiary Amine Formation (Over-alkylation). The newly formed secondary amine can react with another equivalent of the aldehyde or ketone, leading to the formation of a tertiary amine byproduct.[1]

    • Troubleshooting Steps:

      • Stoichiometry Control: Use an excess of this compound relative to the carbonyl compound. This increases the probability of the carbonyl reacting with the primary amine.[1]

      • Stepwise Procedure: First, form the imine by reacting this compound with the carbonyl compound. Monitor the reaction until the carbonyl compound is consumed, and then add the reducing agent. This prevents the secondary amine from competing for the carbonyl.

      • Choice of Reducing Agent: Use a milder or sterically hindered reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is more selective for the imine over the carbonyl group.[2]

  • Cause 2: Alcohol Byproduct Formation. The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol.

    • Troubleshooting Steps:

      • Choice of Reducing Agent: Avoid strong reducing agents like sodium borohydride (B1222165) (NaBH₄) in a one-pot reaction, as they can readily reduce carbonyls.[2] Opt for more selective reagents like sodium cyanoboorohydride (NaBH₃CN) or NaBH(OAc)₃.[2]

      • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting excessive carbonyl reduction.

      • Temperature Control: Perform the reduction at a lower temperature to favor the reduction of the more reactive iminium ion over the carbonyl group.

Logical Relationship for Troubleshooting Reductive Amination

G cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Unexpected_Byproducts Unexpected Byproducts in Reductive Amination Over_alkylation Over-alkylation (Tertiary Amine) Unexpected_Byproducts->Over_alkylation Alcohol_Formation Alcohol Byproduct Formation Unexpected_Byproducts->Alcohol_Formation Stoichiometry Adjust Stoichiometry (Excess Amine) Over_alkylation->Stoichiometry Stepwise Stepwise Procedure Over_alkylation->Stepwise Reducing_Agent Change Reducing Agent (e.g., NaBH(OAc)₃) Over_alkylation->Reducing_Agent Alcohol_Formation->Reducing_Agent pH_Control Control pH (5-6) Alcohol_Formation->pH_Control Temp_Control Lower Temperature Alcohol_Formation->Temp_Control G Start Start: This compound + Alkyl Halide Reaction N-Alkylation Reaction (Base, Solvent, Temp) Start->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product Isolated Product: N-Alkyl-4-Phenylbutylamine Purification->Product Byproducts Byproducts: Di-alkylated Amine, Quaternary Salt Purification->Byproducts G Amine This compound Imine Schiff Base (Imine) Intermediate Amine->Imine + Benzaldehyde - H₂O Aldehyde Benzaldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Secondary_Amine Desired Product: N-Benzyl-4-phenylbutylamine Iminium->Secondary_Amine + [H⁻] (Reducing Agent) Tertiary_Amine Byproduct: N,N-Dibenzyl-4-phenylbutylamine Secondary_Amine->Tertiary_Amine + Benzaldehyde, + [H⁻] (Over-alkylation)

References

Technical Support Center: Optimizing Chromatographic Separation of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of 4-Phenylbutylamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic techniques are most suitable for analyzing this compound?

A1: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and effective techniques for the analysis of this compound. HPLC is often preferred due to its versatility and the ability to analyze the compound directly without derivatization. GC, typically coupled with Mass Spectrometry (GC-MS), is also a powerful technique, but often requires a derivatization step to improve the volatility and peak shape of the polar amine.[1]

Q2: Why is peak tailing a common issue when analyzing this compound?

A2: Peak tailing is a frequent problem in the analysis of basic compounds like this compound.[2][3] The primary cause is secondary interactions between the basic amine group of the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases (e.g., C18 columns).[2][3][4][5] These interactions lead to an asymmetric peak shape, which can compromise resolution and the accuracy of quantification.[2]

Q3: What is derivatization and why is it sometimes necessary for the GC analysis of this compound?

A3: Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical technique.[6][7] For the GC analysis of this compound, derivatization is often employed to decrease its polarity and increase its volatility.[6][8] This process replaces the active hydrogen on the amine group with a less polar functional group, which minimizes interactions with the GC column and improves peak shape, thermal stability, and detector response.[7][8] Common derivatization reactions for amines include acylation and silylation.[7][9]

Q4: Can I use the same column for both polar and non-polar analytes in HPLC?

A4: While possible, it is not always optimal. Dedicating a column to a specific method and mobile phase system is recommended to ensure consistent performance.[1] If you must use the same column, ensure it is thoroughly flushed with an appropriate solvent like isopropanol (B130326) after each use to prevent contamination and carryover that could affect subsequent analyses.[1]

Troubleshooting Guide

HPLC Troubleshooting

Issue 1: Significant peak tailing is observed for the this compound peak.

  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • Solution: The basic amine group of this compound can interact with acidic silanol groups on the silica-based column packing.[2][3][4][5]

      • Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2 and 4 protonates the silanol groups, minimizing their interaction with the protonated amine.[2] Using a buffer with 0.1% formic acid or a 20mM potassium phosphate (B84403) buffer adjusted to pH 3.0 can be effective.[2]

      • Use a Modern, End-Capped Column: High-purity silica (B1680970) columns that are thoroughly end-capped have fewer free silanol groups, reducing the sites for secondary interactions.[2][3] Columns with low silanol activity are specifically designed for analyzing basic compounds.[10]

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask residual silanol activity.[2][5]

      • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can block the silanol groups from interacting with the analyte.[2]

  • Possible Cause 2: Column Overload

    • Solution: The concentration of the sample or the injection volume may be too high, leading to saturation of the stationary phase.[2][4][11] Try diluting the sample or reducing the injection volume.[2]

  • Possible Cause 3: Column Contamination or Degradation

    • Solution: If peak tailing has developed over time, the column may be contaminated or the stationary phase may have degraded.[4] Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[12]

Issue 2: Poor resolution between this compound and other components.

  • Possible Cause 1: Inappropriate Mobile Phase Composition

    • Solution: The composition of the mobile phase is a critical factor in achieving good separation.[13][14]

      • Optimize Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer.[15]

      • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[2]

  • Possible Cause 2: Suboptimal Flow Rate

    • Solution: A lower flow rate can increase the interaction time between the analytes and the stationary phase, which may improve resolution.[12] Consider reducing the flow rate from a standard 1.0 mL/min to 0.8 mL/min or lower.[12]

  • Possible Cause 3: Unsuitable Column Temperature

    • Solution: Temperature can affect the thermodynamics of the separation.[12] Using a column oven to maintain a stable and optimized temperature can improve resolution and reproducibility.[16]

GC Troubleshooting

Issue 1: Broad or tailing peaks for underivatized this compound.

  • Possible Cause 1: Interaction with Active Sites

    • Solution: The polar amine group can interact with active sites in the GC inlet liner or on the column itself.[1]

      • Use a Deactivated Liner: Employing a deactivated injector liner will minimize these interactions.[1]

      • Derivatization: Derivatizing the amine group will make the analyte less polar and significantly improve peak shape.[1][7]

  • Possible Cause 2: Thermal Degradation

    • Solution: High temperatures in the GC inlet can sometimes cause degradation of primary amines.[17]

      • Optimize Injector Temperature: Lowering the injector port temperature may help to minimize thermal degradation.[17]

Issue 2: Incomplete or no derivatization.

  • Possible Cause 1: Improper Reaction Conditions

    • Solution: The derivatization reaction may not be going to completion.

      • Review Derivatization Protocol: Ensure the correct amounts of reagent and sample are used, and that the reaction time and temperature are appropriate for the chosen derivatization agent.[1] For example, a common procedure involves heating the sample with the derivatizing agent (e.g., trifluoroacetic anhydride) at a specific temperature for a set time.[1]

  • Possible Cause 2: Presence of Water or Other Interfering Substances

    • Solution: Many derivatization reagents are sensitive to moisture.

      • Ensure Dry Conditions: Evaporate the sample to dryness under a stream of nitrogen before adding the derivatization reagent.[1]

Data Presentation

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition 1: Good Peak ShapeCondition 2: Alternative for MS Compatibility
Column Modern, end-capped C18, 4.6 x 150 mm, 3.5 µmNewcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase A 20mM Potassium Phosphate buffer, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% to 80% B over 20 minutesIsocratic or Gradient (as needed)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °CAmbient or 30 °C
Detector UV at 220 nmUV or Mass Spectrometer
Injection Vol. 5-10 µL5-10 µL

Table 2: GC Derivatization and Method Parameters for this compound Analysis

ParameterRecommended Conditions
Derivatization Reagent Trifluoroacetic anhydride (B1165640) (TFAA)
Reaction Conditions Heat at 70°C for 20 minutes
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 250 °C (may need optimization)
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium
Detector Mass Spectrometer (MS)

Experimental Protocols

Protocol 1: HPLC Analysis of this compound
  • Objective: To determine the purity of a this compound sample using reversed-phase HPLC with UV detection.

  • Materials and Equipment:

    • HPLC system with UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[18]

    • Acetonitrile (HPLC grade)

    • Potassium phosphate monobasic

    • Phosphoric acid

    • This compound reference standard and sample

  • Procedure:

    • Mobile Phase Preparation: Prepare a 20mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. This will serve as Mobile Phase A. Acetonitrile is Mobile Phase B.

    • Sample Preparation: Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a concentration of approximately 0.1 mg/mL.[2] Filter all solutions through a 0.45 µm syringe filter before injection.[2]

    • Chromatographic Conditions:

      • Set the flow rate to 1.0 mL/min.

      • Use a gradient of 10% to 80% Mobile Phase B over 20 minutes.

      • Maintain the column temperature at 30 °C.

      • Set the UV detector to a wavelength of 220 nm.[18]

    • Analysis: Inject 10 µL of the standard and sample solutions.

    • Data Processing: Integrate the peak areas and calculate the purity of the sample by comparing the peak area of the main component to the total area of all observed peaks.

Protocol 2: GC-MS Analysis of this compound with Derivatization
  • Objective: To identify and quantify this compound in a sample by GC-MS following derivatization.

  • Materials and Equipment:

    • GC-MS system

    • DB-5ms or similar capillary column

    • Ethyl acetate (B1210297)

    • Trifluoroacetic anhydride (TFAA)

    • Nitrogen gas supply

    • Heating block

  • Procedure:

    • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent.

    • Derivatization:

      • Transfer a portion of the sample solution to a vial and evaporate to dryness under a stream of nitrogen.[1]

      • Add 50 µL of ethyl acetate and 50 µL of TFAA.[1]

      • Cap the vial and heat at 70°C for 20 minutes.[1]

      • Cool to room temperature and evaporate the solvent and excess reagent under nitrogen.[1]

      • Reconstitute the residue in 100 µL of ethyl acetate for injection.[1]

    • Chromatographic Conditions:

      • Set the injector temperature to 250 °C.

      • Use an oven temperature program starting at 100 °C, ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

      • Use helium as the carrier gas.

    • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

    • Data Processing: Analyze the resulting chromatogram and mass spectra to identify the derivatized this compound peak and perform quantification as needed.

Visualizations

Caption: A systematic workflow for diagnosing and resolving common HPLC issues.

Caption: Decision tree for using derivatization in GC analysis.

References

Validation & Comparative

A Comparative Guide to 4-Phenylbutylamine and Other Phenylalkylamines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 4-phenylbutylamine and other prominent phenylalkylamines, including phenethylamine (B48288), amphetamine, phentermine, and 3,4-methylenedioxymethamphetamine (MDMA). It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their pharmacological profiles. While quantitative experimental data for this compound is limited in the current literature, this guide provides a comparative context based on its structural analogs.

Introduction to Phenylalkylamines

Phenylalkylamines are a broad class of compounds characterized by a phenyl group attached to an amino group via an alkyl chain. This structural motif is the foundation for many endogenous neurotransmitters, hormones, and a wide array of psychoactive and medicinal drugs. Variations in the alkyl chain length, as well as substitutions on the phenyl ring and amino group, lead to diverse pharmacological activities. This guide focuses on comparing the receptor binding affinities, functional activities, and pharmacokinetic profiles of this compound with its shorter-chain analog, phenethylamine, and the more widely studied phenylisopropylamines: amphetamine, phentermine, and MDMA.

Data Presentation

Table 1: Comparative Receptor and Transporter Binding Affinities (Ki, nM)
CompoundDATNETSERT5-HT2AD2MAO-A
This compound Data not availableData not availableData not availableData not availableData not availableCompetitive inhibitor
Phenethylamine 4,300[1]Data not availableData not availableLow affinity[2]Data not availableData not available
Amphetamine 640[3]70[3]38,000[3]Data not availableData not availableWeak inhibitor
Phentermine ~1,000[4]~100[4]~15,000[4]Inactive[5]Data not available85,000-88,000 (rat tissues)
MDMA 8,290[3]1,190[3]2,410[3]Data not availableData not availableData not available

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Activities (EC50, nM)
CompoundDopamine (B1211576) ReleaseNorepinephrine (B1679862) ReleaseSerotonin (B10506) ReleaseTAAR1 Agonism5-HT2C Agonism
This compound Data not availableData not availableData not availableData not availableData not available
Phenethylamine Data not availableData not availableData not availablePotent agonist[6]Data not available
Amphetamine (S-isomer) 5.8-24.8[7]6.6-7.2[7]698-1,765[7]AgonistData not available
Phentermine Data not availableData not availableWeak effects[5]5,470 (weak partial agonist)[5]1,394 (weak partial agonist)[5]
MDMA 51.2-278[7]54.1-110[7]49.6-72[7]Data not availableData not available

Note: Lower EC50 values indicate higher potency.

Table 3: Comparative Pharmacokinetic Parameters
CompoundTmax (hours)Cmax (ng/mL)Half-life (hours)Bioavailability (%)
This compound Data not availableData not availableData not availableData not available
Phenethylamine Rapidly metabolizedData not availableVery shortLow (due to MAO)
Amphetamine ~3 (IR), ~7 (XR)[8]23.5 (XR, 20mg)[8]9-14 (pH-dependent)[9]~90[9]
Phentermine 3-6[5][10]~200 (steady-state)[5][10]20-25 (pH-dependent)[10][11]High[5]
MDMA 1.8-3[12]163-292 (dose-dependent)[13]7-9[11][13]High

Discussion of Pharmacological Profiles

Phenethylamine: As the parent compound, phenethylamine is an endogenous trace amine that acts as a central nervous system stimulant.[6] It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[6] However, it has very low oral bioavailability due to rapid metabolism by MAO.[6]

Amphetamine: A potent central nervous system stimulant, amphetamine acts primarily as a releasing agent of norepinephrine and dopamine.[15] It has a higher affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) compared to the serotonin transporter (SERT).[3] Its pharmacokinetic profile is characterized by good oral bioavailability and a pH-dependent half-life.[9][16]

Phentermine: Structurally similar to amphetamine, phentermine is also a sympathomimetic amine used as an appetite suppressant. It acts as a norepinephrine-dopamine releasing agent, with weaker effects on serotonin.[5][17] It is a weak partial agonist at TAAR1 and the 5-HT2C receptor.[5] Phentermine exhibits a longer half-life compared to amphetamine.[10][11][18]

MDMA: Known for its empathogenic and entactogenic effects, MDMA is a potent releasing agent of serotonin, and to a lesser extent, dopamine and norepinephrine.[7][19] It shows a higher affinity for SERT compared to DAT and NET.[3] MDMA's pharmacokinetics are nonlinear, with the half-life increasing at higher doses.[13][20]

Experimental Protocols

Radioligand Displacement Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a test compound for a specific monoamine transporter (DAT, NET, or SERT).

Materials:

  • Cell membranes prepared from cells expressing the human monoamine transporter of interest.

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay for TAAR1 Functional Activity

This assay measures the ability of a test compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP) through the activation of TAAR1, a Gs-coupled receptor.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Test compound.

  • Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

  • 96-well cell culture plates.

Procedure:

  • Seed the TAAR1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer and pre-incubate.

  • Add varying concentrations of the test compound to the wells.

  • Incubate for a specified time at 37°C to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[21][22]

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical pharmacokinetic study in rats to determine parameters such as Cmax, Tmax, and half-life following oral administration.[23][24][25][26][27]

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain).

Procedure:

  • Fast the rats overnight before dosing.

  • Administer the test compound at a specific dose via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a cannulated vessel or tail vein.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time profile. Calculate pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t½) using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

Radioligand_Binding_Assay cluster_preparation Sample Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes expressing Monoamine Transporter Incubate Incubate at RT to reach equilibrium Membranes->Incubate Radioligand Radioligand ([³H]WIN 35,428, etc.) Radioligand->Incubate TestCompound Test Compound (e.g., this compound) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Radioligand Binding Assay Workflow.

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAAR1 TAAR1 G_protein Gs TAAR1->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates Agonist TAAR1 Agonist (e.g., Phenethylamine) Agonist->TAAR1 binds

Caption: TAAR1 Gs-coupled Signaling Pathway.

FiveHT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FiveHT2A 5-HT2A Receptor G_protein Gq FiveHT2A->G_protein activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes G_protein->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca stimulates PKC PKC Activation DAG->PKC activates Agonist 5-HT2A Agonist Agonist->FiveHT2A binds

Caption: 5-HT2A Gq-coupled Signaling Pathway.

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP production decreased G_protein->AC inhibits PKA PKA cAMP->PKA activation decreased Agonist Dopamine Agonist Agonist->D2R binds

Caption: Dopamine D2 Gi-coupled Signaling Pathway.

Conclusion

This guide provides a comparative framework for understanding the pharmacology of this compound in the context of other well-characterized phenylalkylamines. While direct quantitative data for this compound remains elusive in the public domain, its structural characteristics suggest it likely interacts with monoamine systems, particularly as an inhibitor of MAO-A. The provided data for phenethylamine, amphetamine, phentermine, and MDMA offer a valuable reference for researchers investigating novel phenylalkylamine compounds. Further experimental characterization of this compound is necessary to fully elucidate its pharmacological profile and potential therapeutic applications. The experimental protocols and signaling pathway diagrams included in this guide are intended to facilitate such future research endeavors.

References

A Comparative Guide to the Synthesis of 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key amine intermediates is paramount. 4-Phenylbutylamine is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a detailed comparison of three primary synthetic routes to this compound: Reduction of 4-Phenylbutyronitrile (B1582471), Reductive Amination of 4-Phenylbutanal, and the Gabriel Synthesis. Each method is evaluated based on performance, reagent safety, and reaction conditions, supported by detailed experimental protocols and workflow visualizations to aid in methodological selection.

At a Glance: Synthesis Methods Comparison

The selection of an optimal synthetic route depends on factors such as available starting materials, required scale, tolerance for hazardous reagents, and desired purity. The following table summarizes the key quantitative and qualitative parameters for each method.

ParameterMethod 1A: Catalytic HydrogenationMethod 1B: LiAlH₄ ReductionMethod 2: Reductive AminationMethod 3: Gabriel Synthesis
Starting Material 4-Phenylbutyronitrile4-Phenylbutyronitrile4-Phenylbutanal4-Phenylbutyl bromide
Key Reagents Raney® Nickel, H₂, NH₃ (in Ethanol)Lithium Aluminum Hydride (LiAlH₄), Diethyl EtherAmmonium Acetate, NaBH(OAc)₃, Acetic Acid, DCEPotassium Phthalimide, DMF, Hydrazine Hydrate
Typical Yield High (>90%, estimated)High (>85%, estimated)High (Generally >85%)Good to High (75-95%)
Reaction Temperature 50-100°C35°C (Reflux)Room TemperatureStep 1: 70-90°C; Step 2: 80-100°C (Reflux)
Reaction Time 2-6 hours1-3 hours3-12 hoursStep 1: 2-4 hours; Step 2: 4-16 hours
Key Advantages High yield, uses H₂ gas, suppresses byproducts with NH₃.High yield, rapid reaction.Mild conditions, high functional group tolerance, avoids toxic reagents.Cleanly produces primary amine, avoids over-alkylation.
Key Disadvantages Requires high-pressure hydrogenation equipment.Use of highly pyrophoric and hazardous LiAlH₄, requires strictly anhydrous conditions.Requires preparation of the aldehyde starting material.Two distinct synthetic steps, phthalhydrazide (B32825) byproduct removal.

Method 1: Reduction of 4-Phenylbutyronitrile

This approach converts the nitrile functional group directly into a primary amine. This can be achieved through catalytic hydrogenation or with a strong chemical reducing agent.

A. Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a robust method for nitrile reduction. The use of Raney® Nickel is common, and the addition of ammonia (B1221849) is a critical technique to suppress the formation of secondary and tertiary amine byproducts by shifting reaction equilibria away from imine intermediates reacting with the product amine.[1]

  • Catalyst Preparation : In a high-pressure autoclave reactor, add a slurry of Raney® Nickel catalyst (5-10% by weight of the nitrile) in ethanol (B145695).

  • Reaction Setup : Add 4-phenylbutyronitrile (1 equivalent) dissolved in ethanol saturated with ammonia.

  • Hydrogenation : Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-80 bar.

  • Reaction : Heat the mixture to 80-100°C and stir vigorously for 4-6 hours, monitoring hydrogen uptake.

  • Workup : After cooling and carefully venting the reactor, filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure to yield crude this compound, which can be further purified by distillation.

cluster_main Method 1A: Catalytic Hydrogenation start 4-Phenylbutyronitrile prod This compound start->prod H₂ (50-80 bar) Raney® Ni, NH₃/EtOH 80-100°C

Catalytic Hydrogenation of 4-Phenylbutyronitrile.
B. Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that efficiently converts nitriles to primary amines.[2][3] This method is rapid and high-yielding but requires stringent anhydrous conditions due to the high reactivity and pyrophoric nature of LiAlH₄.[4]

  • Reaction Setup : To a dry, three-necked flask equipped with a dropping funnel and a condenser under an inert nitrogen atmosphere, add LiAlH₄ (1.2 equivalents) suspended in anhydrous diethyl ether.

  • Addition : Cool the suspension in an ice bath. Add a solution of 4-phenylbutyronitrile (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then gently reflux for an additional 1-2 hours.

  • Quenching : Cool the reaction mixture to 0°C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Workup : Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.

  • Isolation : Dry the combined organic filtrate over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to obtain this compound.

cluster_main Method 1B: LiAlH₄ Reduction start 4-Phenylbutyronitrile prod This compound start->prod 1) LiAlH₄, Et₂O 2) H₂O Workup cluster_main Method 2: Reductive Amination start 4-Phenylbutanal intermediate Imine Intermediate start->intermediate NH₄OAc, AcOH DCE, RT prod This compound intermediate->prod NaBH(OAc)₃ cluster_main Method 3: Gabriel Synthesis start 4-Phenylbutyl Bromide + Potassium Phthalimide intermediate N-(4-Phenylbutyl)phthalimide start->intermediate DMF, 70-90°C prod This compound intermediate->prod H₂NNH₂·H₂O EtOH, Reflux byproduct Phthalhydrazide intermediate->byproduct

References

A Comparative Guide to the Validation of Analytical Methods for 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous validation of analytical methods is a cornerstone of drug development and research, ensuring the reliability, consistency, and accuracy of data. For a compound like 4-Phenylbutylamine, a primary amine with potential applications in neuroscience and as a chemical intermediate, robust analytical methods are crucial for accurate quantification and quality control.[1][2] This guide provides a comparative overview of analytical methodologies applicable to this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation process for an analytical method is comprehensive, designed to demonstrate its suitability for its intended purpose.[3] This involves evaluating a range of performance characteristics, including specificity, linearity, accuracy, precision, and robustness, often following guidelines from the International Council for Harmonisation (ICH).[3]

Comparison of Key Analytical Techniques

For a primary amine like this compound, several analytical techniques can be employed. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds.[4] For primary amines that may lack a strong UV chromophore, pre-column derivatization can be used to enhance UV absorbance or fluorescence, thereby increasing the sensitivity and selectivity of the method.[4] A reversed-phase C18 column is commonly utilized for the separation of such compounds.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] This technique is highly specific and can be used for the positive identification of this compound.[5] It is a "gold standard" for forensic substance identification and can be applied to various sample types.[5]

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on volatility and interaction with a stationary phase, with detection by a mass spectrometer.[5]
Analyte Suitability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Derivatization may be needed for compounds with poor UV absorbance.[4]Best suited for volatile and thermally stable compounds. Derivatization may be required to increase volatility.
Sensitivity Good, can be enhanced with derivatization or more sensitive detectors (e.g., fluorescence, MS).Generally very high, especially with selected ion monitoring (SIM).
Specificity Moderate to good. Specificity can be demonstrated through peak purity analysis and comparison with a reference standard.Very high. The mass spectrum provides a molecular fingerprint of the analyte, allowing for positive identification.[5]
Sample Throughput Can be high, with typical run times of 5-30 minutes.Can be slower due to the time required for the temperature program of the GC oven.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Method Validation Parameters and Acceptance Criteria

The validation of an analytical method involves a series of experiments to assess its performance.[3] The following table summarizes key validation parameters and their typical acceptance criteria based on ICH guidelines.

Validation ParameterAcceptance Criteria
Specificity/Selectivity No interference from blank or placebo at the retention time of the analyte.[6] Peak purity index should be close to 1.[6]
Linearity Correlation coefficient (r²) ≥ 0.995.[6]
Range For assays, typically 80-120% of the test concentration.[6]
Accuracy For assays, percent recovery of 98.0% to 102.0%.[6]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%.[6]
Intermediate Precision RSD ≤ 3-5% across different days, analysts, or instruments.[6]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3:1.[6]
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10:1, with acceptable precision and accuracy.[6]
Robustness No significant impact on results from small, deliberate variations in method parameters (e.g., pH, flow rate).[6]

Experimental Protocols

The following are hypothetical protocols that can serve as a starting point for the development and validation of analytical methods for this compound. These protocols will require optimization for the specific sample matrix and instrumentation.

HPLC-UV Method with Pre-Column Derivatization

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[4] Derivatization with an agent like Phenyl isothiocyanate (PITC) can enhance UV detection.[4]

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent like methanol (B129727) or acetonitrile (B52724).[4]

  • Create working standards by serial dilution of the stock solution to cover the desired concentration range.[4]

  • Prepare the sample solution by accurately weighing and dissolving the product in the same solvent to achieve a concentration within the calibration range.[4]

  • Filter all solutions through a 0.45 µm syringe filter before derivatization.[4]

2. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add the derivatizing agent (e.g., Phenyl isothiocyanate - PITC) and a catalyst if required, in a specific molar ratio.[4]

  • Vortex the reaction mixture; heating may be necessary to ensure complete derivatization.[4]

  • After the reaction, the solvent may be evaporated, and the residue reconstituted in the mobile phase.[4]

3. Chromatographic Conditions:

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35°C.[4]

  • Injection Volume: 10-20 µL.[4]

  • Detection: UV detector set at an appropriate wavelength for the derivatized product (e.g., 217 nm).[4]

GC-MS Method

This method is suitable for the identification and quantification of this compound, particularly in complex matrices where high specificity is required.

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, ethyl acetate).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For solid samples, dissolve a known amount in a suitable solvent. For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added to all standards and samples.

2. GC-MS Conditions:

  • GC Column: A 5% phenyl methyl siloxane column is a common choice for a wide range of analytes.[7]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI).

  • MS Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method.

Start Method Development SST System Suitability Testing (SST) Start->SST Specificity Specificity / Selectivity SST->Specificity If SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report End Method Approved Report->End

Caption: A general workflow for the validation of an analytical method.[3]

Interdependencies of Validation Parameters

The various parameters of method validation are interconnected, ensuring a comprehensive assessment of the method's performance.

Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: The relationship between key analytical method validation parameters.[3]

References

A Comparative Guide to the Biological Activity of 4-Phenylbutylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known and predicted biological activities of 4-phenylbutylamine and its structural isomers. While direct comparative quantitative data for these specific isomers is limited in publicly available literature, this document synthesizes information on related phenylalkylamines to infer structure-activity relationships (SAR) and guide future research. The primary focus is on their interactions with Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters, which are established targets for this class of compounds.

Introduction to Phenylbutylamine Isomers

This compound is a primary amine belonging to the phenethylamine (B48288) class. Its structural isomers, including 1-phenylbutylamine and 2-phenylbutylamine, differ in the position of the amino group on the butyl chain. This seemingly minor structural variation can significantly impact their pharmacological properties due to differences in stereochemistry and interaction with biological targets. Isomerism is a critical factor in drug design, as different isomers can exhibit varied potency, efficacy, and receptor selectivity.

Predicted Biological Activities and Structure-Activity Relationships

Based on the pharmacology of related phenethylamines, the primary molecular targets for phenylbutylamine isomers are expected to be the Trace Amine-Associated Receptor 1 (TAAR1) and the monoamine transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine (B1679862) Transporter (NET).

Trace Amine-Associated Receptor 1 (TAAR1):

TAAR1 is a G protein-coupled receptor that is activated by endogenous trace amines, such as β-phenylethylamine, and is a known target for amphetamine and its derivatives. Phenylbutylamine and its isomers are structurally similar to these TAAR1 agonists and are therefore predicted to exhibit activity at this receptor.

  • This compound: As a straight-chain phenylalkylamine, it is expected to be a TAAR1 agonist.

  • 1-Phenylbutylamine & 2-Phenylbutylamine: The position of the amine group closer to the phenyl ring may influence binding affinity and efficacy. Chirality at the benzylic carbon (in 1-phenylbutylamine) and the adjacent carbon (in 2-phenylbutylamine) will likely result in enantiomer-specific differences in activity. Generally, one enantiomer may fit more favorably into the receptor's binding pocket, leading to higher potency.

  • N,N-dimethyl-2-phenylbutylamine: N-dimethylation of the primary amine is known to significantly reduce potency at TAAR1 for some phenethylamines.

Monoamine Transporters (DAT, SERT, NET):

Phenylalkylamines are known to interact with monoamine transporters, acting as either inhibitors of reuptake or as substrates (releasers).

  • This compound: Has been identified as a competitive inhibitor of monoamine oxidase A (MAO-A)[1]. Its interaction with monoamine transporters is less characterized but it is predicted to have some affinity.

  • Positional Isomers (1- and 2-Phenylbutylamine): The position of the amine group will likely affect the affinity and selectivity for DAT, SERT, and NET. Subtle changes in the shape of the molecule can dramatically alter how it fits into the transporter's binding site.

  • N,N-dimethyl-2-phenylbutylamine: N-alkylation can alter the interaction with monoamine transporters, potentially shifting the activity profile towards inhibition rather than release.

Quantitative Data Comparison

A comprehensive search of the scientific literature did not yield direct, quantitative comparative data (e.g., Ki or EC50 values) for this compound and its specific isomers (1-phenylbutylamine, 2-phenylbutylamine, and N,N-dimethyl-2-phenylbutylamine) at TAAR1 and monoamine transporters. The following table is therefore presented as a template for future experimental investigation, highlighting the key parameters that should be determined to enable a thorough comparison.

CompoundTargetAssay TypeParameterValue
This compound hTAAR1cAMP AccumulationEC50 (nM)Data Not Available
hDAT[3H]WIN 35,428 BindingKi (nM)Data Not Available
hSERT[3H]Citalopram BindingKi (nM)Data Not Available
hNET[3H]Nisoxetine BindingKi (nM)Data Not Available
1-Phenylbutylamine (racemic) hTAAR1cAMP AccumulationEC50 (nM)Data Not Available
hDAT[3H]WIN 35,428 BindingKi (nM)Data Not Available
hSERT[3H]Citalopram BindingKi (nM)Data Not Available
hNET[3H]Nisoxetine BindingKi (nM)Data Not Available
2-Phenylbutylamine (racemic) hTAAR1cAMP AccumulationEC50 (nM)Data Not Available
hDAT[3H]WIN 35,428 BindingKi (nM)Data Not available
hSERT[3H]Citalopram BindingKi (nM)Data Not available
hNET[3H]Nisoxetine BindingKi (nM)Data Not available
N,N-dimethyl-2-phenylbutylamine hTAAR1cAMP AccumulationEC50 (nM)Data Not Available
hDAT[3H]WIN 35,428 BindingKi (nM)Data Not Available
hSERT[3H]Citalopram BindingKi (nM)Data Not Available
hNET[3H]Nisoxetine BindingKi (nM)Data Not Available

hTAAR1: human Trace Amine-Associated Receptor 1; hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter.

Signaling Pathways and Experimental Workflows

TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist, such as predicted for phenylbutylamine isomers, primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade can influence the activity of various downstream effectors, including protein kinase A (PKA), and can modulate the function of monoamine transporters.

TAAR1_Signaling TAAR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Phenylbutylamine Isomer (Agonist) TAAR1 TAAR1 Agonist->TAAR1 Binds to G_protein Gs TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Modulation of Monoamine Transporters) PKA->Downstream Phosphorylates

TAAR1 agonist-induced cAMP signaling cascade.

Experimental Workflow: In Vitro Characterization

A systematic in vitro evaluation is necessary to delineate the pharmacological profiles of this compound and its isomers. The following workflow outlines the key experiments.

Experimental_Workflow In Vitro Characterization Workflow start Synthesize and Purify Phenylbutylamine Isomers receptor_binding Radioligand Binding Assays (TAAR1, DAT, SERT, NET) start->receptor_binding functional_assays Functional Assays start->functional_assays data_analysis Data Analysis (Determine Ki, EC50/IC50 values) receptor_binding->data_analysis cAMP_assay cAMP Accumulation Assay (TAAR1) functional_assays->cAMP_assay uptake_assay Monoamine Uptake Assay (DAT, SERT, NET) functional_assays->uptake_assay cAMP_assay->data_analysis uptake_assay->data_analysis comparison Comparative Analysis of Potency and Selectivity data_analysis->comparison

Workflow for the in vitro pharmacological profiling of phenylbutylamine isomers.

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters (DAT, SERT, NET)

This protocol is a generalized method to determine the binding affinity (Ki) of test compounds for the human dopamine, serotonin, and norepinephrine transporters.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, SERT, or NET are cultured to ~90% confluency.

  • Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • A fixed concentration of the appropriate radioligand:

      • For DAT: [3H]WIN 35,428 (e.g., 2-3 nM)

      • For SERT: [3H]Citalopram (e.g., 1-2 nM)

      • For NET: [3H]Nisoxetine (e.g., 1-2 nM)

    • Varying concentrations of the test compound (e.g., this compound or its isomers) or vehicle.

    • For determination of non-specific binding, a high concentration of a known inhibitor is used (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET).

    • The prepared cell membrane suspension.

  • The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Scintillation Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer.

  • The filters are dried, and a scintillation cocktail is added to each vial or well.

  • The amount of radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TAAR1 Functional Assay (cAMP Accumulation)

This protocol describes a method to determine the functional activity (EC50) of test compounds at the human TAAR1 receptor.

1. Cell Culture:

  • HEK293 cells stably expressing human TAAR1 are seeded in 96-well plates and grown to near confluency.

2. cAMP Accumulation Assay:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Cells are then incubated with varying concentrations of the test compound (e.g., this compound or its isomers) or a known TAAR1 agonist (e.g., β-phenylethylamine as a positive control) in the assay buffer.

  • The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

3. Cell Lysis and cAMP Quantification:

  • The assay is terminated by removing the assay buffer and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.

  • The intracellular cAMP levels are then quantified using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of cAMP produced in each well is determined from the standard curve.

  • The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the test compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.

Conclusion

While direct experimental data comparing the biological activities of this compound and its positional and N-substituted isomers is currently lacking, this guide provides a framework for their systematic evaluation. Based on the structure-activity relationships of related phenylalkylamines, it is predicted that these isomers will exhibit differential activity at TAAR1 and monoamine transporters. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to elucidate these differences. Such studies are crucial for understanding the pharmacological nuances of this chemical class and for the potential development of novel therapeutic agents.

References

Spectroscopic Purity Analysis of 4-Phenylbutylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of pharmaceutical products. 4-Phenylbutylamine, a primary amine, serves as a versatile building block in the synthesis of various biologically active molecules. This guide provides a comprehensive comparison of key spectroscopic and chromatographic techniques for the purity assessment of this compound, supported by experimental protocols and data interpretation guidelines.

Introduction to Purity Analysis of this compound

This compound (C₁₀H₁₅N) is a phenylalkylamine with a molecular weight of 149.23 g/mol .[1] Its purity can be affected by residual starting materials, byproducts from the synthetic route, and degradation products. Common analytical techniques employed for purity determination leverage the unique spectroscopic and chromatographic properties of the molecule and its potential impurities. This guide will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Infrared (IR) Spectroscopy.

Comparison of Key Analytical Techniques

The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. While chromatographic techniques like HPLC and GC are excellent for separating and quantifying impurities, spectroscopic methods like NMR provide detailed structural information and can be used for absolute quantification.[2][3]

TechniquePrincipleAdvantagesLimitationsTypical Purity Specification
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of hydrogen atoms, providing structural information and quantitative data based on signal integration.Provides structural confirmation of the main component and impurities. Can be used for absolute purity determination (qNMR) against a certified standard.[4] Non-destructive.[2]Lower sensitivity compared to chromatographic methods for detecting trace impurities. Signal overlap can complicate quantification.[2]>95% (by relative integration)
HPLC (UV detection) Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile and thermally labile compounds.[5] Well-established for routine quality control.Primary amines may require derivatization for enhanced detection and better peak shape.[6] Requires reference standards for impurity identification and quantification.>98% (by area percentage)
GC-MS Separates volatile components in a gaseous mobile phase and detects them using mass spectrometry, which provides mass-to-charge ratio information.Excellent for analyzing volatile impurities such as residual solvents.[5] Mass spectrometry provides structural information for impurity identification.[7]Not suitable for non-volatile or thermally labile compounds.[5] Derivatization may be necessary for polar amines.[7]>98% (by area percentage)
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of the compound.Fast and simple method for identity confirmation. Can detect the presence of functional groups related to impurities.Not a quantitative technique for purity assessment. Low sensitivity for trace impurities.Primarily for Identity Confirmation

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

  • Transfer the solution to a 5 mm NMR tube.[8]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher. Key parameters include:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • A 90° pulse angle.

    • An appropriate number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).[8]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the benzylic protons at ~2.64 ppm) and a signal from the internal standard.[9]

    • Calculate the purity using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.[6]

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.[6]

  • Data Analysis: Calculate the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and identify volatile impurities in this compound.

Methodology:

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions (Typical):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 300.

  • Data Analysis: Determine purity by the area percentage of the main peak in the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra with library databases (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak at m/z 149 and characteristic fragment ions.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the identity of this compound and detect the presence of functional groups from potential impurities.

Methodology:

  • Sample Preparation: Place a small amount of the liquid sample directly onto the ATR crystal or prepare a thin film between KBr plates.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks include N-H stretching of the primary amine, C-H stretching of the aromatic and alkyl groups, and C=C stretching of the aromatic ring. The presence of unexpected peaks (e.g., a strong C=O stretch) could indicate an impurity.

Visualizing the Analytical Workflow

Spectroscopic_Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Prep Sample Preparation (Weighing, Dissolution) Sample->Prep NMR NMR Spectroscopy Prep->NMR Aliquots HPLC HPLC Prep->HPLC Aliquots GCMS GC-MS Prep->GCMS Aliquots FTIR FTIR Spectroscopy Prep->FTIR Aliquots Purity_Quant Purity Quantification (%, w/w) NMR->Purity_Quant HPLC->Purity_Quant GCMS->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID Identity Identity Confirmation FTIR->Identity Final_Report Final Purity Report Purity_Quant->Final_Report Impurity_ID->Final_Report Identity->Final_Report

Caption: Workflow for the comprehensive spectroscopic purity analysis of this compound.

Logical Comparison of Techniques

Technique_Comparison cluster_quant Quantitative Purity cluster_qual Qualitative Information qNMR qNMR (Absolute Purity) Struct_ID Structural ID (NMR, MS) qNMR->Struct_ID Chromo Chromatography (Relative Purity) Chromo->Struct_ID LC-MS, GC-MS Func_Group Functional Groups (FTIR) Purity_Goal Purity Assessment Goal Purity_Goal->qNMR High Accuracy Quantification Purity_Goal->Chromo Routine QC Screening Purity_Goal->Struct_ID Impurity Identification Purity_Goal->Func_Group Quick Identity Check

Caption: Logical relationships in selecting an analytical technique for this compound purity.

Conclusion

A comprehensive purity assessment of this compound is best achieved by employing a combination of orthogonal analytical techniques. For routine quality control, HPLC is often the method of choice due to its robustness and high-throughput capabilities.[5] GC-MS is invaluable for the analysis of volatile impurities and for providing structural information on unknown peaks.[7] For definitive structural confirmation and absolute purity determination, ¹H qNMR is the gold standard, offering a primary method of measurement.[2][3] FTIR serves as a rapid and straightforward tool for identity confirmation. By understanding the strengths and limitations of each technique, researchers can select the most appropriate methods to ensure the quality and integrity of their this compound samples.

References

A Comparative Study of 4-Phenylbutylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships and pharmacological performance of 4-phenylbutylamine derivatives, with a focus on diaryl-substituted compounds for researchers, scientists, and drug development professionals.

The this compound scaffold is a versatile chemical framework that has given rise to a diverse range of pharmacologically active compounds. This guide provides a comparative analysis of key derivatives, focusing on the well-studied 4,4-diphenylbutylamine (B3062691) subclass, which has shown significant activity at various biological targets within the central nervous system and cardiovascular system. Additionally, this guide will touch upon the mono-phenyl derivative, this compound, to provide a broader context of this chemical class.

Comparative Analysis of Biological Activity

The pharmacological profile of this compound derivatives is heavily influenced by the nature of the substitutions on the phenyl rings and the amine terminus. The diaryl-substituted compounds, in particular, have been extensively investigated, leading to the development of potent agents targeting dopamine (B1211576) receptors, calcium channels, and GABA transporters.

Dopamine Receptor Antagonism

A prominent class of 4,4-diphenylbutylamine derivatives are the diphenylbutylpiperidines, which are potent antagonists of the dopamine D2 receptor. This activity is central to their use as antipsychotic medications.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of 4,4-Diphenylbutylpiperidine Derivatives at Dopamine and Other Receptors

CompoundD₁ Receptor Kᵢ (nM)D₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)α₁-Adrenoceptor Kᵢ (nM)5-HT₁A Receptor Kᵢ (nM)
Pimozide (B1677891)588[1]1.4[1]2.5[1]39[1]310[1]
Penfluridol (B1679229)1471.591.36602356

Data for Penfluridol sourced from multiple receptor binding assays.

The high affinity of pimozide and penfluridol for the D₂ receptor underscores their antipsychotic efficacy. The para-fluoro substitution on the phenyl rings is a common structural feature in this class, contributing to their potent D₂ receptor antagonism.

Calcium Channel Blockade

Certain 4,4-diphenylbutylamine derivatives, such as lidoflazine, are known for their activity as calcium channel blockers. However, a critical off-target effect for some derivatives is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.

Table 2: Inhibitory Activity (IC₅₀) of Lidoflazine

CompoundTargetIC₅₀ (nM)
LidoflazinehERG K⁺ Channel~16[2][3]

Lidoflazine's potent inhibition of the hERG channel highlights the importance of screening for this off-target activity in the development of new 4,4-diphenylbutylamine derivatives.

GABA Uptake Inhibition

The 4,4-diphenylbut-3-enyl moiety is a key structural feature for a class of potent and selective GABA transporter 1 (GAT-1) inhibitors. These compounds enhance GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft.

Table 3: Comparative Inhibitory Potency (IC₅₀, µM) of GAT-1 Inhibitors

CompoundhGAT-1 IC₅₀ (µM)rGAT-2 IC₅₀ (µM)hGAT-3 IC₅₀ (µM)hBGT-1 IC₅₀ (µM)
SKF-89976A0.13[4][5]550[4][5]944[4][5]7210[4][5]
Tiagabine0.39---

hGAT-1: human GABA Transporter 1, rGAT-2: rat GABA Transporter 2, hGAT-3: human GABA Transporter 3, hBGT-1: human Betaine/GABA Transporter 1. A lower IC₅₀ value indicates higher potency.

SKF-89976A demonstrates high potency and selectivity for GAT-1 over other GABA transporter subtypes, a desirable characteristic for therapeutic agents targeting the GABAergic system. Tiagabine, a clinically used anticonvulsant, also shows high potency at GAT-1.

Monoamine Oxidase (MAO) Inhibition

In contrast to the diaryl derivatives, the mono-phenyl compound this compound has been identified as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.

Table 4: Inhibitory Activity (Kᵢ) of this compound

CompoundTargetKᵢ (µM)
This compoundhMAO-A31

hMAO-A: human Monoamine Oxidase A. Kᵢ is the inhibition constant.

Experimental Protocols

Detailed methodologies are crucial for the systematic evaluation and comparison of novel this compound derivatives.

Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D₂ receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human dopamine D₂ receptor.

    • Radioligand: [³H]-Spiperone.

    • Test compounds (e.g., pimozide, penfluridol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

    • Initiate the binding reaction by adding [³H]-Spiperone at a final concentration close to its Kₔ value.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

    • The Kᵢ values are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Whole-Cell Patch Clamp Assay for hERG Channel Inhibition

This protocol describes a method to assess the inhibitory effect of compounds on the hERG potassium channel using the whole-cell patch-clamp technique.

  • Materials:

    • HEK293 cells stably expressing the hERG channel.

    • Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

    • Patch-clamp rig with amplifier, data acquisition system, and microscope.

    • Borosilicate glass pipettes.

  • Procedure:

    • Culture the hERG-expressing HEK293 cells on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record hERG currents using a specific voltage protocol. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to record the characteristic tail current.

    • Apply the test compound at various concentrations to the bath solution and record the hERG current at steady-state for each concentration.

    • The percentage of channel inhibition is calculated by comparing the tail current amplitude in the presence and absence of the compound.

    • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal function.

[³H]GABA Uptake Assay

This protocol is used to measure the inhibition of GABA uptake by test compounds in cells expressing GABA transporters.

  • Materials:

    • HEK293 cells stably expressing the human GAT-1.

    • [³H]GABA (gamma-Aminobutyric acid).

    • Uptake Buffer: A buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing 10 mM HEPES, pH 7.4.

    • Test compounds (e.g., SKF-89976A, tiagabine).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Plate the GAT-1 expressing HEK293 cells in a 96-well plate and grow to confluence.

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with the test compound at various concentrations for 10-20 minutes at 37°C.

    • Initiate the uptake by adding a mixture of unlabeled GABA and [³H]GABA to each well.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells with a lysis buffer or distilled water.

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

    • Non-specific uptake is determined in the presence of a high concentration of a known GAT-1 inhibitor (e.g., 1 mM GABA).

    • The IC₅₀ value is calculated by determining the concentration of the test compound that causes 50% inhibition of the specific [³H]GABA uptake.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding of the pharmacology of this compound derivatives.

Dopamine_D2_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds G_protein Gαi/o D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates targets Pimozide Pimozide / Penfluridol Pimozide->D2R antagonizes

Caption: Dopamine D2 Receptor Antagonism by 4,4-Diphenylbutylpiperidines.

GABA_Uptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_postsynaptic Postsynaptic Neuron GABA_synapse GABA GAT1 GABA Transporter 1 (GAT-1) GABA_synapse->GAT1 binds GABA_R GABA Receptor GABA_synapse->GABA_R activates GABA_neuron GABA GAT1->GABA_neuron translocates Na_Cl Na⁺ / Cl⁻ Na_Cl->GAT1 co-transport SKF SKF-89976A / Tiagabine SKF->GAT1 inhibits Increased_Inhibition Increased Inhibitory Neurotransmission GABA_R->Increased_Inhibition

Caption: Mechanism of Action of GAT-1 Inhibitors.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes (e.g., HEK293 expressing receptor) start->prepare_membranes add_reagents Add Membranes, Test Compound, and Radioligand to Plate prepare_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

The this compound scaffold, particularly the 4,4-diphenylbutylamine subclass, has proven to be a rich source of potent and selective modulators of key neurological targets. Structure-activity relationship studies have demonstrated that modifications to the phenyl rings and the amine substituent are critical for tuning the affinity and selectivity towards dopamine receptors, calcium channels, and GABA transporters. The provided experimental protocols offer a foundational framework for the in vitro characterization of novel derivatives. Future research in this area holds the potential for the development of new therapeutic agents with improved efficacy and safety profiles.

References

Unraveling the Dual-Pronged Mechanism of 4-Phenylbutylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its therapeutic application. 4-Phenylbutylamine (4-PBA), a small molecule drug, has garnered significant interest for its therapeutic potential in a range of diseases. This guide provides a comprehensive validation of its primary mechanisms of action: alleviation of endoplasmic reticulum (ER) stress and inhibition of histone deacetylases (HDACs). Through objective comparisons with alternative compounds and detailed experimental data, we aim to provide a clear understanding of 4-PBA's cellular functions.

At a Glance: 4-PBA's Dual Mechanism of Action

This compound exerts its therapeutic effects through two well-documented, yet distinct, mechanisms. Firstly, it acts as a chemical chaperone , physically interacting with misfolded proteins to alleviate stress within the endoplasmic reticulum. Secondly, it functions as a histone deacetylase (HDAC) inhibitor , epigenetically modifying gene expression.

I. 4-PBA as a Chemical Chaperone: Mitigating Endoplasmic Reticulum Stress

The endoplasmic reticulum is a critical organelle for protein folding and modification. An accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a state known as ER stress. Prolonged ER stress can lead to cellular dysfunction and apoptosis. 4-PBA acts as a chemical chaperone by binding to exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and facilitating their proper folding.[1]

Comparative Analysis with Tauroursodeoxycholic Acid (TUDCA)

Tauroursodeoxycholic acid (TUDCA) is another well-characterized chemical chaperone often used as a benchmark for comparing ER stress-alleviating compounds.

Table 1: In Vitro Efficacy of 4-PBA vs. TUDCA in Mitigating Protein Aggregation

CompoundConcentrationProtein Aggregation Inhibition (%)Reference
4-PBA10 mM45 ± 5%[2]
TUDCA10 mM75 ± 8%[2]

Data represents the inhibition of dithiothreitol (B142953) (DTT)-induced bovine serum albumin (BSA) aggregation.

Experimental evidence suggests that while both compounds mitigate protein aggregation, TUDCA is significantly more potent in this regard.[2]

Table 2: Effect of 4-PBA and TUDCA on ER Stress Marker Expression

TreatmentGRP78/BiP Expression (Fold Change)CHOP/GADD153 Expression (Fold Change)Reference
Tunicamycin (ER stress inducer)4.5 ± 0.56.2 ± 0.7[3]
Tunicamycin + 4-PBA (5 mM)2.8 ± 0.43.1 ± 0.5[3]
Tunicamycin + TUDCA (0.5 mg/ml)2.1 ± 0.32.5 ± 0.4

Data represents the fold change in protein expression relative to untreated control cells, as determined by Western blot analysis.

Both 4-PBA and TUDCA effectively reduce the expression of the key ER stress markers GRP78 (BiP) and CHOP, with TUDCA showing a slightly more pronounced effect at the concentrations tested.[3]

Experimental Protocol: Validation of Chemical Chaperone Activity via Western Blot for ER Stress Markers

This protocol outlines the measurement of GRP78/BiP and CHOP/GADD153 protein expression in cells treated with an ER stress inducer in the presence or absence of 4-PBA or a comparator compound.

Materials:

  • Cell culture reagents

  • ER stress inducer (e.g., Tunicamycin, Thapsigargin)

  • This compound (4-PBA)

  • Comparator compound (e.g., TUDCA)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-GRP78/BiP (e.g., Cell Signaling Technology, #3177, 1:1000 dilution)

    • Mouse anti-CHOP/GADD153 (e.g., Santa Cruz Biotechnology, sc-7351, 1:500 dilution)

    • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the ER stress inducer with or without varying concentrations of 4-PBA or the comparator compound for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of GRP78 and CHOP to the loading control.

Signaling Pathway and Experimental Workflow

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Intervention Intervention Unfolded Proteins Unfolded Proteins ER Stress ER Stress Unfolded Proteins->ER Stress accumulation GRP78/BiP GRP78/BiP ER Stress->GRP78/BiP upregulation CHOP CHOP ER Stress->CHOP upregulation Apoptosis Apoptosis CHOP->Apoptosis 4-PBA 4-PBA 4-PBA->Unfolded Proteins prevents aggregation TUDCA TUDCA TUDCA->Unfolded Proteins prevents aggregation

Caption: ER stress signaling pathway and points of intervention by 4-PBA and TUDCA.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Signal Detection Signal Detection Immunoblotting->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: Experimental workflow for Western blot analysis of ER stress markers.

II. 4-PBA as a Histone Deacetylase (HDAC) Inhibitor

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone acetylation, resulting in a more open chromatin state and the activation of gene expression.[4]

Comparative Analysis with Other HDAC Inhibitors

4-PBA is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms. Its potency is often compared to other well-known HDAC inhibitors such as Trichostatin A (TSA) and Valproic Acid (VPA).

Table 3: In Vitro Inhibitory Activity (IC50) of 4-PBA and Other HDAC Inhibitors

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Reference
4-PBA1,210,0001,920,000>5,000,0002,500,000>5,000,000[5]
Trichostatin A (TSA)1.51.92.61.8150
Valproic Acid (VPA)400,000400,0001,000,000>20,000,000>10,000,000[2]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The data clearly indicates that 4-PBA is a less potent HDAC inhibitor compared to Trichostatin A, with IC50 values in the millimolar range, whereas TSA is effective at nanomolar concentrations.[5] Valproic acid exhibits potency in the micromolar to millimolar range.[2]

Experimental Protocol: Validation of HDAC Inhibitory Activity using a Fluorometric Assay

This protocol describes a method to measure the in vitro activity of HDAC enzymes in the presence of inhibitors.

Materials:

  • HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • This compound (4-PBA)

  • Comparator HDAC inhibitors (e.g., Trichostatin A)

  • Developer solution (e.g., containing trypsin and a fluorescence releasing agent)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 4-PBA and other HDAC inhibitors in HDAC assay buffer.

  • Assay Setup: In a 96-well plate, add the HDAC assay buffer, the HDAC enzyme, and the inhibitor at various concentrations.

  • Enzyme Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate at 37°C for 15-30 minutes.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

HDAC_Inhibition_Pathway cluster_Nucleus Nucleus cluster_Inhibitor Inhibitor HDACs HDACs Histones Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation (HATs) Chromatin Chromatin Histones->Chromatin Condensed Acetylated Histones->Histones Deacetylation (HDACs) Acetylated Histones->Chromatin Open Gene Transcription Gene Transcription Chromatin->Gene Transcription Activation/Repression 4-PBA 4-PBA 4-PBA->HDACs inhibition

Caption: Mechanism of HDAC inhibition by 4-PBA leading to altered gene transcription.

HDAC_Assay_Workflow Reagent Preparation Reagent Preparation Assay Setup Assay Setup Reagent Preparation->Assay Setup Enzyme Reaction Enzyme Reaction Assay Setup->Enzyme Reaction Signal Development Signal Development Enzyme Reaction->Signal Development Fluorescence Measurement Fluorescence Measurement Signal Development->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Caption: Experimental workflow for the fluorometric HDAC activity assay.

Conclusion

The experimental data presented in this guide validates the dual mechanism of action of this compound as both a chemical chaperone and a histone deacetylase inhibitor. While it demonstrates efficacy in both roles, its potency as an HDAC inhibitor is considerably lower than that of established compounds like Trichostatin A. In its function as a chemical chaperone, it is effective in reducing ER stress, although comparative studies suggest that other chaperones like TUDCA may be more potent in specific in vitro assays. This comprehensive comparison provides a valuable resource for researchers to inform their experimental design and to better understand the therapeutic potential and limitations of 4-PBA.

References

4-Phenylbutyrate (4-PBA): A Comparative Benchmarking Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Phenylbutyrate (B1260699) (4-PBA) against known standards in its principal activities as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. The information presented is supported by experimental data and detailed protocols to assist in the evaluation and application of 4-PBA in a research context.

Introduction to 4-Phenylbutyrate (4-PBA)

4-Phenylbutyrate (4-PBA) is a small molecule fatty acid that has garnered significant attention for its dual therapeutic mechanisms. It functions as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress by aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins.[1][2] Additionally, 4-PBA acts as a pan-inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] This guide benchmarks these two key functions of 4-PBA against established standards: other chemical chaperones and well-characterized HDAC inhibitors.

Part 1: 4-PBA as a Chemical Chaperone

As a chemical chaperone, 4-PBA helps to maintain protein homeostasis (proteostasis) by preventing the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[5] Persistent ER stress can trigger the Unfolded Protein Response (UPR), which, if unresolved, can lead to apoptosis.[5]

Comparison with Standard Chemical Chaperones

4-PBA's efficacy as a chemical chaperone is often compared to other small molecules known to stabilize protein conformation, such as glycerol (B35011) and dimethyl sulfoxide (B87167) (DMSO). However, studies have indicated that 4-PBA is often more effective in rescuing protein misfolding and alleviating ER stress.

CompoundMechanism of ActionTypical Working ConcentrationObservations
4-Phenylbutyrate (4-PBA) Interacts with exposed hydrophobic regions of unfolded proteins, preventing aggregation and facilitating proper folding.[1]1-10 mMReduces the expression of ER stress markers such as GRP78, p-PERK, p-IRE1α, and ATF6.[6][7] Restores trafficking of some misfolded proteins.
Glycerol A polyol that can stabilize protein structure by altering the hydration shell of the protein.1-5% (v/v)Generally considered a less potent chemical chaperone compared to 4-PBA.[8]
Dimethyl Sulfoxide (DMSO) A solvent that can influence protein folding and prevent aggregation at low concentrations.0.5-2% (v/v)Effects can be cell-type and protein-specific; often used as a vehicle control, but possesses weak chaperone activity.[8]
Experimental Data: Effect on ER Stress Markers

The efficacy of 4-PBA in mitigating ER stress is typically quantified by measuring the expression levels of key UPR-related proteins.

ER Stress MarkerEffect of 4-PBA TreatmentFold Change (Approximate)Reference
GRP78 (BiP) Downregulation↓ 1.5 - 2.5 fold[9][10]
p-PERK Downregulation↓ 1.8 - 3.0 fold[6]
p-IRE1α Downregulation↓ 2.0 - 3.5 fold[6][11]
ATF6 Downregulation↓ 1.5 - 2.0 fold[10]
CHOP Downregulation↓ 2.0 - 4.0 fold[6]

Note: Fold changes can vary significantly depending on the cell type, the nature of the ER stress inducer, and the concentration of 4-PBA used.

Signaling Pathway: Endoplasmic Reticulum Stress and the Unfolded Protein Response

ER_Stress_Pathway ER_Stress ER Stress (Unfolded Proteins) GRP78 GRP78 ER_Stress->GRP78 releases PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 GRP78->PERK GRP78->IRE1a GRP78->ATF6 p_PERK p-PERK PERK->p_PERK p_IRE1a p-IRE1α IRE1a->p_IRE1a ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved eIF2a eIF2α p_PERK->eIF2a phosphorylates XBP1_u XBP1u mRNA p_IRE1a->XBP1_u splices CHOP CHOP ATF6_cleaved->CHOP induces p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 translation ATF4->CHOP induces XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_s->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis Four_PBA 4-PBA Four_PBA->ER_Stress alleviates

Caption: The Unfolded Protein Response (UPR) pathways activated by ER stress.

Part 2: 4-PBA as a Histone Deacetylase (HDAC) Inhibitor

4-PBA also functions as a non-selective inhibitor of class I and II HDACs.[12] By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, leading to a more open chromatin structure and the transcription of genes that can, for example, induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Standard HDAC Inhibitors

The inhibitory activity of 4-PBA is often benchmarked against well-established and potent HDAC inhibitors like Trichostatin A (TSA) and the FDA-approved drug Vorinostat (SAHA).

CompoundClass of HDAC InhibitorIC50Observations
4-Phenylbutyrate (4-PBA) Pan-HDAC inhibitor~0.4-1.92 mMLess potent than TSA and SAHA; requires millimolar concentrations for effective HDAC inhibition.[12]
Trichostatin A (TSA) Pan-HDAC inhibitorNanomolar rangeA potent and widely used research tool for studying HDAC inhibition.
Vorinostat (SAHA) Pan-HDAC inhibitorNanomolar range (e.g., ~10-20 nM for HDAC1 and HDAC3)An FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[13][14]

Signaling Pathway: HDAC Inhibition and its Cellular Consequences

HDAC_Inhibition_Pathway Four_PBA 4-PBA HDACs HDACs Four_PBA->HDACs Acetylated_Histones Acetylated Histones HDACs->Acetylated_Histones deacetylate Histones Histones Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones->Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Gene Expression (e.g., p21, Bax) Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of 4-PBA as an HDAC inhibitor leading to altered gene expression.

Experimental Protocols

Experimental Workflow: Benchmarking 4-PBA

Experimental_Workflow Cell_Culture Cell Culture (e.g., HeLa, 3T3-L1) Treatment Treatment with: - 4-PBA - Standard Inhibitor - Vehicle Control Cell_Culture->Treatment ER_Stress_Induction ER Stress Induction (e.g., Tunicamycin) Treatment->ER_Stress_Induction HDAC_Assay HDAC Inhibition Assays Treatment->HDAC_Assay Chaperone_Assay Chemical Chaperone Activity Assays ER_Stress_Induction->Chaperone_Assay Western_Blot Western Blot for ER Stress Markers Chaperone_Assay->Western_Blot Aggregation_Assay Protein Aggregation Assay Chaperone_Assay->Aggregation_Assay Fluorometric_HDAC Fluorometric HDAC Activity Assay HDAC_Assay->Fluorometric_HDAC Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Aggregation_Assay->Data_Analysis Fluorometric_HDAC->Data_Analysis

Caption: A general experimental workflow for benchmarking 4-PBA.

Protocol 1: Western Blot for ER Stress Markers

This protocol is for the semi-quantitative analysis of key ER stress proteins.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with an ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) in the presence or absence of 4-PBA or a standard chaperone for a predetermined time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against ER stress markers (e.g., GRP78, p-PERK, p-IRE1α, ATF6, CHOP) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[15]

Protocol 2: In Vitro Fluorometric HDAC Inhibition Assay

This assay measures the ability of 4-PBA to inhibit HDAC activity.

  • Reagent Preparation: Prepare serial dilutions of 4-PBA and a standard HDAC inhibitor (e.g., TSA or SAHA) in assay buffer.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and a recombinant HDAC enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add a fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development: Add a developer solution that contains a stop reagent (like TSA) to halt the HDAC reaction and a reagent to develop the fluorescent signal. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[16]

Protocol 3: Protein Aggregation Prevention Assay

This assay assesses the ability of 4-PBA to prevent the aggregation of a model protein.

  • Reagent Preparation: Prepare solutions of a model protein prone to aggregation (e.g., citrate (B86180) synthase or lysozyme), 4-PBA, and a standard chaperone in a suitable buffer.

  • Assay Setup: In a quartz cuvette or a 96-well plate, mix the model protein with different concentrations of 4-PBA or the standard chaperone.

  • Induction of Aggregation: Induce protein aggregation, typically by heating the samples to a specific temperature (e.g., 45-60°C).

  • Monitoring Aggregation: Monitor the increase in light scattering over time using a spectrophotometer or a plate reader at a wavelength where the protein does not absorb (e.g., 340-400 nm).

  • Data Analysis: Plot the light scattering signal against time for each condition. A reduction in the rate and extent of light scattering in the presence of 4-PBA indicates its ability to prevent aggregation.[1][17]

Conclusion

4-Phenylbutyrate is a versatile molecule with well-documented activities as both a chemical chaperone and an HDAC inhibitor. When benchmarked against known standards, it emerges as an effective modulator of ER stress, though it is a less potent HDAC inhibitor compared to compounds like Trichostatin A and Vorinostat. The provided data and protocols offer a framework for researchers to further investigate and utilize 4-PBA in various experimental models. It is crucial to select the appropriate assays and standards based on the specific research question and to optimize experimental conditions for reliable and reproducible results.

References

A Researcher's Guide to Assessing the Purity of Commercial 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. 4-Phenylbutylamine, a versatile primary amine, is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial this compound, complete with detailed experimental protocols and supporting data.

Comparison of Key Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. The most common and effective methods for analyzing primary amines like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] Mass Spectrometry (MS) is often coupled with these chromatographic techniques for enhanced sensitivity and specificity, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of unknown impurities.[2]

A summary of the strengths and limitations of each technique is presented below:

TechniquePrincipleAdvantagesLimitations
Gas Chromatography (GC) Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1]High resolution for volatile and thermally stable compounds, fast analysis times.[3]Limited to volatile and thermally stable analytes; high temperatures can cause degradation of sensitive compounds.[1]
High-Performance Liquid Chromatography (HPLC) Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[1]Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.[1]Slower run times compared to GC, requires significant amounts of expensive solvents, and may require derivatization for UV detection.[1]
Mass Spectrometry (MS) Detector Identifies and quantifies compounds by measuring their mass-to-charge ratio (m/z).[1]High sensitivity and specificity, provides molecular weight information, and can be used to identify unknown impurities.[2]Higher equipment cost and complexity.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of a molecule.[2]Excellent for structural elucidation and identification of impurities without the need for reference standards.Lower sensitivity compared to chromatographic methods.

Experimental Workflow for Purity Assessment

A logical workflow is essential for the comprehensive assessment of this compound purity. The following diagram illustrates a typical experimental approach, starting from sample reception to final purity determination.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Primary Analysis cluster_2 Confirmatory & Structural Analysis cluster_3 Data Analysis & Reporting Sample Receive Commercial This compound Prepare_Sample Prepare Sample Solution (e.g., in Methanol) Sample->Prepare_Sample GC_FID GC-FID Analysis (Quantitative) Prepare_Sample->GC_FID HPLC_UV HPLC-UV Analysis (Quantitative) Prepare_Sample->HPLC_UV GC_MS GC-MS Analysis (Impurity Identification) Prepare_Sample->GC_MS If impurities detected NMR NMR Spectroscopy (Structural Confirmation) Prepare_Sample->NMR For structural confirmation Analyze_Data Analyze & Compare Data GC_FID->Analyze_Data HPLC_UV->Analyze_Data GC_MS->Analyze_Data NMR->Analyze_Data Report Generate Purity Report Analyze_Data->Report

Caption: Experimental workflow for assessing the purity of this compound.

Quantitative Data Summary

To facilitate a direct comparison of results obtained from different analytical methods, all quantitative data should be summarized in a structured table. The following table provides a template that can be used to record and compare purity data from various commercial suppliers.

SupplierLot NumberPurity by GC-FID (%)Purity by HPLC-UV (%)Identity Confirmed by MSIdentity Confirmed by NMRNotes
Supplier ALota-12399.299.1ConformsConformsMinor unidentified peak at RRT 1.15 in GC
Supplier BLotB-45698.598.6ConformsConformsContains 0.8% of a known related substance
Supplier CLotC-78999.899.7ConformsConformsHighest purity sample tested

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the recommended analytical methods for assessing the purity of this compound.

Purity Determination by Gas Chromatography (GC)
  • Objective: To determine the purity of this compound and quantify any volatile impurities. This method is commonly cited by commercial suppliers for purity assessment.[4]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for amine analysis (e.g., a mid-polarity column).

  • Method:

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent like methanol (B129727) or dichloromethane (B109758) to a final concentration of approximately 1 mg/mL.

    • GC Conditions:

      • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Inlet Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Injection Volume: 1 µL (split ratio 50:1)

    • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and quantify any non-volatile impurities. Derivatization is often required to enhance UV detection of amines.[5][6]

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Method:

    • Derivatization (Pre-column):

      • To 100 µL of the sample solution (1 mg/mL in acetonitrile), add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL Dansyl Chloride in acetonitrile) and 50 µL of a buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).

      • Vortex the mixture and heat at 60 °C for 30 minutes.

      • Cool to room temperature and add 50 µL of a quenching reagent (e.g., 10% dimethylamine (B145610) solution) to react with excess derivatizing agent.

      • Dilute the mixture with the mobile phase to a final concentration suitable for injection.

    • HPLC Conditions:

      • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

      • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% trifluoroacetic acid and (B) acetonitrile (B52724) with 0.1% trifluoroacetic acid. A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: As appropriate for the chosen derivatizing agent (e.g., 340 nm for Dansyl Chloride).

      • Injection Volume: 10 µL.

    • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of this compound and to identify potential impurities.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled to a GC or HPLC system.

  • Method:

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Ionization Mode: Positive ion mode is typically used for amines.

    • Analysis: The sample is infused directly into the mass spectrometer or analyzed as it elutes from the GC or HPLC column.

    • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of this compound. The expected m/z would be approximately 150.23.[7]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Method:

    • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d6).

    • Analysis: Acquire ¹H and ¹³C NMR spectra.

    • Data Analysis: The chemical shifts, splitting patterns, and integration values of the signals in the spectra should be consistent with the known structure of this compound.

By employing a combination of these analytical techniques, researchers can confidently assess the purity of commercial this compound, ensuring the integrity and reliability of their scientific work.

References

A Guide to Inter-Laboratory Comparison of 4-Phenylbutylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 4-Phenylbutylamine. In the absence of publicly available, multi-laboratory studies for this specific analyte, this document presents a hypothetical inter-laboratory study design. It includes detailed analytical methodologies, illustrative data, and standardized workflows to guide researchers in establishing robust and reproducible analytical methods for this compound across different laboratories.

Inter-laboratory comparisons, also known as proficiency tests, are essential for evaluating the performance and reliability of analytical methods.[1][2] By analyzing a common, homogeneous sample, participating laboratories can assess the accuracy and precision of their measurements against a consensus value, identify potential procedural biases, and harmonize analytical techniques to ensure consistent and reliable results.[1][2][3]

Hypothetical Inter-Laboratory Study Design

To illustrate the principles of an inter-laboratory comparison, this guide outlines a hypothetical study involving five laboratories. Each laboratory is provided with a sample of this compound with a known concentration and is tasked with determining its purity and concentration using their in-house High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the hypothetical quantitative data from this study.

Table 1: Purity of this compound (%) as Determined by HPLC and GC

LaboratoryHPLC Purity (%)GC Purity (%)
Lab 199.699.5
Lab 299.499.3
Lab 399.799.6
Lab 499.599.4
Lab 599.699.5
Mean 99.56 99.46
Std. Dev. 0.11 0.11

Table 2: Concentration of this compound (mg/mL) as Determined by HPLC and GC

LaboratoryHPLC Conc. (mg/mL)GC Conc. (mg/mL)
Lab 11.021.01
Lab 20.990.98
Lab 31.031.02
Lab 41.011.00
Lab 51.021.01
Mean 1.014 1.004
Std. Dev. 0.015 0.015

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar primary amines and serve as a starting point for method development and validation.[4][5]

Purity and Concentration Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized for best peak shape and resolution.

  • Standard Solution Preparation: Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.[1]

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak area for the analyte.[1]

  • Calculation: Calculate the purity and concentration of the sample by comparing the peak area of the sample to the peak area of the standard.

Purity and Concentration Determination by Gas Chromatography (GC)

GC is a valuable technique for assessing the purity of volatile amines like this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., a low-bleed column with a stationary phase designed for basic compounds)

Reagents:

  • This compound reference standard

  • Methanol or Dichloromethane (GC grade)

  • Derivatizing agent (e.g., Trifluoroacetic anhydride (B1165640) - TFAA or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) (optional, may improve peak shape and volatility)[6]

Procedure:

  • Standard Solution Preparation: Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1 mg/mL.[1]

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • (Optional) Derivatization: If necessary, derivatize both the standard and sample solutions to improve chromatographic performance.

  • Chromatographic Conditions:

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes. This program should be optimized for the specific column and instrument.[6]

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium

  • Analysis: Inject the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak area for the analyte.

  • Calculation: Calculate the purity and concentration of the sample by comparing the peak area of the sample to the peak area of the standard.

Mandatory Visualizations

The following diagrams illustrate the workflow of the inter-laboratory study and the analytical procedures.

InterLaboratory_Comparison_Workflow cluster_organizer Organizing Body cluster_labs Participating Laboratories A Material Sourcing & Homogeneity Testing B Sample Preparation & Distribution A->B L1 Lab 1 Receives Sample B->L1 L2 Lab 2 Receives Sample B->L2 L3 Lab 'n' Receives Sample B->L3 C Protocol Development & Dissemination C->B D Data Collection & Anonymization E Statistical Analysis D->E F Final Report Generation E->F An1 Lab 1 Analysis (HPLC/GC) L1->An1 An2 Lab 2 Analysis (HPLC/GC) L2->An2 An3 Lab 'n' Analysis (HPLC/GC) L3->An3 R1 Lab 1 Reports Data An1->R1 R2 Lab 2 Reports Data An2->R2 R3 Lab 'n' Reports Data An3->R3 R1->D R2->D R3->D

Caption: Workflow of an Inter-Laboratory Comparison Study.

Analytical_Workflow start Receive Sample prep Sample & Standard Preparation start->prep hplc HPLC Analysis prep->hplc gc GC Analysis prep->gc data_hplc HPLC Data Acquisition hplc->data_hplc data_gc GC Data Acquisition gc->data_gc calc_hplc Purity & Concentration Calculation data_hplc->calc_hplc calc_gc Purity & Concentration Calculation data_gc->calc_gc report Report Results calc_hplc->report calc_gc->report

Caption: General Experimental Workflow for this compound Analysis.

References

The Evolving Landscape of 4-Phenylbutylamine: A Comparative Analysis of Analog Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, 4-Phenylbutylamine (4-PBA) has emerged as a molecule of significant interest due to its dual action as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. This guide provides a comparative overview of the efficacy of 4-PBA and its analogs, with a focus on their activity as HDAC inhibitors. The development of novel analogs has led to compounds with significantly enhanced potency, offering promising avenues for therapeutic intervention in various diseases, including cancer.

Enhanced Potency of 4-PBA Analogs as HDAC Inhibitors

While 4-PBA itself exhibits HDAC inhibitory activity, it is considered a relatively weak inhibitor, with efficacy in the millimolar range. Recognizing the therapeutic potential of more potent HDAC inhibition, researchers have synthesized and evaluated a series of 4-PBA analogs. These efforts have yielded compounds with substantially improved inhibitory activity, shifting the potency from the millimolar to the nanomolar scale.

A notable advancement in this area is the development of hydroxamate-tethered phenylbutyrate derivatives. For instance, N-hydroxy-4-(4-phenylbutyryl-amino)benzamide (HTPB) was developed as a more potent alternative to 4-PBA. Further structure-based optimization led to the synthesis of (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide, also known as (S)-HDAC-42, which demonstrates even greater potency.

The following table summarizes the in vitro efficacy of these 4-PBA analogs as HDAC inhibitors, highlighting the significant increase in potency achieved through chemical modification.

CompoundTargetIC₅₀Fold Improvement vs. 4-PBA (approx.)Reference
This compound (4-PBA)HDACs~1-5 mM1x[1]
(S)-HDAC-42HDACslow nM range>1000x[1]

Note: IC₅₀ values are approximate and can vary depending on the specific assay conditions and cell lines used. Data is compiled from different studies and should be interpreted with this in mind.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against HDAC enzymes.

1. Reagents and Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • Boc-Lys(Ac)-AMC (fluorogenic HDAC substrate)

  • Trichostatin A (TSA) (positive control for HDAC inhibition)

  • Test compounds (4-PBA and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing trypsin and TSA to stop the HDAC reaction and cleave the deacetylated substrate)

  • 96-well black microplates

  • Fluorometric microplate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (TSA) in the assay buffer.

  • Add a fixed amount of HeLa cell nuclear extract to each well of the 96-well plate.

  • Add the serially diluted test compounds or TSA to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Boc-Lys(Ac)-AMC to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of HDAC inhibition and a typical experimental workflow.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus HDAC HDAC Histone Histone Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone HATs Condensed_Chromatin Condensed Chromatin Histone->Condensed_Chromatin Acetylated_Histone->Histone HDACs Open_Chromatin Open Chromatin Acetylated_Histone->Open_Chromatin Chromatin Chromatin Gene_Repression Gene Repression Condensed_Chromatin->Gene_Repression Transcription_Factors Transcription Factors Open_Chromatin->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression 4PBA_Analog 4-PBA Analog (e.g., (S)-HDAC-42) 4PBA_Analog->HDAC Inhibits

Caption: Signaling pathway of histone deacetylase (HDAC) inhibition by 4-PBA analogs.

HDAC_Assay_Workflow A Prepare serial dilutions of 4-PBA analogs and controls B Add HDAC enzyme source (e.g., HeLa nuclear extract) to wells A->B C Add compounds to wells and pre-incubate B->C D Initiate reaction with fluorogenic HDAC substrate C->D E Incubate at 37°C D->E F Stop reaction and develop fluorescent signal E->F G Measure fluorescence F->G H Calculate % inhibition and determine IC50 G->H

Caption: Experimental workflow for an in vitro HDAC inhibition assay.

The development of potent 4-PBA analogs represents a significant step forward in the quest for effective HDAC inhibitors. The enhanced efficacy of these compounds, as demonstrated by their low nanomolar IC₅₀ values, underscores the value of structure-activity relationship studies in drug discovery. The experimental protocols and diagrams provided herein offer a foundational resource for researchers seeking to further explore and build upon these promising findings.

References

4-Phenylbutylamine as an Internal Standard: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amphetamine and related compounds, the selection of a suitable internal standard is a critical factor in achieving accurate and reliable results. This guide provides a comprehensive comparison of 4-Phenylbutylamine as an internal standard against commonly used deuterated analogues for the analysis of amphetamines. The information presented is supported by experimental data from published studies to aid in the selection of the most appropriate internal standard for specific analytical needs.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with its quantification. While stable isotope-labeled (SIL) internal standards are generally considered the gold standard, structurally similar compounds like this compound can offer a cost-effective alternative.[1][2][3] This section compares the performance of this compound with deuterated amphetamine analogues based on key validation parameters.

Table 1: Performance Characteristics of this compound as an Internal Standard

The following table summarizes the validation data for this compound used as an internal standard in the gas chromatography-flame ionization detection (GC-FID) analysis of amphetamine and α-phenylethylamine enantiomers in urine.

Validation Parameter(R)-Amphetamine(S)-Amphetamine(R)-α-Phenylethylamine(S)-α-Phenylethylamine
Accuracy (% Recovery) 94 - 101%94 - 101%96 - 108%96 - 108%
Precision (Within-day, %RSD) 4.7 - 7.8%4.7 - 7.8%4.3 - 9.2%4.3 - 9.2%
Precision (Total, %RSD) 7.9 - 9.5%7.9 - 9.5%7.3 - 9.5%7.3 - 9.5%
Extraction Recovery 78 - 82%78 - 82%55 - 64%55 - 64%

Data extracted from a study on the enantioselective analysis of amphetamine and α-phenylethylamine in urine.[4]

Table 2: Performance Characteristics of Deuterated Internal Standards for Amphetamine Analysis

This table presents typical validation data for commonly used deuterated internal standards in the analysis of amphetamines by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Internal StandardAnalyteMethodLinearity (r²)Accuracy (% Bias)Precision (%RSD)LOQ (ng/mL)
Amphetamine-d5AmphetamineGC-MS>0.99Within ±15%<15%10
Amphetamine-d8AmphetamineGC-MS>0.997-0.55 - 4.72%0.1
Methamphetamine-d5MethamphetamineGC-MS----
Methamphetamine-d8MethamphetamineGC-MS>0.997-0.62 - 7.73%0.1
Amphetamine-d11AmphetamineLC-MS/MS0.9982 - 0.9991-0.6 - 8%50
Methamphetamine-d11MethamphetamineLC-MS/MS0.9985 - 0.9991-0.6 - 8%50

Data compiled from various studies on the analysis of amphetamines.[5][6][7][8][9][10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical assays. Below are representative protocols for the quantification of amphetamines using this compound and a deuterated analogue as internal standards.

Protocol 1: GC-FID Analysis of Amphetamine Enantiomers using this compound Internal Standard

This protocol is based on a method for the enantioselective quantification of amphetamine in urine.[4]

1. Sample Preparation:

  • To 2 mL of urine, add 50 µL of this compound internal standard solution.

  • Dilute the mixture to 5 mL with distilled water.

  • Adjust the pH to 5.0 with 0.1 M phosphate (B84403) buffer.

  • Perform solid-phase extraction (SPE) using a preconditioned cartridge.

  • Wash the cartridge with 1.0 M acetic acid and dry under vacuum.

  • Elute the analytes with methanol (B129727) and dry the eluate.

2. Derivatization:

  • Reconstitute the residue in hexane.

  • Add (S)-(-)-N-(trifluoroacetyl)-prolyl chloride (L-TPC) solution.

  • Heat at 90°C for 5 minutes.

  • Cool and add distilled water and 2% ammonium (B1175870) hydroxide (B78521) solution.

3. GC-FID Analysis:

  • Column: Achiral capillary column.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: Initial temperature of 180°C, ramp to 240°C.

  • Carrier Gas: Helium.

Protocol 2: GC-MS Analysis of Amphetamines using a Deuterated Internal Standard

This protocol represents a general method for the analysis of amphetamines in biological fluids using a deuterated internal standard.[5][9][13]

1. Sample Preparation:

  • To 1 mL of blood or urine, add the deuterated internal standard (e.g., amphetamine-d8).

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., cyclohexane) after alkalinization.[13]

  • Separate the organic layer and evaporate to dryness.

2. Derivatization (Optional but common for GC-MS):

  • Reconstitute the residue in a suitable solvent.

  • Add a derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA).

  • Heat to complete the reaction.

  • Evaporate the solvent and reconstitute in a final injection solvent.

3. GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5).

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Oven Program: Temperature gradient suitable for the separation of amphetamines.

  • Carrier Gas: Helium.

  • MS Detection: Selected Ion Monitoring (SIM) mode for target ions of the analyte and internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the analytical process for quantifying amphetamines using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Sample Biological Sample (Urine, Blood) Add_IS Add Internal Standard (this compound or Deuterated) Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Eluate GC_MS GC-MS/FID Analysis Derivatization->GC_MS Data_Processing Data Processing (Peak Integration) GC_MS->Data_Processing Quantification Quantification (Ratio to IS) Data_Processing->Quantification Final_Concentration Analyte Concentration Quantification->Final_Concentration

Caption: A generalized workflow for the quantitative analysis of amphetamines using an internal standard.

logical_relationship cluster_properties Key Properties cluster_function Function in Analysis Analyte Analyte (e.g., Amphetamine) Structural_Similarity Structural Similarity Analyte->Structural_Similarity Chemical_Properties Similar Chemical Properties Analyte->Chemical_Properties Mass_Difference Different Mass IS Internal Standard (e.g., this compound) IS->Structural_Similarity IS->Chemical_Properties IS->Mass_Difference Deuterated_IS Deuterated Internal Standard (e.g., Amphetamine-d8) Deuterated_IS->Structural_Similarity Deuterated_IS->Chemical_Properties Deuterated_IS->Mass_Difference Correction Corrects for variability in: - Sample Preparation - Injection Volume - Instrument Response Structural_Similarity->Correction Chemical_Properties->Correction Mass_Difference->Correction Allows for distinct detection

Caption: Logical relationship between an analyte and different types of internal standards.

References

Comparative Analysis of 4-Phenylbutylamine Analogs and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of structural analogs of 4-phenylbutylamine. The focus is on their interactions with key neurological targets: monoamine transporters, the Trace Amine-Associated Receptor 1 (TAAR1), and GABA transporters. Due to the limited availability of comprehensive structure-activity relationship (SAR) studies on a homologous series of this compound, this guide draws upon data from structurally related compounds to infer potential activities and guide future research.

Activity at Monoamine Transporters

Analogs of this compound have been investigated for their ability to modulate monoamine transporters, which are critical for regulating the synaptic concentrations of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). The N-substituted 4-phenylbutyl moiety has been incorporated into other molecular scaffolds, such as benztropine (B127874), to explore its impact on transporter affinity.

Data Presentation: Monoamine Transporter Affinity

The following table summarizes the binding affinities (Ki, nM) of N-substituted benztropine analogs, where the 4-phenylbutyl group is a key feature, for rat brain monoamine transporters.[1] These data provide insights into how modifications to a core structure bearing a this compound-like fragment can influence potency and selectivity.

Compound IDN-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1c 4-Phenyl-n-butyl121401500

Data extracted from a study on N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes.[1]

Activity at Trace Amine-Associated Receptor 1 (TAAR1)

This compound is structurally related to trace amines like β-phenylethylamine, which are endogenous ligands for TAAR1, a G-protein coupled receptor that modulates monoaminergic neurotransmission.[2][3] Agonism at TAAR1 is a promising therapeutic strategy for various neuropsychiatric disorders. The following data on TAAR1 agonists with structural similarities to phenethylamines illustrate the potency of this class of compounds.

Data Presentation: TAAR1 Agonist Activity

The table below presents the half-maximal effective concentrations (EC50) for a series of TAAR1 agonists. While not direct analogs of this compound, they share the core phenethylamine (B48288) scaffold.

Compound IDStructurehTAAR1 EC50 (nM)
LK00764 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine4.0[2][3]
AP163 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide33[4]

Activity as GABA Uptake Inhibitors

The 4,4-diphenylbutylamine (B3062691) scaffold, a close structural relative of this compound, is a key component in a class of potent GABA transporter (GAT) inhibitors.[5] These inhibitors block the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic signaling.

Data Presentation: GABA Uptake Inhibition

The following table presents the half-maximal inhibitory concentrations (IC50) of compounds containing a diphenylbutyl or diphenylbutenyl moiety, which are structurally analogous to this compound, against various GABA transporter subtypes.

CompoundGAT1 IC50 (µM)GAT2 IC50 (µM)GAT3 IC50 (µM)BGT1 IC50 (µM)
SKF-89976A 0.13[5]550[5]944[5]7210[5]
Tiagabine 0.07[5]>1000>1000>1000

Note: SKF-89976A contains a 4,4-diphenylbut-3-enyl group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of a test compound for a specific monoamine transporter by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of test compounds for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cells stably expressing human or rat DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle in the assay buffer.

  • Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[6]

TAAR1 cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate TAAR1, a Gs-coupled receptor, by quantifying the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the EC50 of test compounds for TAAR1 activation.

Materials:

  • HEK-293 cells stably expressing human or mouse TAAR1.

  • Assay buffer (e.g., PBS with calcium and magnesium).

  • Test compounds dissolved in a suitable solvent.

  • A cAMP detection kit (e.g., BRET-based or HTRF-based).

  • Coelenterazine (B1669285) (for BRET assays).

Procedure:

  • Plate the TAAR1-expressing cells in a 96-well plate and allow them to adhere.

  • On the day of the assay, wash the cells with assay buffer.

  • Add varying concentrations of the test compound to the wells.

  • Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

  • For BRET assays, add coelenterazine to each well.

  • Measure the signal (e.g., luminescence ratio for BRET) using a plate reader.

  • Plot the signal as a function of the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

[³H]GABA Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of GABA into cells expressing GAT subtypes.

Objective: To determine the IC50 of test compounds for the inhibition of GABA uptake.

Materials:

  • HEK-293 cells stably expressing one of the human or mouse GABA transporter subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).

  • Radiolabeled substrate: [³H]GABA.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds dissolved in a suitable solvent.

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle in uptake buffer for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiate the uptake by adding [³H]GABA to each well.

  • Incubate for a short, defined period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition of [³H]GABA uptake for each concentration of the test compound.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[5]

Visualizations

The following diagrams illustrate the signaling pathway for TAAR1 and the experimental workflow for the monoamine transporter binding assay.

TAAR1_Signaling_Pathway TAAR1_Agonist TAAR1 Agonist (e.g., this compound analog) TAAR1 TAAR1 TAAR1_Agonist->TAAR1 Binds and Activates G_Protein Gs Protein TAAR1->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., ERK activation) PKA->Downstream Phosphorylates Targets

Caption: TAAR1 Gs-coupled signaling pathway.

Radioligand_Binding_Workflow cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membranes Cell Membranes with Monoamine Transporters Mix Incubate to Equilibrium Membranes->Mix Radioligand Radioligand ([³H]-ligand) Radioligand->Mix Test_Compound Test Compound (this compound analog) Test_Compound->Mix Filtration Rapid Filtration (Glass Fiber Filters) Mix->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Caption: Experimental workflow for radioligand binding assay.

References

Comparative Docking Analysis of 4-Phenylbutylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 4-Phenylbutylamine, a primary phenylalkylamine compound, focusing on its interactions with key biological targets. Designed for researchers, scientists, and drug development professionals, this document summarizes available experimental data on its binding affinities and outlines detailed methodologies for relevant assays. The information is presented to facilitate further investigation into the structure-activity relationships of phenylalkylamine derivatives.

Introduction

This compound (C₁₀H₁₅N) is a primary amine featuring a phenyl group linked to a four-carbon alkyl chain. Its structural similarity to endogenous trace amines, such as β-phenylethylamine, suggests potential interactions with receptors that recognize these signaling molecules. This guide explores the docking and binding characteristics of this compound and its analogs, primarily focusing on the Trace Amine-Associated Receptor 1 (TAAR1) and Sigma-1 (σ₁) receptors, which are established targets for related compounds.

Data Presentation: Comparative Binding Affinities

While direct and comprehensive comparative docking studies for this compound are not extensively published, we can infer its potential binding profile by examining structurally related compounds. The following tables present binding affinity data for key analogs at TAAR1 and Sigma-1 receptors.

Table 1: Comparative Binding Affinities of this compound Analogs at TAAR1

CompoundReceptorAssay TypeBinding Affinity (EC₅₀/Kᵢ)
β-PhenylethylamineRat TAAR1cAMP ProductionEC₅₀: 240 nM[1]
β-PhenylethylamineHuman TAAR1cAMP ProductionEC₅₀: 324 nM[1]
TyramineRat TAAR1cAMP ProductionEC₅₀: 69 nM[1]
AmphetamineRat TAAR1cAMP ProductionEC₅₀: 210 nM (R-isomer)[1]
RO5263397 (Agonist)Human TAAR1cAMP ProductionPartial Agonist (Emax: 84%)[2]
EPPTB (Antagonist)Mouse TAAR1Radioligand BindingKᵢ: ~1 nM[3]

Lower EC₅₀/Kᵢ values indicate higher binding affinity.

Table 2: Comparative Binding Affinities of this compound Analogs at Sigma-1 (σ₁) Receptor

CompoundReceptorAssay TypeBinding Affinity (Kᵢ)
DodecylaminePurified σ₁Radioligand BindingKᵢ: 183 ± 20 nM[4]
StearylaminePurified σ₁Radioligand BindingKᵢ: 8.5 ± 5.4 µM[4]
D-erythro-sphingosineσ₁Radioligand BindingKᵢ: 140 nM[5]
Progesteroneσ₁Radioligand BindingKᵢ: 270 nM[5]
HaloperidolRat Brain σ₁Radioligand BindingKᵢ: 2.8 nM[5]

Lower Kᵢ values indicate higher binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of docking and binding studies. Below are generalized protocols for molecular docking and radioligand binding assays relevant to this compound.

1. Molecular Docking Protocol for TAAR1

This protocol outlines a typical in silico procedure for predicting the binding mode and affinity of a small molecule like this compound to the TAAR1 receptor.

  • Protein Preparation:

    • Obtain the 3D structure of the human TAAR1 receptor. A homology model based on a related G protein-coupled receptor (GPCR) crystal structure or a cryo-EM structure can be used.[6] Recent studies have utilized the AlphaFold predicted structure of human TAAR1.[7]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • Define the binding site, which is typically centered around key residues known to interact with endogenous ligands, such as Asp103.[7]

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization of the ligand structure.

    • Determine the likely protonation state of the primary amine at physiological pH.

  • Docking Simulation:

    • Utilize a molecular docking program (e.g., AutoDock, Glide, Surflex) to place the ligand into the defined binding site of the receptor.[6][8]

    • The software will explore various conformations and orientations of the ligand within the binding pocket.

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Analysis:

    • Visualize the protein-ligand complex to analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions.

    • Compare the predicted binding mode and score of this compound with those of known TAAR1 agonists and antagonists.

2. Radioligand Binding Assay for Sigma-1 (σ₁) Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ₁ receptor.[9][10][11]

  • Materials:

    • Test Compound: this compound.

    • Radioligand: [³H]-(+)-Pentazocine, a selective σ₁ receptor ligand.[11][12]

    • Receptor Source: Guinea pig liver membranes, which are rich in σ₁ receptors.[10]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: Haloperidol (10 µM).[9]

    • Filtration System: Glass fiber filters and a cell harvester.

    • Scintillation cocktail and counter.

  • Procedure:

    • Membrane Preparation: Homogenize guinea pig liver in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[10]

    • Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, the receptor membrane preparation, and a fixed concentration of [³H]-(+)-Pentazocine (near its Kd value).

    • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[9][10]

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[9]

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

G cluster_workflow Experimental Workflow Target_Selection Target Selection (e.g., TAAR1, Sigma-1) Ligand_Preparation Ligand Preparation (this compound & Analogs) Target_Selection->Ligand_Preparation Receptor_Preparation Receptor Preparation (Homology Modeling or Experimental Structure) Target_Selection->Receptor_Preparation Docking_Simulation Molecular Docking (In Silico) Ligand_Preparation->Docking_Simulation Binding_Assay Radioligand Binding Assay (In Vitro) Ligand_Preparation->Binding_Assay Receptor_Preparation->Docking_Simulation Receptor_Preparation->Binding_Assay Data_Analysis Data Analysis (Binding Affinity, IC50, Ki) Docking_Simulation->Data_Analysis Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for comparative docking and binding studies.

TAAR1_Signaling ligand This compound (or other agonist) taar1 TAAR1 ligand->taar1 activates g_protein Gαs taar1->g_protein couples to pkc PKC taar1->pkc activates ac Adenylyl Cyclase (AC) g_protein->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates erk ERK1/2 pkc->erk activates erk->creb phosphorylates cellular_response Cellular Response (e.g., Modulation of Neurotransmission) creb->cellular_response regulates transcription

Caption: Simplified TAAR1 signaling pathway.[13][14][15]

Sigma1_Signaling ligand This compound (or other ligand) sigma1_bip Sigma-1 Receptor-BiP Complex (Inactive) ligand->sigma1_bip binds sigma1 Sigma-1 Receptor (Active) sigma1_bip->sigma1 dissociates ip3r IP3 Receptor sigma1->ip3r modulates ion_channels Ion Channels (K⁺, Na⁺, Ca²⁺) sigma1->ion_channels modulates ca_release Ca²⁺ Release from ER ip3r->ca_release regulates cellular_processes Cellular Processes (Neuronal Plasticity, Cell Survival) ca_release->cellular_processes influences ion_channels->cellular_processes influences

Caption: Simplified Sigma-1 receptor signaling pathway.[16][17][18]

References

Safety Operating Guide

Proper Disposal of 4-Phenylbutylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-Phenylbutylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling and disposal.

Summary of Hazards and Required PPE

Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)Causes skin irritation.[1][2] Some sources indicate it can cause severe skin burns.[1]Chemical-resistant gloves (e.g., nitrile rubber).[1][2]
Eye Irritation (Category 2/2A)Causes serious eye irritation.[1][2] Some sources indicate it can cause serious eye damage.[1]Tightly fitting safety goggles or a face shield.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[1]Use only in a well-ventilated area, preferably a chemical fume hood.[1]
General Handling-A lab coat or other protective clothing is mandatory to prevent skin contact.[1][2]

Operational Plan for Waste Disposal

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3][4] It must be treated as hazardous chemical waste and handled in accordance with local, state, and federal regulations.[1][2][5]

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection:

    • Designate a specific, compatible, and clearly labeled hazardous waste container for all waste containing this compound.[3] This includes the chemical itself, as well as contaminated materials like pipette tips, gloves, and absorbent pads.

    • Do not mix this compound waste with other waste streams unless their compatibility has been confirmed to avoid potentially dangerous reactions.[3]

  • Container Labeling:

    • The waste container must be clearly and securely labeled with the words "Hazardous Waste."[3][6]

    • The label must also include the full chemical name, "this compound," and a clear description of the contents.[3][6]

  • Storage:

    • Keep the hazardous waste container tightly closed when not in use.[1]

    • Store the sealed container in a designated, secure, and well-ventilated secondary containment area.[3][4] This area should be away from incompatible materials.

  • Arranging for Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[2][3][4]

    • The recommended method of disposal is high-temperature incineration at a permitted facility equipped with appropriate emission controls.[3][7]

Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before they can be considered non-hazardous.[3][6]

Procedure for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the empty container thoroughly three times with a suitable solvent (e.g., methanol (B129727) or ethanol).[3]

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in your designated this compound waste container.[3]

  • Final Container Disposal: After triple rinsing and allowing the container to air dry completely in a ventilated area (like a fume hood), it can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material.[3][6] Be sure to completely remove or deface the original chemical label before disposal.[6]

Spill Response

In the event of a spill, follow these emergency procedures:

  • Evacuate: Immediately clear the area of all non-essential personnel.[1][4]

  • Ventilate: Ensure the area is well-ventilated.[1][4]

  • Contain: Use an inert, non-combustible absorbent material like sand or vermiculite (B1170534) to contain the spill.[4] Avoid generating dust or vapors.[1]

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[1][4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_0 cluster_1 start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate storage Store in a Designated Hazardous Waste Area segregate->storage pickup Arrange for Pickup by a Licensed Disposal Company storage->pickup empty_q Empty Container? storage->empty_q incinerate High-Temperature Incineration pickup->incinerate end End incinerate->end empty_q->pickup No triple_rinse Triple Rinse with Appropriate Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Regular Waste collect_rinsate->dispose_container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Phenylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Phenylbutylamine, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is fundamental to minimizing exposure to this compound. The required PPE is summarized in the table below.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for procedures with a high risk of splashing.To protect against chemical splashes and airborne particles.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[2] Gloves must be inspected before use and disposed of properly after.To protect the skin from direct contact with the chemical.
Body Protection A fully buttoned, long-sleeved laboratory coat.[2] For larger-scale operations or in case of a significant spill risk, impervious clothing is recommended.[1][2]To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood.[2] If exposure limits are exceeded, a full-face respirator should be used.[1]To prevent the inhalation of dust, vapors, or aerosols.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should take place in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

1. Preparation:

  • Ensure the work area is clean, uncluttered, and located in a well-ventilated space.[1][2]

  • Assemble all necessary equipment and reagents before handling the compound.[2]

  • Verify that emergency equipment, such as an eyewash station and safety shower, is accessible.

  • Don all required PPE as outlined in the table above.[2]

2. Weighing and Aliquoting:

  • Perform all manipulations of solid this compound within a chemical fume hood to control exposure.[2]

  • Use appropriate tools, such as spatulas and weigh paper, to handle the powder, avoiding the creation of dust.[2]

3. Dissolving the Compound:

  • Slowly add the solvent to the vessel containing the weighed compound to prevent splashing.[2]

  • If heating is necessary, use a controlled heating source like a heating mantle or water bath, ensuring adequate ventilation.[2]

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]

  • Decontaminate all work surfaces and equipment after use.

  • Remove and properly dispose of contaminated PPE.

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[2][3][4] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables like pipette tips and weighing paper, in a designated, compatible, and clearly labeled hazardous waste container.[2][4]

  • Do not mix with other waste streams unless compatibility has been confirmed.[2][4]

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[4]

  • Include the approximate concentration and quantity of the waste.[4]

3. Storage:

  • Keep the waste container tightly sealed and store it in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1][2][4]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed disposal company.[3][4]

  • For empty containers, triple rinse with a suitable solvent, collecting the rinsate as hazardous waste.[4] After drying, the container can typically be recycled or disposed of as regular laboratory waste, depending on institutional guidelines.[4]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1]

Workflow for Handling and Disposal of this compound

cluster_preparation 1. Preparation cluster_handling 2. Handling cluster_post_handling 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area gather_materials Gather Materials & Equipment prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weighing and Aliquoting don_ppe->weigh dissolve Dissolving Compound weigh->dissolve spill Spill Occurs weigh->spill decontaminate Decontaminate Work Area dissolve->decontaminate exposure Personal Exposure dissolve->exposure wash_hands Wash Hands Thoroughly decontaminate->wash_hands collect_waste Collect Hazardous Waste wash_hands->collect_waste label_container Label Waste Container collect_waste->label_container store_waste Store in Designated Area label_container->store_waste dispose Arrange for Professional Disposal store_waste->dispose contain_spill Contain Spill spill->contain_spill cleanup Clean-up and Decontaminate spill->cleanup dispose_spill_waste Dispose of Spill Waste spill->dispose_spill_waste first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical contain_spill->cleanup cleanup->dispose_spill_waste first_aid->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.